Benzofuran-5-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKXPTYOGEXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695124 | |
| Record name | 1-Benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869885-60-9 | |
| Record name | 1-Benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzofuran-5-sulfonyl Chloride: A Technical Guide for Advanced Synthesis and Drug Discovery
This guide provides an in-depth technical overview of benzofuran-5-sulfonyl chloride, a key intermediate for the synthesis of diverse and biologically active molecules. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, synthesis, reactivity, and applications, with a focus on leveraging its unique characteristics for the creation of novel therapeutic agents.
Core Compound Profile: this compound
This compound is an aromatic sulfonyl chloride featuring a benzofuran scaffold. This heterocyclic moiety is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The sulfonyl chloride group is a highly reactive functional group, making the compound an excellent electrophilic partner for reaction with a variety of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing derivatives.
Chemical and Physical Properties
A comprehensive summary of the key properties of this compound is presented in the table below. These data are essential for planning synthetic routes, ensuring safe handling, and predicting the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 869885-60-9 | [2], [3] |
| Molecular Formula | C₈H₅ClO₃S | [2] |
| Molecular Weight | 216.64 g/mol | [2] |
| IUPAC Name | 1-benzofuran-5-sulfonyl chloride | [2] |
| Boiling Point | 322.5±15.0 °C (Predicted) | [4] |
| Density | 1.514±0.06 g/cm³ (Predicted) | [4] |
| Storage | Inert atmosphere, 2-8°C | [4][5] |
Synthesis and Methodologies
The synthesis of this compound can be achieved through the sulfonation of a benzofuran precursor followed by chlorination. A general and effective method involves the reaction of a bicyclic aromatic compound with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with a thionyl halide.[6]
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic route to this compound, adapted from established methods for related bicyclic aromatic sulfonyl chlorides.[6]
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of a Bicyclic Aromatic Sulfonyl Chloride (Adapted)
This protocol is adapted from a general method for the synthesis of bicyclic aromatic sulfonyl chlorides and serves as a representative procedure.[6] Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a 250 mL, 3-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) and a suitable water-miscible, non-reactive solvent (e.g., 1,2-dichloroethane, 20 mL).
-
Addition of Starting Material: Under a nitrogen purge, stir the slurry at room temperature. Add the bicyclic aromatic starting material (e.g., 2,3-dihydrobenzofuran, 50 mmoles) dropwise to the mixture.
-
Sulfonation: Slowly heat the reaction mixture to 85-90°C over one hour and maintain this temperature for the specified reaction time (typically several hours, monitor by TLC).
-
Chlorination: After cooling the reaction mixture, cautiously add thionyl chloride (e.g., 75 mmoles) dropwise, maintaining the temperature below 40°C.
-
Reaction Completion and Workup: Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Carefully quench the reaction by pouring it onto ice water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Chemical Reactivity and Key Transformations
The primary utility of this compound in synthetic chemistry lies in its reactivity as a potent electrophile. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
Sulfonamide Synthesis: A Cornerstone Reaction
The formation of a sulfonamide bond is the most common and arguably the most important reaction of this compound in the context of drug discovery. This reaction is typically straightforward and high-yielding.
Caption: General reaction scheme for the synthesis of N-substituted benzofuran-5-sulfonamides.
Detailed Experimental Protocol: General Sulfonamide Synthesis
This protocol provides a general procedure for the synthesis of N-substituted sulfonamides from a sulfonyl chloride and an amine.[7]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Applications in Drug Development and Medicinal Chemistry
The benzofuran scaffold, combined with the sulfonamide functional group, gives rise to molecules with significant potential as therapeutic agents. Benzofuran derivatives have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] The sulfonamide group is a key pharmacophore in many approved drugs and is known to interact with specific biological targets.
Inhibition of Carbonic Anhydrases
A prominent application of benzofuran sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[10] The sulfonamide moiety acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site, thereby inhibiting its catalytic activity.[9]
Caption: Mechanism of carbonic anhydrase inhibition by a deprotonated sulfonamide.
Novel benzofuran-based sulfonamides have been synthesized and shown to be potent inhibitors of tumor-associated hCA IX and XII isoforms, with inhibition constants (Ki) in the nanomolar range.[9] This highlights the potential of using this compound as a starting material for the development of selective anticancer agents.
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic environments.[11] HIF-1 activation leads to the expression of genes involved in angiogenesis, cell survival, and metastasis. Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy.[11][12]
N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as novel HIF-1 inhibitors.[11] These compounds have been shown to downregulate the expression of the HIF-1α subunit under hypoxic conditions, inhibit HIF-1 transcriptional activity, and suppress the secretion of vascular endothelial growth factor (VEGF), a key angiogenic factor.[11]
Caption: Simplified HIF-1 signaling pathway and the point of intervention by benzofuran sulfonamide derivatives.
Safety, Handling, and Storage
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Hazard Identification: Based on data for the compound, it is classified as causing severe skin burns and eye damage (H314).[13] It is corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Due to its reactivity with nucleophiles, it is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents. Recommended storage is under an inert atmosphere at 2-8°C.[4][5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward reactivity, particularly in the formation of sulfonamides, combined with the favorable biological properties of the benzofuran scaffold, makes it a compound of high interest for medicinal chemists and drug discovery programs. The demonstrated activity of its derivatives as potent inhibitors of key biological targets such as carbonic anhydrases and the HIF-1 pathway underscores its importance in the ongoing search for new and effective treatments for cancer and other diseases. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in advanced chemical synthesis and drug development.
References
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El-Sayed, M. A. A., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1603-1614. Available at: [Link]
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Huang, D., et al. (2009). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. Journal of Biomedical Science, 16, 8. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2017). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorganic & Medicinal Chemistry, 25(9), 2615-2626. Available at: [Link]
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Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 703-714. Available at: [Link]
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Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
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Arctom. (n.d.). This compound. Retrieved from [Link]
- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).
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Khan, I., & Zaib, S. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 99-111. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Benzofuran-5-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and reactivity of benzofuran-5-sulfonyl chloride (CAS No. 869885-60-9). As a key intermediate in medicinal chemistry and drug development, this compound's unique benzofuran scaffold coupled with the reactive sulfonyl chloride moiety makes it a valuable building block for the synthesis of novel sulfonamides and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical experimental protocols.
Introduction: The Significance of this compound in Modern Drug Discovery
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The incorporation of a sulfonyl chloride group at the 5-position of the benzofuran ring system yields this compound, a highly reactive and versatile intermediate. The sulfonamide functional group, readily formed from the reaction of sulfonyl chlorides with amines, is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[2] Therefore, this compound serves as a critical precursor for the development of novel therapeutic agents that combine the biological relevance of the benzofuran nucleus with the established pharmacological properties of sulfonamides.
This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-proven synthetic protocol, and explore its reactivity and applications, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Molecular Structure and Core Physicochemical Properties
The molecular structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a furan ring, with a sulfonyl chloride group attached to the 5-position of the benzofuran core.
Caption: Molecular structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 869885-60-9 | [3][4] |
| Molecular Formula | C₈H₅ClO₃S | [3][4] |
| Molecular Weight | 216.64 g/mol | [3][4] |
| Appearance | White solid (based on analogous compounds) | Inferred |
| Boiling Point (Predicted) | 322.5 ± 15.0 °C | [5] |
| Density (Predicted) | 1.514 ± 0.06 g/cm³ | [5] |
| XLogP3 (Predicted) | 2.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 55.7 Ų | [3] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran, and other common organic solvents; reacts with water. | Inferred from general sulfonyl chloride properties. |
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be approached through several established methods for the preparation of aryl sulfonyl chlorides. One of the most direct and reliable methods involves the formation of a Grignard reagent from a readily available halo-substituted benzofuran, followed by quenching with sulfuryl chloride. This approach offers good functional group tolerance and avoids the harsh conditions of direct chlorosulfonation.
Experimental Protocol: Synthesis from 5-Bromobenzofuran
This protocol is adapted from a reported synthesis of a closely related analog, benzofuran-5-ylmethanesulfonyl chloride, and is a robust method for accessing the target compound.[5]
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The use of magnesium turnings and a catalytic amount of iodine is a standard and effective method for initiating the formation of the Grignard reagent from the aryl bromide. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the Grignard reagent and its relatively high boiling point, allowing for reflux to drive the reaction to completion.
-
Reaction with Sulfuryl Chloride: Sulfuryl chloride serves as an efficient source of the sulfonyl chloride moiety. The reaction is conducted at a low temperature (-30 to -40 °C) to control the exothermicity and prevent side reactions.
-
Workup and Purification: The aqueous workup with saturated saline removes inorganic byproducts. Dichloromethane is used for extraction due to its immiscibility with water and its ability to dissolve the product. Drying with anhydrous sodium sulfate removes residual water, which is crucial as the product is moisture-sensitive. Finally, column chromatography allows for the isolation of the pure product.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Initiation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (2.0 equivalents) and a crystal of iodine.
-
Grignard Formation: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask. Slowly add a solution of 5-bromobenzofuran (1.0 equivalent) in anhydrous THF dropwise. The disappearance of the iodine color and gentle reflux indicates the initiation of the Grignard reaction. After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Sulfuryl Chloride: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below -30 °C.
-
Quenching and Workup: After the addition is complete, stir the reaction mixture at -30 °C for an additional 30 minutes, then allow it to warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization Techniques
The successful synthesis and purity of this compound should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system. Based on the data for the closely related benzofuran-5-ylmethanesulfonyl chloride, the aromatic protons would likely appear as doublets and singlets in the range of δ 7.0-8.5 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield shifted.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines, to form stable sulfonamides.[6]
Caption: General reaction pathway for sulfonamide formation.
Key Aspects of Reactivity:
-
Sulfonamide Formation: The reaction with primary or secondary amines is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[2] This reaction is fundamental to the synthesis of a wide array of potential drug candidates.
-
Stability and Handling: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[7] Therefore, it must be handled under anhydrous conditions and stored in a desiccator or under an inert atmosphere.[7]
-
Versatility in Synthesis: The benzofuran scaffold can be further functionalized before or after the introduction of the sulfonyl chloride group, allowing for the creation of diverse molecular architectures. The sulfonyl chloride itself can also be converted to other functional groups, such as sulfonate esters (by reaction with alcohols) or sulfones.
Safety and Handling
As with all sulfonyl chlorides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled. The hydrolysis of the compound releases hydrochloric acid, which is also corrosive and an irritant to the respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be carefully quenched with a suitable nucleophile (e.g., a solution of sodium bicarbonate) before disposal.[7]
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties are dictated by the interplay between the aromatic benzofuran core and the electrophilic sulfonyl chloride group. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is essential for its effective utilization in research and drug development. While experimental data for this specific compound is somewhat limited in the public domain, the principles and protocols presented here provide a solid foundation for its successful application in the laboratory.
References
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A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis pathways for substituted benzofuran scaffolds
An In-Depth Technical Guide to the Synthesis of Substituted Benzofuran Scaffolds
Authored by a Senior Application Scientist
Introduction: The Benzofuran Core in Modern Drug Discovery
The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in a vast number of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[2][3][4] Clinically recognized drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature this privileged structure, underscoring its significance.[1][3]
The efficacy of benzofuran-based agents is intrinsically linked to the substitution patterns on the heterocyclic and benzene rings. This has driven the development of diverse and sophisticated synthetic strategies to access structurally varied analogues. This guide provides an in-depth exploration of the core synthetic pathways for constructing substituted benzofuran scaffolds, moving from classical rearrangements to modern transition-metal-catalyzed methods. We will dissect the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and execution for researchers in drug development and organic synthesis.
I. Classical Approaches: Ring-Contraction and Condensation Strategies
While modern catalytic methods offer broad scope, classical syntheses provide a foundational understanding of benzofuran reactivity and remain valuable for specific substitution patterns.
The Perkin Rearrangement: A Classic Ring Contraction
First reported by William Henry Perkin in 1870, this rearrangement transforms 3-halocoumarins into benzofuran-2-carboxylic acids.[5][6][7] The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone. This ring-opening step is the critical event, generating a phenoxide and a vinyl halide moiety within the same molecule. The causality of the subsequent ring contraction lies in the intramolecular nucleophilic attack of the newly formed phenoxide onto the vinyl halide carbon, displacing the halide and forming the furan ring.[5]
The choice of base (typically sodium or potassium hydroxide) and solvent (usually ethanol) is critical for efficient lactone cleavage without promoting significant side reactions.[5] Modern adaptations have shown that this transformation can be dramatically accelerated using microwave irradiation, reducing reaction times from hours to mere minutes while maintaining very high yields.[5][8]
Mechanism of the Perkin Rearrangement
Caption: Mechanism of the Perkin rearrangement.
Representative Protocol: Microwave-Assisted Perkin Rearrangement [5]
-
Reaction Setup: To a 10 mL microwave reaction vessel, add the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol), and ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79-80°C.
-
Workup: After cooling, pour the reaction mixture into 20 mL of cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. The benzofuran-2-carboxylic acid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
II. Intramolecular Cyclization of Phenolic Precursors
A dominant strategy for benzofuran synthesis involves the formation of the O–C2 bond via intramolecular cyclization of suitably functionalized phenols. This approach offers high convergence and control over the final substitution pattern.
Cyclization of ortho-Alkynylphenols
The intramolecular hydroalkoxylation of o-alkynylphenols is one of the most reliable and atom-economical routes to 2-substituted and 2,3-disubstituted benzofurans.[9] This transformation can be catalyzed by a range of transition metals, including palladium, copper, gold, and silver, as well as strong bases.[1][9] The reaction proceeds via a 5-exo-dig cyclization, where the phenolic oxygen attacks the proximal carbon of the alkyne triple bond. The choice of catalyst is crucial as it dictates the reaction conditions and tolerance to functional groups. Gold and silver catalysts are particularly effective due to their high carbophilicity, which activates the alkyne for nucleophilic attack.[1]
Oxidative Cyclization of ortho-Alkenylphenols
For the synthesis of 2-aryl or 2-alkyl benzofurans, the oxidative cyclization of o-alkenylphenols (e.g., 2-hydroxystilbenes) is a powerful technique.[7][9] This process often utilizes palladium(II) catalysts in the presence of an oxidant. The mechanism involves the coordination of the palladium to the alkene, followed by nucleophilic attack from the phenol to form a palladacycle intermediate. Subsequent β-hydride elimination and reductive elimination regenerates the active Pd(II) catalyst (or Pd(0) which is then re-oxidized) and furnishes the aromatic benzofuran.[10] Alternatively, metal-free conditions using hypervalent iodine reagents like PhI(OAc)₂ can also effect this cyclization efficiently.[9][11]
III. Transition-Metal-Catalyzed Annulation and Cross-Coupling Strategies
The advent of transition-metal catalysis has revolutionized benzofuran synthesis, enabling the construction of complex derivatives from simple, readily available starting materials through domino or one-pot processes.[1][12]
Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
A highly convergent and flexible strategy involves a domino sequence of a Sonogashira coupling followed by an intramolecular cyclization.[1][13] This typically begins with the Pd/Cu-catalyzed cross-coupling of a terminal alkyne with an o-iodophenol.[14] The resulting o-alkynylphenol intermediate is not isolated but is induced to cyclize in situ to afford the benzofuran product.
The causality behind the success of this one-pot method lies in the careful tuning of reaction conditions. The Sonogashira coupling requires a base (like triethylamine) and typically copper(I) iodide as a co-catalyst. The subsequent cyclization can be promoted by the same catalyst system, often with heating.[1][15] This approach allows for the rapid assembly of 2-substituted benzofurans, and by including a third component like an aryl iodide in a Larock-type heteroannulation, can yield 2,3-disubstituted benzofurans.[15][16]
Workflow for Sonogashira-Cyclization Synthesis
Caption: One-pot Sonogashira coupling and cyclization.
| Catalyst System | Key Features | Typical Substrates | Yield Range | Reference |
| PdCl₂(PPh₃)₂ / CuI | The classical and most widely used system. Robust and reliable for many substrates. | o-Iodophenols, terminal aryl & alkyl alkynes | 60-95% | [1][14] |
| Pd(OAc)₂ / Ligand | Often used in copper-free variants. Ligand choice (e.g., phosphines) is crucial. | o-Halophenols, terminal alkynes | 50-90% | [17] |
| Ni-based Catalysts | An emerging alternative to palladium, offering different reactivity and cost-effectiveness. | Aryl ethers, activated phenols | 70-90% | [1][14] |
| CuI (alone) | Can mediate both coupling and cyclization, particularly for activated substrates. | o-Bromobenzyl alcohols, terminal acetylenes | 65-85% | [18] |
Intramolecular Heck Reaction
The intramolecular Heck reaction provides a powerful route to 2-substituted-3-functionalized benzofurans.[19][20] The strategy relies on the synthesis of an o-iodoaryl vinyl ether precursor, which can be formed via the conjugate addition of an o-iodophenol to an activated alkyne.[20] The subsequent Pd-catalyzed cyclization proceeds with high regioselectivity to form the C2-C3 bond of the furan ring. This method is particularly valuable for creating benzofurans with a substituent at the 3-position, which can be more challenging to install directly.[20]
Representative Protocol: Three-Component Sonogashira/Larock Annulation [15]
-
Reagent Preparation: In a sealed microwave vial, add the o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base: Add N,N-dimethylformamide (DMF, 3 mL) and triethylamine (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) and stir for 5 minutes at room temperature.
-
Aryl Iodide Addition: Add the aryl iodide (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 2,3-disubstituted benzofuran.
IV. Other Key Synthetic Transformations
Wittig-Based Syntheses
The Wittig reaction offers another distinct pathway to substituted benzofurans. One common approach involves the reaction of benzofuran-3(2H)-ones with stabilized phosphoranes.[21] This reaction forms a 3-methylene-2,3-dihydrobenzofuran intermediate, which readily rearranges to the more stable aromatic 3-substituted benzofuran.[21] A more convergent strategy is an intramolecular Wittig reaction. This typically involves preparing an o-acyloxybenzyltriphenylphosphonium salt, which, upon treatment with a base, generates a phosphorus ylide that cyclizes onto the adjacent ester carbonyl to form the benzofuran ring, often providing 2-substituted products.[22][23] This method can sometimes unexpectedly lead to 3-aroyl-2-phenylbenzofurans, providing a unique entry to this class of compounds.[23]
Conclusion and Future Outlook
The synthesis of substituted benzofurans is a mature yet continually evolving field. While classical methods like the Perkin rearrangement offer historical context and utility for specific targets, the landscape is now dominated by powerful transition-metal-catalyzed reactions. Domino strategies, such as the Sonogashira coupling/cyclization sequence, and C-H activation methodologies represent the state-of-the-art, allowing for the rapid and efficient construction of molecular complexity from simple precursors.[10]
Future advancements will likely focus on the development of more sustainable catalytic systems using earth-abundant metals like copper and nickel, the expansion of C-H functionalization techniques to minimize the need for pre-functionalized starting materials, and the application of photoredox and electrochemical methods to drive these transformations under even milder conditions. For professionals in drug development, a deep understanding of these diverse synthetic pathways is essential for designing and executing efficient routes to novel benzofuran-based therapeutic agents.
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The Multifaceted Biological Activities of Novel Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] This scaffold is prevalent in a wide array of natural products and synthetic compounds, exhibiting a remarkable diversity of pharmacological properties.[1][3][4][5] The inherent versatility of the benzofuran nucleus allows for extensive structural modifications, making it a highly attractive framework for medicinal chemists in the quest for novel therapeutic agents.[1][6] Researchers have successfully synthesized and evaluated a multitude of benzofuran derivatives, revealing potent activities across several key therapeutic areas, including oncology, infectious diseases, inflammation, neurodegenerative disorders, and conditions arising from oxidative stress.[4][7][8][9][10]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the significant biological activities of novel benzofuran derivatives, supported by detailed, field-proven experimental protocols. The subsequent sections will delve into the anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects of these compounds, offering insights into their mechanisms of action and structure-activity relationships (SAR). Each section is equipped with step-by-step methodologies for key assays, enabling the replication and validation of findings in a laboratory setting.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[2][11][12] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of key signaling pathways, and suppression of angiogenesis.[11][13]
A. Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[11][14] For instance, certain benzofuran-substituted chalcones have been shown to trigger apoptosis in human breast (MCF-7) and prostate (PC-3) cancer cells.[11][12] Furthermore, some derivatives act as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor growth and vascularization.[13] The inhibition of such kinases disrupts downstream signaling pathways essential for cancer cell survival and proliferation.
B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[11][12] This protocol is based on standard procedures for in vitro anticancer drug screening.[14]
1. Cell Culture and Maintenance:
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate).[15]
-
Culture Medium: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[14]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure exponential growth.[14]
2. MTT Assay Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel benzofuran derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[11][14]
C. Data Presentation: Summarizing Anticancer Activity
The results of the MTT assay can be effectively summarized in a table to compare the cytotoxic potency of different benzofuran derivatives across various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[11][13] |
| Benzofuran Derivative 1 | MCF-7 (Breast) | 5.93 |
| Benzofuran Derivative 1 | HeLa (Cervical) | 5.61 |
| Benzofuran Derivative 2 | A549 (Lung) | 17.13 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
D. Visualizing the Experimental Workflow
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzofuran derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[1][6][7][16]
A. Spectrum of Activity and Structure-Activity Relationship (SAR)
Studies have shown that benzofuran derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[1][7] Structure-activity relationship studies have revealed that the nature and position of substituents on the benzofuran ring are crucial for antimicrobial potency.[1] For instance, the presence of hydroxyl groups or the incorporation of other heterocyclic moieties like thiazole or pyrazoline can enhance antimicrobial activity.[1]
B. Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of novel benzofuran derivatives can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[17][18][19]
1. Preparation of Materials:
-
Microorganisms: Obtain stock cultures of relevant bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.
-
Culture Media: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test Compounds: Dissolve the benzofuran derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
2. Broth Microdilution Method (for MIC determination):
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18][19]
C. Data Presentation: Summarizing Antimicrobial Potency
The MIC values provide a quantitative measure of the antimicrobial activity of the synthesized compounds.
| Compound ID | S. aureus MIC (µg/mL)[7] | E. coli MIC (µg/mL)[7] | C. albicans MIC (µg/mL)[1] |
| Benzofuran Amide 6a | 6.25 | >100 | >100 |
| Benzofuran Amide 6b | 6.25 | 6.25 | >100 |
| Benzofuran Amide 6f | 6.25 | 12.5 | >100 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
D. Visualizing the Antimicrobial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators.[7][20][21]
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.[20][21] Some compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation.[21] The inhibition of signaling pathways like NF-κB and MAPK, which regulate the expression of inflammatory genes, is another key mechanism.[20]
B. Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production, in cell culture supernatants.[22]
1. Cell Culture and Stimulation:
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
2. Griess Assay Procedure:
-
Collect Supernatant: Collect the cell culture supernatant from each well.
-
Griess Reagent: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to an equal volume of the supernatant in a new 96-well plate.[22]
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[22]
-
Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite.[22]
C. Data Presentation: Quantifying Anti-inflammatory Effects
The inhibitory effect on NO production can be expressed as IC50 values.
| Compound ID | NO Production IC50 (µM)[21] |
| Aza-benzofuran 1 | 17.3 |
| Aza-benzofuran 4 | 16.5 |
| Celecoxib (Control) | 32.1 |
D. Visualizing the Inflammatory Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory pathways by benzofuran derivatives.
IV. Antioxidant Activity: Neutralizing Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties.[10][23][24]
A. Mechanism of Action: Radical Scavenging and Lipid Peroxidation Inhibition
The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to act as radical scavengers, donating a hydrogen atom to neutralize free radicals.[23][25] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.[25][26] Additionally, some derivatives can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.[23][25]
B. Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[26][27]
1. Reagent Preparation:
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Test Compounds: Prepare various concentrations of the benzofuran derivatives in methanol.
2. Assay Procedure:
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
EC50 Determination: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
C. Data Presentation: Comparing Antioxidant Efficacy
The antioxidant activity can be presented as EC50 values for DPPH radical scavenging.
| Compound ID | DPPH Scavenging EC50 (µM)[28] |
| Benzofuran Derivative 61 | 8.57 |
| Benzofuran Derivative 62 | 9.72 |
| Benzofuran Derivative 63 | 8.27 |
| Ascorbic Acid (Control) | ~5 |
D. Visualizing the Antioxidant Mechanism
Caption: Mechanism of DPPH radical scavenging by a benzofuran derivative.
V. Neuroprotective Effects: Shielding Neurons from Damage
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents, offering protection against various neurotoxic insults.[8][23][25][29][30]
A. Mechanism of Action: Anti-excitotoxicity and Antioxidant Effects
One of the key neuroprotective mechanisms of benzofuran derivatives is their ability to counteract excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate receptors, such as the NMDA receptor.[23][25][29] Some compounds have demonstrated the ability to protect primary cultured neurons from NMDA-induced cell death.[23][25] Furthermore, their antioxidant properties, as previously discussed, contribute significantly to their neuroprotective effects by mitigating oxidative stress, a major factor in neurodegeneration.[23][25][29]
B. Experimental Protocol: Assessing Neuroprotection against NMDA-induced Excitotoxicity
This assay evaluates the ability of a compound to protect neurons from damage induced by the excitotoxin NMDA.[29]
1. Primary Neuronal Culture:
-
Cell Source: Isolate and culture primary cortical neurons from embryonic rats.
-
Plating: Plate the neurons on poly-D-lysine coated plates.
2. Neuroprotection Assay:
-
Compound Treatment: After several days in culture, treat the neurons with various concentrations of the benzofuran derivatives for a specified period.
-
NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 30 minutes).
-
Recovery: Wash out the NMDA and replace it with fresh culture medium containing the test compounds.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
C. Data Presentation: Evaluating Neuroprotective Efficacy
The neuroprotective effect can be quantified by the percentage of neuronal survival relative to control cultures.
| Compound ID | Concentration (µM) | % Neuronal Viability (vs. NMDA alone)[23][25] |
| Benzofuran-2-carboxamide 1f | 30 | ~95% |
| Benzofuran-2-carboxamide 1j | 100 | ~80% |
| Memantine (Control) | 30 | ~98% |
D. Visualizing the Neuroprotective Mechanism
Caption: Neuroprotective mechanisms of benzofuran derivatives against NMDA-induced excitotoxicity.
VI. Conclusion and Future Directions
The diverse biological activities of novel benzofuran derivatives underscore their immense potential as a versatile scaffold in drug discovery. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, supported by detailed experimental protocols to facilitate further research. The structure-activity relationship studies highlighted herein offer valuable insights for the rational design of more potent and selective benzofuran-based therapeutic agents.
Future research should focus on optimizing the lead compounds identified within each therapeutic area, with an emphasis on improving their pharmacokinetic and pharmacodynamic profiles. In vivo studies are a critical next step to validate the promising in vitro results and to assess the safety and efficacy of these novel derivatives in preclinical models. The continued exploration of the benzofuran scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.
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Introduction: The Benzofuran Scaffold - A Privileged Structure in Nature's Pharmacy
An In-Depth Technical Guide to Natural Product Sources of the Benzofuran Moiety
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural framework in a vast array of natural products.[1] These compounds are ubiquitous in nature, having been isolated from higher plants, fungi, and marine organisms.[2] The significance of the benzofuran scaffold in drug discovery and medicinal chemistry cannot be overstated; it is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the discovery of benzofuran-containing natural products with a wide spectrum of potent pharmacological activities, including anti-tumor, anti-inflammatory, antiviral, antioxidant, antibacterial, and antifungal properties.[3][4][5]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the major natural sources of benzofuran derivatives, delves into the biosynthetic logic that governs their formation, outlines a practical workflow for their isolation and characterization, and explores their pharmacological significance.
Part 1: A Survey of Major Benzofuran-Containing Natural Products
Benzofuran natural products are widely distributed, particularly in higher plant families such as Asteraceae, Rutaceae, Fabaceae, and Krameriaceae.[4][6] They can be broadly categorized based on their structural complexity and biosynthetic origin.
Furocoumarins: The Photosensitive Powerhouses
Furocoumarins are a well-known class of benzofuran derivatives where the benzofuran ring is fused to a coumarin nucleus. This fusion can result in two distinct isomers: the linear psoralens and the angular angelicins.[7] These compounds are renowned for their photosensitizing capabilities, which are exploited in treatments for skin disorders like psoriasis and vitiligo.[4][8]
-
Psoralen and its derivatives (e.g., Bergapten, Xanthotoxin): These linear furocoumarins are found in plants such as limes, lemons, and parsnips.[4] Upon activation by UV light, they can form covalent cross-links with DNA, inhibiting replication and cell division.[9]
-
Angelicin: This angular furocoumarin is also found in various plants and, due to its steric structure, primarily forms monoadducts with DNA, resulting in lower phototoxicity compared to psoralen.[7][9]
Neolignans: Dimers with Diverse Activities
Neolignans are dimeric compounds derived from phenylpropanoid precursors. A significant subgroup features a 2-arylbenzofuran skeleton. These compounds are particularly abundant in the plant genera Krameria and Zanthoxylum.[4][6]
-
Ailanthoidol: Isolated from the bark of Zanthoxylum ailanthoides, this neolignan has demonstrated significant antioxidant, anti-inflammatory, and anti-tumor-promoting activities.[10][11] Recent studies show it can suppress the progression of hepatoblastoma cells by inhibiting TGF-β1-induced pathways.[10][11][12]
-
Eupomatenoids: A series of neolignans isolated from various plant species, including Krameria tomentosa, which exhibit antioxidant and photoprotective effects.[13][14]
Rocaglates: Potent Inhibitors of Protein Synthesis
The rocaglates, including rocaglamide and silvestrol, are a unique class of complex cyclopenta[b]benzofurans isolated from plants of the genus Aglaia.[15] They are distinguished by their exceptionally potent anticancer and antiviral activities.
-
Mechanism of Action: Rocaglates exert their biological effects by clamping onto the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis.[16][17] This action leads to a gain-of-function, selectively inhibiting the translation of specific mRNAs, which is particularly detrimental to cancer cells.[17][18] Their potent activity makes them highly promising leads for novel cancer therapeutics.[15]
Miscellaneous Benzofurans from Diverse Sources
Beyond these major classes, a plethora of other benzofuran derivatives have been isolated from various natural sources.
-
Eupatorium Species: Plants from the genus Eupatorium (family Asteraceae) are a prolific source of diverse benzofuran and dihydrobenzofuran derivatives.[19][20][21] Many of these compounds, such as eupatobenzofuran, exhibit significant anti-inflammatory and antimicrobial activities.[19][20]
-
Fungal Metabolites: Fungi are also a source of structurally unique angular tricyclic benzofurans, which have been investigated for their biological activities.[22]
Table 1: Representative Benzofuran Natural Products, Sources, and Bioactivities
| Class/Compound | Representative Source(s) | Primary Biological Activity | Citation(s) |
| Furocoumarins | |||
| Psoralen | Psoralea corylifolia, various citrus fruits | Photosensitizing, Antiproliferative | [4] |
| Angelicin | Angelica archangelica, Psoralea corylifolia | Photosensitizing, Anti-inflammatory | [7][23] |
| Neolignans | |||
| Ailanthoidol | Zanthoxylum ailanthoides | Anti-tumor, Anti-inflammatory | [4][10][11] |
| Eupomatenoid 6 | Krameria tomentosa, Krameria triandra | Antioxidant, Photoprotective | [13][14] |
| Rocaglates | |||
| Rocaglamide | Aglaia species | Anticancer, Antiviral, Anti-inflammatory | [15] |
| Silvestrol | Aglaia foveolata | Potent Anticancer, Translation Inhibitor | [15] |
| Miscellaneous | |||
| Eupatobenzofuran | Eupatorium cannabinum | Anti-inflammatory | [19] |
| Fungal Benzofurans | Various fungal species | Various (Antimicrobial, etc.) | [2][22] |
Part 2: The Biosynthetic Logic - Constructing the Benzofuran Core
Nature employs elegant and efficient enzymatic strategies to construct the benzofuran scaffold from common metabolic precursors. The biosynthesis of furocoumarins provides a well-characterized example of this chemical logic.
Case Study: The Furocoumarin Pathway
The biosynthesis of both linear (psoralen) and angular (angelicin) furocoumarins originates from the phenylpropanoid pathway, starting with the precursor umbelliferone , a 7-hydroxycoumarin.[7][23] The divergence into the linear or angular pathway is a critical control point, determined by the position of a prenyl group attachment.
-
Prenylation - The Branching Point: A prenyltransferase enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group to either the C6 or C8 position of the umbelliferone ring.[24]
-
Prenylation at C6 leads to demethylsuberosin , the precursor for the linear psoralen pathway.
-
Prenylation at C8 yields osthenol , the precursor for the angular angelicin pathway.[24]
-
-
Cyclization and Dehydrogenation: The subsequent steps involve cyclization and dehydrogenation reactions catalyzed by specialized cytochrome P450 monooxygenases (CYP450s).[25]
-
In the linear pathway, a CYP450 enzyme known as marmesin synthase converts demethylsuberosin to (+)-marmesin . A second enzyme, psoralen synthase (another CYP450), then catalyzes the final step to form psoralen .[25]
-
Similarly, in the angular pathway, columbianetin synthase acts on osthenol to form (+)-columbianetin , which is then converted to angelicin by angelicin synthase.[9][25]
-
The specific enzymes responsible, such as CYP71AJ49 (psoralen synthase) and CYP71AJ51 (angelicin synthase) in Peucedanum praeruptorum, have been identified and characterized, providing deep insight into the molecular machinery of benzofuran formation.[25]
Part 3: From Source to Substance: An Isolation & Characterization Workflow
The successful isolation of benzofuran natural products is a multi-step process that requires a systematic approach, moving from crude plant material to a pure, structurally elucidated compound. The choice of methodology is dictated by the physicochemical properties of the target molecules, such as polarity, stability, and abundance.
Experimental Protocol: A Self-Validating System
This protocol describes a general, robust workflow for the isolation of semi-polar benzofuran derivatives (e.g., neolignans) from dried plant material. Each stage includes checkpoints to validate the success of the procedure.
Step 1: Material Preparation and Extraction
-
Rationale: Proper preparation ensures maximum surface area for solvent penetration. The choice of solvent is critical; methanol is effective for a broad range of semi-polar compounds. Maceration is a simple and effective extraction technique for moderately sized samples.
-
Methodology:
-
Obtain authenticated, dried, and powdered plant material (e.g., roots of Krameria sp.).
-
Weigh 500 g of the powdered material and place it in a large glass container.
-
Add 2.5 L of 95% methanol, ensuring all plant material is fully submerged.
-
Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.
-
-
Validation Checkpoint: A dark, viscous crude extract is obtained. A small aliquot can be analyzed by Thin Layer Chromatography (TLC) to confirm the presence of a complex mixture of compounds.
Step 2: Solvent-Solvent Partitioning (Fractionation)
-
Rationale: This liquid-liquid extraction step separates the complex crude extract into fractions of differing polarity. This simplifies the mixture, concentrating the target benzofurans in a specific fraction (typically ethyl acetate or dichloromethane for semi-polar compounds) and removing highly polar (sugars, tannins) or non-polar (fats, waxes) interferences.
-
Methodology:
-
Dissolve 20 g of the crude methanolic extract in 200 mL of a water/methanol (9:1) mixture.
-
Transfer the solution to a 1 L separatory funnel.
-
Perform successive extractions with hexane (3 x 200 mL) to remove non-polar constituents. Collect and combine the hexane layers.
-
Next, extract the remaining aqueous layer with ethyl acetate (3 x 200 mL). Collect and combine the ethyl acetate layers.
-
Finally, the remaining layer is the aqueous fraction.
-
Concentrate each of the three fractions (hexane, ethyl acetate, aqueous) to dryness using a rotary evaporator.
-
-
Validation Checkpoint: Analyze each fraction by TLC. The fraction showing the highest concentration of spots with UV activity or specific staining characteristic of phenolics (potential benzofurans) is selected for further purification. For neolignans, this is typically the ethyl acetate fraction.
Step 3: Chromatographic Purification
-
Rationale: Column chromatography is the workhorse of natural product purification. Silica gel is used for normal-phase chromatography, separating compounds based on polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, allows for the sequential elution of compounds.
-
Methodology:
-
Prepare a silica gel (60-120 mesh) column. The amount of silica should be approximately 50-100 times the weight of the fraction to be purified.
-
Adsorb the dried ethyl acetate fraction (e.g., 5 g) onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the elution profile using TLC.
-
Combine fractions that exhibit similar TLC profiles.
-
-
Validation Checkpoint: TLC analysis of the collected fractions should show a progressive separation of the initial complex mixture into simpler mixtures or pure compounds.
Step 4: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Rationale: For fractions containing closely related compounds, preparative or semi-preparative HPLC is required for final purification. Reversed-phase HPLC (using a C18 column) separates compounds based on hydrophobicity and typically provides high-resolution separation.
-
Methodology:
-
Dissolve a semi-purified fraction from the column chromatography step in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 semi-preparative HPLC column.
-
Elute with an isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water) at a specific flow rate.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm and 280 nm).
-
Collect the peaks corresponding to individual compounds.
-
Remove the solvent under vacuum to yield the pure compound.
-
-
Validation Checkpoint: A single, sharp, symmetrical peak upon re-injection of the collected fraction into an analytical HPLC system confirms the purity of the isolated compound.
Step 5: Structural Elucidation
-
Rationale: A combination of spectroscopic techniques is used to determine the exact chemical structure of the purified compound.
-
Methodology:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) to identify the types and number of protons and carbons, and 2D NMR (COSY, HSQC, HMBC) to establish the connectivity between atoms and assemble the final structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems, respectively.
-
Conclusion and Future Outlook
Natural products containing the benzofuran moiety are a testament to nature's ingenuity as a master chemist. From the photosensitizing furocoumarins to the translation-inhibiting rocaglates, these compounds exhibit a remarkable diversity of structures and biological functions.[2][3] Their wide distribution in plants and other organisms provides a rich and continuous pipeline of novel chemical entities for drug discovery.[4][6]
For researchers and drug development professionals, the exploration of benzofuran natural products remains a highly promising frontier. The continued application of advanced isolation techniques and spectroscopic methods will undoubtedly lead to the discovery of new derivatives with unique mechanisms of action. Furthermore, understanding their biosynthetic pathways not only offers insights into chemical ecology but also opens avenues for synthetic biology approaches to produce these valuable compounds in scalable and sustainable ways. The benzofuran scaffold, a privileged structure forged in nature, will certainly continue to be a cornerstone of therapeutic innovation for years to come.
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- 32. mdpi.com [mdpi.com]
A Researcher's Guide to Benzofuran: Structure, Nomenclature, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran is a vital heterocyclic compound composed of a benzene ring fused to a furan ring.[1] This aromatic, planar structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science.[2][3] Its unique electronic and structural properties allow it to serve as the core of numerous biologically active compounds, including natural products and synthetic drugs.[3][4] From the antiarrhythmic drug amiodarone to the naturally occurring photochemotherapeutic agent psoralen, the benzofuran moiety is a cornerstone of modern pharmacology.[3] Furthermore, substituted benzofurans are being explored for applications in materials science, such as in the development of liquid crystals.[2]
This guide provides a comprehensive overview of the benzofuran system, with a focus on its formal nomenclature, which is critical for unambiguous scientific communication. We will also explore key synthetic strategies, providing the foundational knowledge necessary for the rational design and synthesis of novel benzofuran-based compounds.
Part 1: Decoding the Benzofuran System: Structure and Nomenclature
A thorough understanding of the benzofuran structure and its nomenclature is paramount for any researcher working with this class of compounds. Ambiguity in naming can lead to confusion and hinder scientific progress.
The Core Structure and IUPAC Numbering
The benzofuran ring system has a standardized numbering convention as defined by the International Union of Pure and Applied Chemistry (IUPAC). The numbering begins at the oxygen atom of the furan ring and proceeds counter-clockwise around the heterocyclic ring first, then continues around the benzene ring.[5]
The oxygen atom is assigned position 1. The carbon atoms of the furan ring are positions 2 and 3. The fusion carbons are not numbered directly but are designated 3a and 7a. The numbering then continues around the benzene ring from 4 to 7.[5]
Caption: IUPAC numbering of the benzofuran ring system.
Nomenclature of Substituted Benzofurans
When naming substituted benzofurans, the parent name "benzofuran" is used, and the substituents are indicated by their position number and name.[4] The substituents are listed in alphabetical order.
Examples:
-
2-Methylbenzofuran: A methyl group is attached to position 2.
-
5-Bromobenzofuran: A bromine atom is attached to position 5.
-
2,3-Dimethylbenzofuran: Methyl groups are attached to positions 2 and 3.
-
5-Bromo-2-methylbenzofuran: A bromine atom at position 5 and a methyl group at position 2.
For more complex substituents, standard IUPAC rules apply. For instance, a compound with an aminopropyl group at position 6 would be named 6-(2-aminopropyl)benzofuran.[6]
Common and Trivial Names
While IUPAC nomenclature is the standard, some benzofuran derivatives are known by common or trivial names. For example, the parent compound benzofuran is also sometimes referred to as coumarone.[1][7] However, for clarity and precision in a research context, the systematic IUPAC name is always preferred.
Reduced Benzofurans
In many pharmaceutical compounds, the furan ring of the benzofuran system is partially or fully saturated. These are named using the prefixes "dihydro-" and "tetrahydro-" to indicate the level of saturation.
-
2,3-Dihydrobenzofuran: The double bond between positions 2 and 3 is saturated.
-
2,3,4,5-Tetrahydrobenzofuran: The furan ring and part of the benzene ring are saturated.
Part 2: Synthesis of the Benzofuran Core
The construction of the benzofuran ring system is a well-established area of organic synthesis, with both classical and modern methods available to the synthetic chemist. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes
One of the earliest reported syntheses of benzofuran was achieved by Perkin, starting from coumarin.[8] Other classical methods often involve the cyclization of appropriately substituted phenols.
Perkin Rearrangement: This method involves the rearrangement of a coumarin derivative to a benzofuran.[5]
O-Alkylation and Cyclization: A common strategy involves the O-alkylation of a phenol with an α-halo ketone, followed by an intramolecular cyclization to form the furan ring.
Caption: General workflow for benzofuran synthesis via O-alkylation and cyclization.
Modern Catalytic Methods
Modern organic synthesis has seen the advent of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems, including benzofurans. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Synthesis: Palladium-based catalysts are widely used for benzofuran synthesis.[9] One common approach is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by a cyclization step.[10] Recent advances have also utilized palladium acetate for the synthesis of benzoyl-substituted benzofurans.[9]
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have also been employed in the synthesis of benzofuran derivatives, for instance, through the reaction of substituted alkynes with hydroxy-benzoic acids.[9]
Copper-Catalyzed Synthesis: Copper catalysts can be used for decarboxylative intramolecular coupling reactions to form the benzofuran ring from coumarin precursors.[10]
Representative Experimental Protocol: Synthesis of 2-Arylbenzofurans
A widely used method for the synthesis of 2-arylbenzofurans involves the coupling of an o-halophenol with a cuprous aryl acetylene in pyridine.[8]
Step 1: Preparation of Cuprous Aryl Acetylide
-
Dissolve the aryl acetylene in a suitable solvent such as aqueous ammonia or ethanol.
-
Add a solution of a cuprous salt (e.g., cuprous iodide) dropwise with stirring.
-
The cuprous aryl acetylide will precipitate out of solution.
-
Isolate the precipitate by filtration, wash with water and ethanol, and dry under vacuum.
Step 2: Coupling and Cyclization
-
In a round-bottom flask equipped with a reflux condenser, dissolve the o-halophenol (e.g., o-iodophenol) in pyridine.
-
Add the prepared cuprous aryl acetylide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing dilute hydrochloric acid and an organic solvent (e.g., diethyl ether).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Conclusion
The benzofuran scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. A firm grasp of its structure, nomenclature, and synthetic methodologies is essential for researchers aiming to innovate in these fields. The systematic application of IUPAC nomenclature ensures clear communication, while the diverse array of synthetic tools, from classical rearrangements to modern catalytic methods, provides the means to construct novel and complex benzofuran-based molecules. As research progresses, new applications and synthetic strategies for this remarkable heterocyclic system will undoubtedly emerge.
References
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Substituted benzofuran. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Benzofuran. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Benzofuran Naming Conventions. (2019, March 5). Reddit. Retrieved from [Link]
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Benzo[b]furan: Introduction / Preparation. (2020, December 5). YouTube. Retrieved from [Link]
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Benzofuran. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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FR-5.3 Peripheral Numbering. (n.d.). IUPAC Nomenclature. Retrieved from [Link]
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Need help for the name of this compound. (2024, June 8). Reddit. Retrieved from [Link]
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Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Substituted benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Nomenclature of Fused Heterocyclic rings. (2020, October 3). YouTube. Retrieved from [Link]
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P-5: Selecting the Preferred Type of Nomenclature. (n.d.). IUPAC. Retrieved from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). National Institutes of Health. Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]
- Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.). Google Patents.
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzofuran moiety, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the applications of benzofuran derivatives in key therapeutic areas, with a focus on their anticancer, antimicrobial, and neuroprotective activities. We will delve into the mechanistic underpinnings of their biological effects, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and fostering the development of novel benzofuran-based therapeutics.
Introduction: The Versatility of the Benzofuran Core
Benzofuran and its derivatives are ubiquitously found in nature and have been the subject of extensive synthetic exploration.[1] The rigid, planar structure of the benzofuran ring system, combined with its capacity for diverse substitutions, allows for precise modulation of its physicochemical properties and biological activities.[2] This inherent versatility has led to the development of numerous benzofuran-containing compounds with a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antiviral, and antioxidant properties.[1] This guide will focus on three major areas where benzofurans have shown exceptional promise: oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Applications of Benzofuran Derivatives
Benzofuran-based compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]
Mechanism of Action: Targeting the Machinery of Cell Division and Signaling
A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the inhibition of tubulin polymerization .[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[7] By binding to the colchicine site on β-tubulin, certain benzofuran derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]
Another key target for anticancer benzofuran derivatives is the mTOR (mammalian target of rapamycin) signaling pathway .[9] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[10][11] Dysregulation of the mTOR pathway is a common feature in many cancers. Benzofuran-based mTOR inhibitors have been shown to effectively block both mTORC1 and mTORC2 signaling, leading to the suppression of tumor growth.[9]
Furthermore, benzofuran scaffolds have been incorporated into inhibitors of other crucial kinases involved in cancer progression, such as Aurora B kinase and cyclin-dependent kinases (CDKs) .[12][13]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the design of potent anticancer benzofuran derivatives. For tubulin inhibitors, the substitution pattern on both the benzofuran core and the appended aromatic rings is critical for activity. For instance, a 2-(3',4',5'-trimethoxybenzoyl) group is a common feature in potent tubulin inhibitors, and the addition of a methyl group at the C-3 position of the benzofuran ring often enhances activity.[6] For mTOR inhibitors, hybridization of the benzofuran scaffold with other heterocyclic moieties, such as piperazine, has been shown to yield potent dual mTORC1/Akt inhibitors.[14]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives against various cancer cell lines.
| Compound ID | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1c | Not Specified | K562 (Leukemia) | 20 | [15] |
| Compound 1e | Not Specified | K562 (Leukemia) | 30 | [15] |
| Compound 2d | Not Specified | K562 (Leukemia) | 35 | [15] |
| Compound 3a | Not Specified | K562 (Leukemia) | 80 | [15] |
| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.06 | [16] |
| (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (26) | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.08 | [16] |
| Hybrid 16 | Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung) | 0.12 | [4] |
| Compound 5 (Fluorinated) | uPA Inhibitor | Not Specified | 0.43 | [17] |
| Compound 3 (Halogenated) | Not Specified | HeLa (Cervical) | 1.136 | [4] |
| Compound 14c | GSK3β Inhibitor | HCT116 (Colon) | 3.27 | [18] |
| Compound 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | [19] |
Experimental Protocols
This protocol is adapted from the work of Romagnoli et al.[6]
-
Step 1: Synthesis of 2-hydroxy-4-ethoxyacetophenone. To a solution of resorcinol in dry ether, add acetyl chloride and anhydrous zinc chloride. Reflux the mixture for 2 hours. After cooling, pour the reaction mixture into ice-water and extract with ether. The ether layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.
-
Step 2: Synthesis of 2-hydroxy-4-ethoxy-α-chloroacetophenone. To a solution of 2-hydroxy-4-ethoxyacetophenone in chloroform, add sulfuryl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield the α-chloro derivative.
-
Step 3: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan. A mixture of 2-hydroxy-4-ethoxy-α-chloroacetophenone, 3,4,5-trimethoxybenzoic acid, and potassium carbonate in anhydrous acetone is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the final product.
This protocol is a generalized procedure based on established methods.[16]
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test benzofuran compound dissolved in DMSO
-
Paclitaxel (positive control) and Colchicine (positive control)
-
96-well microplate reader with temperature control and absorbance measurement at 340 nm.
-
-
Procedure:
-
Prepare a solution of tubulin in polymerization buffer.
-
Add the test benzofuran compound at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and positive controls (paclitaxel and colchicine).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37 °C.
-
The inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control.
-
Visualization of Key Pathways
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; TSC_Complex [label="TSC1/TSC2\nComplex", fillcolor="#F1F3F4"]; Rheb_GDP [label="Rheb-GDP", fillcolor="#F1F3F4"]; Rheb_GTP [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; S6K1 [label="p70S6K1", fillcolor="#F1F3F4"]; fourE_BP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzofuran_Inhibitor [label="Benzofuran-based\nmTOR Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> TSC_Complex [arrowhead=tee]; TSC_Complex -> Rheb_GTP [label="GTP Hydrolysis", arrowhead=tee]; Rheb_GDP -> Rheb_GTP; Rheb_GTP -> mTORC1; mTORC1 -> S6K1; mTORC1 -> fourE_BP1 [arrowhead=tee]; S6K1 -> Protein_Synthesis; fourE_BP1 -> Protein_Synthesis [label="Inhibition lifted"]; Benzofuran_Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Caption: mTOR signaling pathway and the inhibitory action of benzofuran derivatives.// Nodes Tubulin_Dimers [label="αβ-Tubulin Dimers\n(GTP-bound)", shape=ellipse]; Polymerization [label="Polymerization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Growing_Microtubule [label="Growing Microtubule\n(GTP-cap)", shape=record, label=" | GTP-Tubulin | "]; Catastrophe [label="Catastrophe", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Shrinking_Microtubule [label="Shrinking Microtubule\n(GDP-tubulin)", shape=record, label=" | GDP-Tubulin | "]; Rescue [label="Rescue", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzofuran_Inhibitor [label="Benzofuran\nTubulin Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tubulin_Dimers -> Polymerization; Polymerization -> Growing_Microtubule; Growing_Microtubule -> Catastrophe; Catastrophe -> Shrinking_Microtubule; Shrinking_Microtubule -> Rescue; Rescue -> Growing_Microtubule; Benzofuran_Inhibitor -> Polymerization [arrowhead=tee, style=dashed, penwidth=2, color="#EA4335"]; }
Caption: Dynamic instability of microtubules and its inhibition by benzofurans.Antimicrobial Applications of Benzofuran Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[13][20]
Mechanism of Action: Disrupting Essential Bacterial Processes
A key bacterial enzyme targeted by benzofuran derivatives is DNA gyrase .[21] This enzyme is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[22] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, benzofuran compounds prevent DNA supercoiling, leading to bacterial cell death.[21] The absence of DNA gyrase in humans makes it an attractive and selective target for antibacterial drug development.[21]
Structure-Activity Relationship (SAR) Insights
For benzofuran-based DNA gyrase inhibitors, the hybridization of the benzofuran core with other heterocyclic moieties, such as pyrazole, has been shown to be a successful strategy for enhancing antibacterial activity.[21] The nature and position of substituents on the benzofuran and pyrazole rings significantly influence the inhibitory potency.[21] For instance, certain substitutions can enhance the binding affinity of the compound to the ATP-binding pocket of GyrB.[21]
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative benzofuran derivatives.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | [20] |
| Compound 1 | Escherichia coli | 25 | [20] |
| Compound 1 | Staphylococcus aureus | 12.5 | [20] |
| Compound 2 | Staphylococcus aureus | 25 | [20] |
| Compound 5 | Penicillium italicum | 12.5 | [20] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [20] |
| Compound 8e | Escherichia coli | 32 | [13] |
| Compound 8e | Bacillus subtilis | 125 | [13] |
| Compound 8e | Staphylococcus aureus | 32 | [13] |
| Compound 8e | Salmonella enteritidis | 32 | [13] |
| Compound 9 | E. coli (DNA Gyrase B IC50) | 9.80 (µM) | [21] |
Experimental Protocols
This protocol is a generalized representation based on synthetic strategies for similar compounds.[21]
-
Step 1: Vilsmeier-Haack formylation of a substituted acetophenone. The starting acetophenone is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group.
-
Step 2: Synthesis of the pyrazole ring. The formylated acetophenone is then reacted with hydrazine hydrate to form the pyrazole ring.
-
Step 3: Synthesis of the benzofuran moiety. A suitable salicylaldehyde derivative is reacted with an α-halo ketone in the presence of a base (e.g., K₂CO₃) to construct the benzofuran core.
-
Step 4: Coupling of the benzofuran and pyrazole moieties. The final step involves the coupling of the benzofuran and pyrazole fragments, often through the formation of a hydrazone or other suitable linker.
This protocol is based on the method described by Inspiralis.
-
Reagents and Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (containing ATP)
-
Test benzofuran compound dissolved in DMSO
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
The inhibition of DNA gyrase supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control.
-
Visualization of Key Mechanisms
// Nodes Relaxed_DNA [label="Relaxed Circular DNA", fillcolor="#F1F3F4"]; Gyrase_Binding [label="DNA Gyrase Binds\nto G-segment", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Wrapping [label="DNA Wraps Around Gyrase", fillcolor="#F1F3F4"]; T_Segment_Capture [label="T-segment Captured", fillcolor="#F1F3F4"]; G_Segment_Cleavage [label="G-segment Cleavage\n(ATP-dependent)", shape=diamond, fillcolor="#FBBC05"]; T_Segment_Passage [label="T-segment Passes\nThrough Break", fillcolor="#F1F3F4"]; G_Segment_Ligation [label="G-segment Ligation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Supercoiled_DNA [label="Negatively Supercoiled DNA", fillcolor="#F1F3F4"]; Benzofuran_Inhibitor [label="Benzofuran-based\nDNA Gyrase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Relaxed_DNA -> Gyrase_Binding; Gyrase_Binding -> DNA_Wrapping; DNA_Wrapping -> T_Segment_Capture; T_Segment_Capture -> G_Segment_Cleavage; G_Segment_Cleavage -> T_Segment_Passage; T_Segment_Passage -> G_Segment_Ligation; G_Segment_Ligation -> Supercoiled_DNA; Benzofuran_Inhibitor -> G_Segment_Cleavage [arrowhead=tee, style=dashed, penwidth=2, color="#EA4335", label="Inhibits ATP Hydrolysis"]; }
Caption: Mechanism of DNA gyrase and its inhibition by benzofuran derivatives.Neuroprotective Applications of Benzofuran Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing public health challenge. Benzofuran derivatives have shown considerable promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and death.[9][22][23]
Mechanism of Action: A Multi-pronged Approach to Neuronal Protection
One of the key neuroprotective mechanisms of benzofuran derivatives is their ability to inhibit NMDA receptor-mediated excitotoxicity .[5] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, triggering a cascade of events that result in cell death. Certain benzofuran-2-carboxamide derivatives have been shown to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity.[5]
Benzofuran derivatives also exhibit potent antioxidant activity , scavenging reactive oxygen species (ROS) that contribute to oxidative stress, a major factor in neurodegeneration.[5]
Furthermore, specific benzofuran-type stilbenes have been found to modulate the metabotropic glutamate receptor 1 (mGluR1) , which is involved in neuronal signaling and has been implicated in both neuroprotection and analgesia.[14]
In the context of Alzheimer's disease, a significant area of research is the inhibition of β-amyloid (Aβ) peptide aggregation .[9] The accumulation of Aβ plaques is a hallmark of Alzheimer's pathology. Benzofuran scaffolds have been shown to be effective inhibitors of Aβ fibril formation.[9]
Structure-Activity Relationship (SAR) Insights
For neuroprotective benzofuran-2-carboxamide derivatives, SAR studies have indicated that substitutions on the phenyl ring of the carboxamide moiety are crucial for activity. For example, a methyl substitution at the R2 position and a hydroxyl group at the R3 position have been shown to be important for anti-excitotoxic effects.[5] In the case of benzofuran-type stilbenes, the isoprenyl group and the overall conformation of the molecule play a significant role in their interaction with mGluR1 and their resulting neuroprotective and analgesic activities.[14]
Quantitative Data on Neuroprotective Activity
The following table presents data on the neuroprotective effects of representative benzofuran derivatives.
| Compound ID | Neuroprotective Effect | Assay System | Activity | Reference |
| Compound 1f | Anti-excitotoxic | NMDA-induced toxicity in rat cortical neurons | Comparable to memantine at 30 µM | [5] |
| Compound 1j | Anti-excitotoxic & Antioxidant | NMDA-induced toxicity & DPPH radical scavenging | Marked anti-excitotoxic effects at 100 & 300 µM | [5] |
| Moracin O (5) | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [14] |
| Moracin R (7) | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [14] |
| Moracin P (8) | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [14] |
Experimental Protocols
This protocol is a generalized representation based on the work of Kim et al.[5]
-
Step 1: Synthesis of methyl 7-methoxybenzofuran-2-carboxylate. 2-Hydroxy-3-methoxybenzaldehyde is reacted with diethyl bromomalonate in the presence of potassium carbonate in acetone under reflux to yield the desired ester.
-
Step 2: Hydrolysis to 7-methoxybenzofuran-2-carboxylic acid. The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.
-
Step 3: Amide coupling. The carboxylic acid is then coupled with a substituted aniline using a coupling agent such as EDC/HOBt in a suitable solvent like DMF to afford the final benzofuran-2-carboxamide derivative.
This protocol is a standard method for assessing Aβ aggregation.[23]
-
Reagents and Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test benzofuran compound dissolved in DMSO
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into PBS to the desired final concentration.
-
Add the test benzofuran compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the Aβ₁₋₄₂ solution to each well.
-
Incubate the plate at 37 °C with gentle shaking.
-
At various time points, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the vehicle control.
-
Conclusion and Future Perspectives
The benzofuran scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile and privileged core for the development of a wide range of therapeutic agents. This guide has highlighted the remarkable progress made in harnessing the potential of benzofuran derivatives as anticancer, antimicrobial, and neuroprotective agents. The elucidation of their mechanisms of action and the continuous refinement of structure-activity relationships are paving the way for the design of more potent and selective drug candidates.
Future research in this field will likely focus on several key areas:
-
Multi-target drug design: Developing single benzofuran-based molecules that can modulate multiple targets within a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.
-
Novel synthetic methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic routes to access diverse benzofuran libraries.
-
Advanced drug delivery systems: Utilizing nanotechnology and other advanced delivery platforms to improve the bioavailability and target specificity of benzofuran-based drugs.
-
Exploration of new therapeutic areas: Investigating the potential of benzofuran derivatives in other disease areas, such as metabolic disorders and rare diseases.
The continued exploration of the rich chemical space of benzofuran derivatives holds immense promise for the discovery of next-generation therapeutics that can address some of the most pressing challenges in human health.
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Unlocking New Therapeutic Frontiers: A Technical Guide to Benzofuran Sulfonamides and Their Targets
Introduction: The Benzofuran Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of a benzofuran ring system with a sulfonamide moiety creates a chemical scaffold of significant interest in modern drug discovery. This combination is not a random amalgamation of functional groups; rather, it represents a strategic design that leverages the unique properties of each component to create potent and often highly selective bioactive molecules. Benzofuran, a heterocyclic compound found in numerous natural products, provides a rigid, planar core that can be readily functionalized to optimize interactions with biological targets.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry, is a versatile pharmacophore known for its ability to act as a transition-state mimetic and engage in key hydrogen bonding interactions within enzyme active sites.[3][4]
This technical guide provides an in-depth exploration of the key therapeutic targets of benzofuran sulfonamides, with a primary focus on their applications in oncology and infectious diseases. We will delve into the mechanistic rationale for targeting specific enzymes and signaling pathways, provide detailed experimental protocols for target validation and compound evaluation, and present a forward-looking perspective on the therapeutic potential of this remarkable class of compounds.
Part 1: Oncological Applications - Targeting the Tumor Microenvironment and Cell Cycle
The anticancer properties of benzofuran sulfonamides are a major area of research, with several promising therapeutic targets identified.[5][6] These compounds have demonstrated the ability to induce apoptosis and exhibit broad-spectrum antiproliferative activity against various tumor cell lines.[5]
Carbonic Anhydrases (CAs): Suffocating Tumors by Disrupting pH Regulation
Mechanism of Action: A key mechanism by which benzofuran sulfonamides exert their anticancer effects is through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7][8] These zinc-containing metalloenzymes play a crucial role in maintaining pH homeostasis in cancer cells.[8] In the hypoxic (low oxygen) environment of solid tumors, cancer cells upregulate CA IX and CA XII to facilitate the conversion of carbon dioxide to bicarbonate and protons. This process helps to maintain a neutral intracellular pH while acidifying the extracellular microenvironment, a condition that promotes tumor invasion, metastasis, and resistance to therapy.[8] Benzofuran sulfonamides, with their sulfonamide group, act as potent inhibitors of these enzymes by coordinating with the zinc ion in the active site, thereby disrupting pH regulation and leading to cancer cell death.[7][8]
Experimental Validation: The inhibitory activity of benzofuran sulfonamides against various CA isoforms is typically evaluated using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed conversion of CO2 to bicarbonate.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
-
Enzyme and Compound Preparation:
-
Reconstitute purified recombinant human CA isoforms (I, II, IX, and XII) in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Prepare a stock solution of the benzofuran sulfonamide test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
-
Assay Procedure:
-
Equilibrate the enzyme solution and a CO2-saturated water solution to 25°C.
-
Rapidly mix the enzyme solution (with or without the inhibitor) with the CO2 solution in a stopped-flow instrument.
-
Monitor the change in pH over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the uninhibited control.
-
Determine the inhibitory constant (KI) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).
-
Quantitative Data Summary:
| Compound | Target CA Isoform | KI (nM) | Reference |
| Sulfonamide 9c | hCA IX | 10.0 | [8] |
| Compound 5a | hCA XII | 10.1 | [8] |
| Compound 4a | hCA II | 12.3 | [8] |
| Compound 47b & 47d | hCA IX | Most effective inhibitors in series | [6][9] |
Hypoxia-Inducible Factor-1 (HIF-1): A Master Regulator of Tumor Adaptation
Mechanism of Action: Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a central role in the adaptation of cancer cells to hypoxic conditions.[10][11] It controls the expression of numerous genes involved in angiogenesis (new blood vessel formation), glucose metabolism, cell survival, and invasion.[11] Benzofuran sulfonamides have been identified as inhibitors of the HIF-1 pathway.[10][11] They can suppress the accumulation of the HIF-1α subunit under hypoxic conditions, thereby inhibiting HIF-1 transcriptional activity and the subsequent expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[11]
Signaling Pathway Diagram:
Caption: Experimental workflow for evaluating HIF-1 inhibitors.
Part 2: Antimicrobial Applications - A Renewed Attack on Bacterial Resistance
The sulfonamide lineage has a storied history in combating bacterial infections, and the development of benzofuran sulfonamides represents a modern chapter in this ongoing battle. [3]These compounds have shown promise against a range of bacterial and fungal pathogens, including drug-resistant strains. [12][13][14]
Dihydropteroate Synthase (DHPS): Disrupting Folate Synthesis
Mechanism of Action: The classic mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway. [3][15]Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and, consequently, DNA and RNA. [15]In contrast, humans obtain folic acid from their diet, making this pathway an excellent selective target for antimicrobial drugs. [15]Benzofuran sulfonamides, due to their structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (PABA), can bind to the enzyme's active site and block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect (inhibition of growth). [16] Folic Acid Synthesis Pathway Diagram:
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of benzofuran sulfonamides.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strain Preparation:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of the benzofuran sulfonamide in DMSO.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion and Future Directions
Benzofuran sulfonamides represent a versatile and promising class of therapeutic agents with significant potential in oncology and infectious disease. Their ability to selectively target key enzymes and signaling pathways that are critical for pathogen survival and tumor progression underscores their value in drug discovery. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the benzofuran sulfonamide scaffold to enhance potency, selectivity, and pharmacokinetic properties. [10][17]* Mechanism of Action Studies: Elucidation of novel targets and pathways to expand the therapeutic applications of these compounds.
-
Combination Therapies: Investigating the synergistic effects of benzofuran sulfonamides with existing anticancer and antimicrobial agents to overcome drug resistance.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapeutic options to patients.
The continued exploration of benzofuran sulfonamides holds the promise of delivering innovative and effective treatments for some of the most challenging diseases of our time.
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The Cornerstone of Arginine Protection: A Technical Guide to Pbf-Cl in Peptide Synthesis
Introduction: The Arginine Conundrum in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the unique properties of each amino acid present distinct challenges. Arginine, with its highly basic and nucleophilic guanidinium side chain (pKa ≈ 12.5), stands out as particularly problematic.[1] Unprotected, this functional group can lead to a host of undesirable side reactions, including guanidinylation of activated carboxyl groups, and can interfere with peptide solubility.[1] Therefore, robust protection of the arginine side chain is paramount to achieving high-purity, full-length target peptides. The ideal protecting group must be stable to the repetitive basic conditions used for Nα-Fmoc deprotection, yet be readily and cleanly removable under acidic conditions during the final cleavage from the solid support.[2] Over the years, several sulfonyl-based protecting groups have been developed, with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group emerging as the gold standard in modern Fmoc-SPPS. This guide provides an in-depth technical overview of Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride), the reagent used to install this critical protecting group.
The Pbf Group: Structure, Properties, and Advantages
The Pbf protecting group, introduced via Pbf-Cl, offers a superior balance of stability and acid lability compared to its predecessors, such as 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc).[3][4][5]
Key Advantages of the Pbf Group:
-
Enhanced Acid Lability: The Pbf group is significantly more labile to trifluoroacetic acid (TFA) than Pmc and especially Mtr.[4][5] Complete removal of Pbf is often achieved within 1-2 hours, whereas Mtr can require overnight treatment.[3] This reduces the exposure of the peptide to harsh acidic conditions, minimizing potential side reactions.
-
Reduced Side Reactions, Particularly Tryptophan Alkylation: A major drawback of sulfonyl-based protecting groups is the potential for the cleaved protecting group cation to alkylate sensitive residues, most notably tryptophan. The Pbf group shows a markedly lower propensity for this side reaction compared to Pmc. One study demonstrated that after a 3-hour cleavage with TFA, the use of Arg(Pbf) resulted in 69% of the desired peptide, compared to only 46% when using Arg(Pmc), due to reduced tryptophan alkylation.
-
Improved Deprotection Kinetics for Arginine-Rich Peptides: The faster cleavage kinetics of Pbf make it the preferred choice for synthesizing peptides containing multiple arginine residues, where the cumulative deprotection time can become a significant factor.[3]
Comparative Overview of Common Arginine Protecting Groups
| Protecting Group | Structure | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | 95% TFA, 1-4 hours | Rapid cleavage, reduced Trp alkylation | Steric hindrance, potential for δ-lactam formation, high cost |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | 95% TFA, 2-6 hours | More acid labile than Mtr | Slower deprotection than Pbf, higher risk of Trp alkylation |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | 95% TFA with scavengers, often >6 hours | Lower cost | Very slow deprotection, significant risk of side reactions |
Mechanism of Protection: The Reaction of Pbf-Cl with Arginine
The introduction of the Pbf group onto the arginine side chain is a nucleophilic substitution reaction. The highly nucleophilic guanidino group of arginine attacks the electrophilic sulfur atom of Pbf-Cl, displacing the chloride leaving group to form a stable sulfonamide linkage. This reaction is typically carried out in a basic medium to deprotonate the guanidinium group, thereby increasing its nucleophilicity.
Caption: Reaction of Pbf-Cl with the arginine guanidinium group.
Synthesis of Fmoc-Arg(Pbf)-OH: A Validated Protocol
The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and validated method.
Workflow for Fmoc-Arg(Pbf)-OH Synthesis
Caption: Synthetic workflow for Fmoc-Arg(Pbf)-OH.
Detailed Step-by-Step Methodology
Step 1: Esterification of Arginine
-
Rationale: The initial esterification of the C-terminal carboxylic acid prevents its participation in subsequent reactions. Using methanol and thionyl chloride is a classic and efficient method for methyl ester formation.
-
Protocol:
-
Suspend L-Arginine hydrochloride in anhydrous methanol and cool the mixture to -10°C.
-
Slowly add thionyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure to yield L-Arginine methyl ester dihydrochloride as an oil.[6]
-
Step 2: Nα-Boc Protection
-
Rationale: The α-amino group must be protected to prevent it from reacting with Pbf-Cl in the next step. The Boc group is ideal for this temporary protection as it is stable to the basic conditions of the Pbf protection step but can be selectively removed under acidic conditions that do not affect the Pbf group.
-
Protocol:
-
Dissolve the arginine methyl ester in a mixture of water and a suitable organic solvent like THF.
-
Add a base such as sodium bicarbonate to neutralize the hydrochloride salt and deprotonate the amino group.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an acidic workup and extract the Boc-Arg-OMe into an organic solvent.[6]
-
Step 3: Guanidino-Pbf Protection
-
Rationale: This is the core step where the Pbf group is introduced. The reaction is performed in the presence of a base (e.g., potassium carbonate) to neutralize the HCl generated and to facilitate the nucleophilic attack of the guanidino group on Pbf-Cl. Acetone is a common solvent for this reaction.
-
Protocol:
-
Dissolve Boc-Arg-OMe and Pbf-Cl in acetone.
-
Add potassium carbonate and a small amount of water, then heat the mixture to 40-45°C.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Filter to remove inorganic salts and concentrate the filtrate to obtain Boc-Arg(Pbf)-OMe.[6]
-
Step 4: Nα-Boc Deprotection
-
Rationale: The temporary Boc group is now removed to free the α-amino group for the final Fmoc protection. A solution of HCl in an organic solvent like ethyl acetate provides acidic conditions strong enough to cleave the Boc group without affecting the more acid-stable Pbf group.
-
Protocol:
-
Dissolve the Boc-Arg(Pbf)-OMe in a solution of 3N HCl in ethyl acetate.
-
Stir at room temperature, monitoring the deprotection by TLC.
-
Upon completion, add water and adjust the pH to 7 with a base to obtain an aqueous solution of H-Arg(Pbf)-OMe.[6]
-
Step 5: Saponification
-
Rationale: The methyl ester is cleaved to regenerate the free carboxylic acid, which is necessary for subsequent peptide coupling reactions. This is achieved by base-catalyzed hydrolysis (saponification).
-
Protocol:
-
To the aqueous solution from the previous step, add ethanol and adjust the pH to 11-12 with a strong base like 10N NaOH.
-
After the reaction is complete (monitored by TLC), neutralize the solution to pH 7 with HCl.
-
Cool the solution to induce crystallization of H-Arg(Pbf)-OH.[6]
-
Step 6: Nα-Fmoc Protection
-
Rationale: The final step is the introduction of the base-labile Fmoc group onto the α-amino group. Fmoc-Osu is a common and efficient reagent for this transformation.
-
Protocol:
-
Dissolve H-Arg(Pbf)-OH in a mixture of water and THF and adjust the pH to 8.5-9.0 with sodium carbonate.
-
Gradually add Fmoc-Osu while maintaining the pH and a temperature of 15-20°C.
-
After 6 hours, perform an extractive workup and acidify the aqueous phase to pH 3 to precipitate the product.
-
The crude Fmoc-Arg(Pbf)-OH can be purified by recrystallization or chromatography.[6]
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Arg(Pbf)-OH is a cornerstone reagent in automated and manual Fmoc-SPPS.[2] Its use follows the standard SPPS cycle.
SPPS Workflow with Fmoc-Arg(Pbf)-OH
Caption: General SPPS workflow using Fmoc-Arg(Pbf)-OH.
Mitigating Side Reactions: The δ-Lactam Formation
A significant side reaction associated with the coupling of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam.[2] This is particularly prevalent with carbodiimide-based activators like DIC. This side reaction leads to the deletion of the arginine residue in the final peptide sequence.
Strategies to Minimize δ-Lactam Formation:
-
Choice of Activation Method: Using uronium/aminium-based activators like HBTU or HATU is generally preferred over carbodiimides as they can reduce the extent of lactam formation.
-
Pre-activation Time: Minimize the time between the activation of the carboxylic acid and its addition to the resin-bound free amine.
-
Alternative Solvents: The use of solvents like N-butylpyrrolidinone (NBP) has been explored, sometimes in combination with optimized protocols involving staggered addition of reagents.
Deprotection of the Pbf Group
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The Pbf group is efficiently cleaved using strong acidic conditions, typically with a TFA "cocktail".
Standard Deprotection Protocol:
-
Resin Preparation: The synthesized peptidyl-resin is washed thoroughly with a solvent like DCM and dried under vacuum.
-
Cleavage Cocktail: A standard cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the carbocations generated during the cleavage of other protecting groups (e.g., t-butyl) and the Pbf group, preventing side reactions.
-
Cleavage Reaction: The cleavage cocktail is added to the resin, and the mixture is gently agitated at room temperature for 2-4 hours. For peptides with multiple arginine residues, a longer reaction time may be necessary.[7]
-
Peptide Isolation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation and washed before purification by HPLC.[2]
Conclusion
Pbf-Cl is an indispensable reagent in modern peptide chemistry, enabling the efficient and high-fidelity synthesis of arginine-containing peptides. The Pbf group provides an optimal balance of stability during chain elongation and lability during final cleavage. Its use significantly mitigates the risk of side reactions that plagued earlier arginine protecting groups. A thorough understanding of its introduction, application, and deprotection, as outlined in this guide, empowers researchers, scientists, and drug development professionals to overcome the challenges associated with arginine and successfully synthesize complex and therapeutically relevant peptides.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved from [Link]
-
The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant. (2002, August 6). ResearchGate. Retrieved from [Link]
-
Fmoc-Arg(Pbf)-OH [154445-77-9]. (n.d.). Aapptec. Retrieved from [Link]
-
Bofill, J. M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2927. Retrieved from [Link]
- Fields, C. G., & Fields, G. B. (1993). Use of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for arginine protection in solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664.
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,2,4,6,7-Pentamethyldihydrothis compound synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
The Discovery of Benzofuran-Based Acetylcholinesterase Inhibitors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the discovery and development of benzofuran-based acetylcholinesterase (AChE) inhibitors, a promising class of compounds for the symptomatic treatment of Alzheimer's disease. We will delve into the rationale behind their design, synthetic strategies, biological evaluation, and the crucial structure-activity relationships that govern their potency. This document is intended to be a practical resource, offering field-proven insights and detailed methodologies to aid researchers in this critical area of drug discovery.
Introduction: The Cholinergic Hypothesis and the Rise of Benzofuran
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning.[1][2][3] One of the primary pathological hallmarks of AD is the loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[3][4] The cholinergic hypothesis posits that enhancing cholinergic transmission can alleviate some of the cognitive symptoms of AD.[1][3] Acetylcholinesterase (AChE) is the key enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[2][4] Therefore, inhibiting AChE increases the levels and duration of action of ACh, offering a therapeutic strategy for AD.[1][2]
The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[5][6] Its structural similarity to the indole nucleus of melatonin and other endogenous molecules, along with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents. In the context of AChE inhibition, benzofuran serves as a bioisosteric replacement for the indanone ring found in the well-established drug donepezil, providing a versatile framework for exploring interactions with the AChE active site.[7]
The Drug Discovery Workflow: A Multi-pronged Approach
The journey from a conceptual benzofuran scaffold to a potent and selective AChE inhibitor involves a synergistic interplay of chemical synthesis, biological evaluation, and computational modeling. This iterative process allows for the rational design and optimization of lead compounds.
Figure 1: Iterative workflow for the discovery of benzofuran-based AChE inhibitors.
Chemical Synthesis: Building the Benzofuran Core and its Derivatives
A variety of synthetic routes have been developed to construct the benzofuran nucleus and introduce diverse substituents. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Common Synthetic Strategies:
-
Perkin Rearrangement: A classical method involving the reaction of a salicylaldehyde with an α-halo ketone.
-
Wittig Reaction: Utilized for the formation of the furan ring.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Sonogashira or Suzuki couplings, to introduce aryl or other functional groups.
-
Intramolecular Cyclization: Of appropriately substituted phenols.
Exemplary Synthetic Protocol: Synthesis of 2-Arylbenzofurans
This protocol outlines a general four-step synthesis of 2-arylbenzofuran derivatives, a common scaffold for AChE inhibitors.[8]
Step 1: Synthesis of 2-Hydroxybenzyl Alcohol Derivatives: Commercially available or synthesized substituted 2-hydroxybenzyl alcohols serve as the starting material.
Step 2: Bromination: The alcohol is converted to the corresponding benzyl bromide using a brominating agent like N-bromosuccinimide (NBS).[8]
Step 3: Wittig Reaction: The benzyl bromide is reacted with a suitable phosphonium ylide (Wittig reagent) to form the benzofuran ring.[8]
Step 4: Functionalization: The core benzofuran can be further modified, for example, by introducing various amine-containing side chains, which are known to interact with the peripheral anionic site (PAS) of AChE.[8]
Biological Evaluation: In Vitro Screening for AChE Inhibition
The primary biological evaluation of newly synthesized benzofuran derivatives involves determining their ability to inhibit AChE. The Ellman's method is the most widely used colorimetric assay for this purpose.[4][8][9]
Protocol: Ellman's Assay for AChE Inhibition
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)
-
Test compounds (benzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Pre-incubate the mixture with the AChE enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion (resulting from the reaction of thiocholine with DTNB) by measuring the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Kinetic Studies: Understanding the Mechanism of Inhibition
To gain deeper insights into how the benzofuran derivatives interact with AChE, kinetic studies are performed. By measuring the enzyme kinetics at different substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined using Lineweaver-Burk plots.[2][7] This information is crucial for understanding the binding mode and for further lead optimization. For instance, a competitive inhibitor binds to the same active site as the substrate, while a non-competitive inhibitor binds to an allosteric site.
Structure-Activity Relationship (SAR) and Molecular Modeling: Rationalizing and Predicting Potency
SAR studies are fundamental to understanding which structural features of the benzofuran scaffold are critical for AChE inhibitory activity.[10] By systematically modifying the substituents on the benzofuran ring and analyzing the corresponding changes in IC50 values, key pharmacophoric elements can be identified.
Key SAR Insights for Benzofuran-Based AChE Inhibitors:
-
Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran core significantly influence activity. For example, electron-donating groups can sometimes enhance inhibitory potential.[10]
-
The Linker: The length and flexibility of the linker connecting the benzofuran core to other moieties (e.g., a benzylpyridinium or piperidine group) are crucial for optimal interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4][11]
-
Terminal Amine Group: A basic nitrogen atom is often a key feature, as it can interact with the anionic subsite of the CAS through cation-π interactions.
Figure 2: Key interactions of a benzofuran inhibitor within the AChE active site gorge.
Computational Approaches: In Silico Drug Design
Molecular modeling techniques are indispensable tools for visualizing and understanding the binding modes of benzofuran inhibitors at the atomic level.[7][12]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (AChE).[1][13][14] Docking studies can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity. The crystal structure of human AChE (PDB ID: 4EY7) is often used for these simulations.[1][14]
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activity.[1][13] These models can predict the activity of novel, unsynthesized compounds and provide visual representations of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.[1]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions.[7]
Data Presentation: Comparative Analysis of Inhibitory Potency
To facilitate the comparison of different series of benzofuran derivatives, it is essential to present the biological data in a clear and structured format.
| Compound Series | Lead Compound | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) | Reference |
| Benzofuran-Chalconoids | 6m | 0.027 | Donepezil | - | [15] |
| Benzofuran-based Hybrids | 7c | 0.058 | Donepezil | 0.049 | [13] |
| Benzofuran-Azacyclic Hybrids | 4m | > Donepezil | Donepezil | - | [7] |
| 2-Arylbenzofurans | 5c | - (74% activity at 23 µM) | Donepezil | - | [8] |
| Egonol-type Benzofurans | 1-4 | 1.4 - 3.1 | - | - | [12] |
Table 1: Inhibitory Potency of Representative Benzofuran-Based AChE Inhibitors.
Multi-Target Directed Ligands: A Holistic Approach to AD Therapy
Given the complex pathophysiology of Alzheimer's disease, which involves multiple interacting pathways, the development of multi-target directed ligands (MTDLs) is a promising strategy.[1][4][14] Benzofuran derivatives are being designed to not only inhibit AChE but also to target other key pathological features of AD, such as:
-
Butyrylcholinesterase (BChE) Inhibition: In the AD brain, BChE activity increases while AChE activity decreases, making BChE a relevant therapeutic target.[4]
-
β-Amyloid (Aβ) Aggregation Inhibition: Some benzofuran derivatives have been shown to inhibit the aggregation of Aβ peptides, a key event in the formation of senile plaques.[2][4][11]
-
Antioxidant Activity: Oxidative stress is another hallmark of AD, and compounds with antioxidant properties can offer neuroprotection.[1][13]
Challenges and Future Perspectives
While the discovery of benzofuran-based AChE inhibitors has shown great promise, several challenges remain. These include optimizing pharmacokinetic properties such as blood-brain barrier (BBB) permeability and metabolic stability, as well as ensuring a favorable safety profile.
Future research will likely focus on:
-
The development of more sophisticated MTDLs that can modulate multiple targets with high affinity and selectivity.
-
The use of advanced computational methods to design novel benzofuran scaffolds with improved drug-like properties.
-
In vivo evaluation of the most promising candidates in animal models of AD to assess their efficacy and safety.[13]
Conclusion
The benzofuran scaffold has proven to be a versatile and fruitful starting point for the design of potent and selective acetylcholinesterase inhibitors. The integration of rational design, efficient synthetic methodologies, robust biological evaluation, and insightful computational modeling has led to the identification of several promising lead compounds. As our understanding of the multifaceted nature of Alzheimer's disease continues to grow, the development of benzofuran-based multi-target directed ligands holds significant potential for the future of AD therapy.
References
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]
-
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. [Link]
-
Benzofurans from Styrax agrestis as acetylcholinesterase inhibitors: structure-activity relationships and molecular modeling studies. Journal of Natural Products. [Link]
-
Synthesis and AChE inhibitory activity of N-glycosyl benzofuran derivatives. ResearchGate. [Link]
-
Rational design of benzofuran-triazoles as anti-AChE agents. ResearchGate. [Link]
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Molecules. [Link]
-
Synthesis and structure-activity relationship study of benzofuran-based chalconoids bearing benzylpyridinium moiety as potent acetylcholinesterase inhibitors. Repository of Research and Investigative Information. [Link]
-
Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. Journal of Medicinal Chemistry. [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]
-
Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. ChemMedChem. [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]
-
Synthesis and structure-activity relationship study of benzofuran-based chalconoids bearing benzylpyridinium moiety as potent acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Benzofuran : SAR And Pharmacological activity scaffold. PharmaTutor. [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management. PubMed Central. [Link]
-
Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. Bentham Science. [Link]
-
Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. ResearchGate. [Link]
-
Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences. [Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. PubMed Central. [Link]
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- 2. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 15. Synthesis and structure-activity relationship study of benzofuran-based chalconoids bearing benzylpyridinium moiety as potent acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesis of sulfonamides from benzofuran-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of sulfonamides derived from benzofuran-5-sulfonyl chloride. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of the benzofuran scaffold.[3][4][5] This guide details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and methods for purification and characterization. The information herein is designed to be a practical resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Benzofuran Sulfonamides
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications.[1][3] When functionalized with a sulfonamide group (-SO₂NHR), the resulting benzofuran sulfonamides often exhibit enhanced or novel biological activities. Sulfonamides are a well-established class of pharmacophores known for their antibacterial properties and have been integrated into a variety of other therapeutic agents.[6] The combination of these two moieties presents a promising strategy for the development of new drug candidates.[4][5]
The general synthetic route involves the reaction of a sulfonyl chloride with a primary or secondary amine.[7] This nucleophilic substitution reaction is a reliable and widely used method for the formation of sulfonamides.[8][9] In this guide, we focus on this compound as the key starting material.
Reaction Mechanism and Scientific Principles
The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl-type substitution at the sulfur atom. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated.
-
Deprotonation: A base, either an excess of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final sulfonamide product and a hydrochloride salt.[10]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][10]
Reaction Pathway
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocol
This protocol provides a general method for the synthesis of a representative benzofuran-5-sulfonamide. The quantities can be adjusted based on the specific amine used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | Store under inert gas, moisture sensitive. |
| Primary or Secondary Amine (e.g., Aniline) | Reagent Grade | Fisher Scientific | |
| Triethylamine (TEA) or Pyridine | Anhydrous | Acros Organics | To neutralize HCl. |
| Dichloromethane (DCM) or Acetonitrile | Anhydrous | VWR | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | J.T. Baker | For workup. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | EMD Millipore | For workup. |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Nitrogen or Argon inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.[11]
-
Addition of Amine and Base: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (1.5-2.0 eq) in the same anhydrous solvent.[12]
-
Reaction: Cool the solution of this compound to 0 °C using an ice bath. Slowly add the amine/base solution dropwise via an addition funnel over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The consumption of the sulfonyl chloride and the formation of the more polar sulfonamide product should be observed.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[12]
-
Characterization: Confirm the structure and purity of the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Experimental Workflow
Caption: Workflow for benzofuran sulfonamide synthesis.
Safety and Handling Precautions
-
Sulfonyl Chlorides: this compound is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid inhalation of dust and vapors.
-
Amines: Many amines are toxic and can be corrosive or irritants. Consult the Safety Data Sheet (SDS) for the specific amine being used. Handle in a fume hood and wear appropriate PPE.[14][15]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area and avoid inhalation of vapors.
-
Reaction Quenching: The workup procedure involves the use of acid and base. Perform these steps with care to avoid splashes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored sulfonyl chloride. |
| Insufficient base. | Ensure at least one equivalent of base is used to neutralize the generated HCl. | |
| Low reactivity of the amine. | The reaction may require heating. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Maintain the reaction at 0 °C during the addition and allow it to proceed at room temperature. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | |
| Difficult Purification | Product and starting materials have similar polarity. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization. |
Conclusion
The synthesis of sulfonamides from this compound is a robust and versatile method for accessing a library of potentially bioactive compounds. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can efficiently synthesize and purify these target molecules for further investigation in drug discovery programs. The inherent biological significance of both the benzofuran and sulfonamide motifs makes this class of compounds particularly attractive for continued exploration.
References
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (n.d.). National Institutes of Health. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LAXMI BOOK PUBLICATION. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ACS Publications. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. [Link]
-
(PDF) Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (n.d.). ResearchGate. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health. [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. (n.d.).
-
Synthetic route for sulfonamides 5a-f. (n.d.). ResearchGate. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]
-
SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [Link]
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. [Link]
-
2,2,4,6,7-Pentamethyldihydrothis compound. (n.d.). Chem-Impex. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]
-
Amine Reactions. (2023). Chemistry LibreTexts. [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
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- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. diplomatacomercial.com [diplomatacomercial.com]
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Application Notes and Protocols for the Use of Pbf-Cl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic use of protecting groups is fundamental to achieving high fidelity and yield in solid-phase peptide synthesis (SPPS). For the protection of the highly basic and nucleophilic guanidino group of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone in modern Fmoc-based strategies. This guide provides an in-depth exploration of the application of Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) for the synthesis of the corresponding protected arginine derivative, Fmoc-Arg(Pbf)-OH, and its subsequent use in SPPS. We will delve into the mechanistic rationale for its widespread adoption, present detailed, field-proven protocols for its implementation, and address common challenges and their solutions.
Introduction: The Critical Role of Arginine Side-Chain Protection
Arginine's guanidinium side chain, with a pKa of ~12.5, is strongly basic and remains protonated under most physiological conditions. During peptide synthesis, this nucleophilic group can cause several undesirable side reactions if left unprotected.[1][2] These include interfering with coupling reactions by reacting with activated carboxyl groups and participating in other electrophilic reactions.[2] Therefore, robust protection of the guanidino moiety is essential for the successful assembly of arginine-containing peptides.
The ideal protecting group for arginine in Fmoc-SPPS must satisfy two primary criteria:
-
Stability: It must be completely stable to the mildly basic conditions used for the repeated cleavage of the N-terminal Fmoc group (typically 20% piperidine in DMF).
-
Lability: It must be readily and cleanly removable under acidic conditions during the final cleavage of the peptide from the solid support, without damaging the peptide backbone or other side chains.[3]
The Pbf group, introduced as a more acid-labile alternative to older sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), has emerged as the gold standard for arginine protection.[1][3][4]
The Pbf Advantage: A Mechanistic and Comparative Overview
The superiority of the Pbf group stems from its chemical structure, which facilitates a more rapid and cleaner deprotection under standard trifluoroacetic acid (TFA) cleavage conditions.
Mechanism of Pbf Deprotection
The cleavage of the Pbf group is an acid-catalyzed process. The electron-donating methyl and dihydrobenzofuran ring system stabilize the carbocation intermediate formed upon protonation and subsequent cleavage of the S-N bond of the protected guanidinium group. This enhanced stability of the resulting cation accelerates the deprotection rate compared to its predecessors.[3][5]
Diagram: Deprotection Pathway of the Pbf Group
Caption: A representative synthetic pathway for Fmoc-Arg(Pbf)-OH.
Protocol 3.1.1: Guanidino Protection of Boc-Arg-OMe with Pbf-Cl
This protocol outlines a key step in the synthesis of Fmoc-Arg(Pbf)-OH.
-
Dissolution: Dissolve Boc-Arg-OMe·HCl in a suitable solvent such as acetone.
-
Addition of Base: Add a base, for example, potassium carbonate, to neutralize the hydrochloride and facilitate the reaction.
-
Addition of Pbf-Cl: Add 2,2,4,6,7-pentamethyldihydrothis compound (Pbf-Cl) to the reaction mixture. A slight excess (e.g., 1.1 equivalents) is often sufficient. 4[6]. Reaction: Maintain the reaction at a controlled temperature (e.g., 40-45°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. 5[7]. Work-up: Upon completion, filter the reaction mixture to remove insoluble salts. The solvent is then removed under reduced pressure to yield the crude Boc-Arg(Pbf)-OMe.
-
Purification: The crude product can be purified by standard techniques such as column chromatography if necessary.
Incorporation of Fmoc-Arg(Pbf)-OH in SPPS
The following is a standard protocol for coupling Fmoc-Arg(Pbf)-OH onto a solid support.
Protocol 3.2.1: Standard Coupling Procedure
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-Arg(Pbf)-OH. Dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the activation to proceed for 1-2 minutes. 5[1]. Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature. 6[1]. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A positive test (blue color) indicates the presence of free amines and the need for a recoupling step.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including Pbf.
Protocol 3.3.1: TFA-Mediated Cleavage
-
Resin Preparation: Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). T[5][8]IS acts as a scavenger to trap the reactive cations generated during deprotection, thereby preventing side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours. T[5]he duration may be extended for peptides with multiple arginine residues.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether to remove scavengers and residual cleavage reagents, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Troubleshooting and Advanced Considerations
δ-Lactam Formation
A significant side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam, which can lead to the deletion of the arginine residue in the final peptide sequence. T[1][8]his is particularly problematic with carbodiimide-based activators like DIC.
Mitigation Strategy:
-
In Situ Activation: To minimize δ-lactam formation, in situ activation is recommended. This involves adding the Fmoc-Arg(Pbf)-OH and an additive like OxymaPure to the resin first, followed by the addition of the coupling agent (e.g., DIC). *[9] Optimized Conditions: A study has shown that performing the coupling at a slightly elevated temperature (45°C) in a solvent like N-butylpyrrolidinone (NBP) can improve coupling efficiency and reduce this side reaction.
[9]#### 4.2. Incomplete Deprotection
For peptides containing multiple Arg(Pbf) residues, incomplete removal of the Pbf group can occur, especially with shorter cleavage times.
Mitigation Strategy:
-
Extended Cleavage: Increase the cleavage time to 4-6 hours.
-
Monitoring: Monitor the deprotection progress by HPLC analysis of small aliquots taken at different time points.
Conclusion
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group represents a significant advancement in the protection of arginine for Fmoc-based solid-phase peptide synthesis. Its high acid lability and ability to suppress common side reactions, particularly tryptophan alkylation, make Fmoc-Arg(Pbf)-OH the preferred building block for the synthesis of complex, arginine-rich peptides. W[1]hile challenges such as δ-lactam formation exist, optimized protocols and a thorough understanding of the underlying chemistry can effectively mitigate these issues. T[1][9]he protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of Pbf protection, leading to higher yields and purities in their peptide synthesis endeavors.
References
- Google Patents. (2017). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Biochemistry. (2007). Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 -. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Retrieved from [Link]
-
National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Omizzur. (n.d.). Pbf Protecting Group Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pbf Protection in Peptide Synthesis. Retrieved from [Link]27515328.html)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
- 7. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Benzofuran-5-sulfonyl Chloride in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Importance of the Benzofuran-5-sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the convergence of privileged scaffolds to create novel molecular architectures with enhanced therapeutic potential is a cornerstone of drug design. The benzofuran nucleus is one such scaffold, widely recognized for its presence in numerous natural products and clinically approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When coupled with the sulfonamide moiety, a critical pharmacophore in its own right, the resulting benzofuran-sulfonamide framework offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This synergy makes it a highly attractive starting point for the development of targeted therapies.[3]
Benzofuran-5-sulfonyl chloride emerges as a key reagent in this context, providing a direct and efficient means to introduce the benzofuran-5-sulfonamide core into a diverse range of molecular frameworks. The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with primary and secondary amines, forming stable sulfonamide linkages.[4] This reactivity allows for the systematic exploration of the chemical space around the benzofuran-5-sulfonamide core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of enzyme inhibitors. Detailed, field-proven protocols are provided to guide researchers in the effective use of this versatile reagent.
Key Applications in Drug Discovery: Targeting Enzyme Active Sites
The benzofuran-5-sulfonamide scaffold has shown considerable promise in the development of inhibitors for various enzyme classes, including carbonic anhydrases and hypoxia-inducible factor-1 (HIF-1).
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important targets for anticancer drug development. The sulfonamide group is a well-established zinc-binding group, capable of coordinating with the zinc ion in the active site of CAs, leading to potent inhibition. By incorporating the benzofuran moiety, researchers can introduce additional interactions with the enzyme's active site, enhancing both potency and selectivity.[5] While many studies have explored this, a common synthetic strategy involves reacting a substituted benzofuran with a sulfonamide-containing reagent. However, the use of this compound allows for the direct attachment of the benzofuran core to a diverse library of amines, facilitating the exploration of structure-activity relationships (SAR).
Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors
HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression and angiogenesis. Inhibition of HIF-1 is a promising strategy for cancer therapy. A novel series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been synthesized and identified as potent HIF-1 inhibitors.[6] These compounds were found to downregulate the expression of HIF-1α under hypoxic conditions and inhibit its transcriptional activity. The synthesis of these compounds involved the reaction of 5-aminobenzofuran with various aromatic sulfonyl chlorides. This highlights the potential of the benzofuran-5-sulfonamide core in targeting this critical cancer pathway.
Experimental Protocols: Synthesis of N-Aryl-benzofuran-5-sulfonamides
The following protocols provide a detailed methodology for the synthesis of a representative N-aryl-benzofuran-5-sulfonamide, a key intermediate for further elaboration in a drug discovery program.
Safety Precautions
This compound and its derivatives are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: General Procedure for the Synthesis of N-(4-methoxyphenyl)benzofuran-5-sulfonamide
This protocol details a standard method for the reaction of this compound with a primary aromatic amine using a non-nucleophilic base in an aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (p-anisidine) (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 4-methoxyaniline (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxyphenyl)benzofuran-5-sulfonamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive this compound to the corresponding sulfonic acid.
-
Base: Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the reaction to completion. An excess is used to ensure complete neutralization.
-
Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Workup: The series of washes with acidic, neutral, and basic aqueous solutions effectively removes unreacted starting materials, the pyridine catalyst, and other water-soluble impurities.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any remaining impurities based on polarity.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-benzofuran-5-sulfonamides
For rapid library synthesis and optimization, microwave-assisted organic synthesis (MAOS) offers a significant advantage in reducing reaction times.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Pyridine (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Microwave synthesis vials
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 eq), the desired amine (1.1 eq), and pyridine (2.0 eq) in anhydrous acetonitrile.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Optimize the temperature and time for each specific substrate.
-
Workup and Purification: After cooling, the workup and purification can be performed as described in Protocol 1. Alternatively, for high-throughput synthesis, the crude product can be purified by preparative HPLC.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and efficient heating, significantly accelerating the reaction rate compared to conventional heating.[7]
-
Solvent: Acetonitrile is a common solvent for microwave synthesis due to its relatively high boiling point and ability to absorb microwave irradiation.
Data Presentation and Characterization
The synthesized benzofuran-5-sulfonamide derivatives should be thoroughly characterized to confirm their structure and purity.
Table 1: Representative Characterization Data for N-(4-methoxyphenyl)benzofuran-5-sulfonamide
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the aromatic protons of the benzofuran and methoxyphenyl rings, a singlet for the methoxy group, and a broad singlet for the sulfonamide N-H. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the methoxy carbon. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of the synthesized compound. |
| Purity (HPLC) | >95% purity as determined by HPLC analysis. |
Visualizing the Synthetic Workflow
A clear understanding of the experimental workflow is essential for successful synthesis.
Caption: Workflow for the synthesis of N-aryl-benzofuran-5-sulfonamides.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel benzofuran-5-sulfonamide derivatives in drug discovery. Its reactivity allows for the facile creation of diverse chemical libraries for screening against a wide range of biological targets. The protocols outlined in this application note provide a robust and reproducible methodology for the synthesis of these important compounds. Future applications of this reagent will likely expand to other therapeutic areas as our understanding of the biological roles of the benzofuran-5-sulfonamide scaffold continues to grow. The development of more efficient and environmentally friendly synthetic methods, such as flow chemistry and biocatalysis, will further enhance the utility of this compound in the quest for new and improved medicines.
References
- 1. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: A Step-by-Step Guide to Sonogashira Coupling for Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzofuran Synthesis via Sonogashira Coupling
The benzofuran scaffold is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science. Its derivatives are renowned for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The efficient construction of this core structure is, therefore, a critical endeavor for the discovery and development of novel therapeutic agents and functional organic materials. Among the myriad of synthetic strategies, the palladium and copper co-catalyzed Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for forging the key C-C bonds necessary for benzofuran ring formation.[1][2]
This application note provides a detailed, step-by-step guide to the Sonogashira coupling reaction tailored for benzofuran synthesis. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive and customizable experimental protocol, and provide insights into reaction optimization and troubleshooting. This guide is designed to equip researchers with the practical knowledge and technical expertise required to successfully implement this valuable synthetic methodology in their own laboratories.
Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Reaction
The Sonogashira reaction classically involves the coupling of a terminal alkyne with an aryl or vinyl halide, orchestrated by a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[2][3] The overall transformation can be conceptualized as two interconnected catalytic cycles working in concert.
The palladium cycle initiates with the oxidative addition of the aryl halide (typically an o-halophenol in benzofuran synthesis) to a palladium(0) species, forming a palladium(II) intermediate.[2][4] Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[2] The key transmetalation step occurs when the copper acetylide transfers the alkyne moiety to the palladium(II) complex. Subsequent reductive elimination from the palladium center yields the desired coupled product and regenerates the active palladium(0) catalyst, thus completing the cycle.[4]
In the context of benzofuran synthesis, the Sonogashira coupling is often the first step in a one-pot tandem sequence. The initially formed 2-alkynylphenol intermediate then undergoes an intramolecular cyclization (annulation) to afford the benzofuran ring system.[5][6]
Figure 1: The dual catalytic cycles of the Sonogashira coupling followed by intramolecular cyclization for benzofuran synthesis.
Experimental Protocol: A General Procedure for Sonogashira Coupling-Annulation
This protocol provides a robust starting point for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1] It is important to note that optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
-
o-Iodophenol derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (e.g., diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into an oven-dried round-bottom flask or Schlenk tube.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., triethylamine, 5 mL for a 1.0 mmol scale) via syringe.[1]
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst pre-activation.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate reactivity) and stir vigorously.[1][7]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., hexanes:ethyl acetate) should be used to track the consumption of the starting materials and the formation of the product. The reaction is typically complete within 3-12 hours.[8]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[9]
-
Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[9]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[9]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure benzofuran derivative.[8]
-
Figure 2: A generalized experimental workflow for the Sonogashira coupling-annulation synthesis of benzofurans.
Optimization of Reaction Conditions
The success of the Sonogashira coupling for benzofuran synthesis often hinges on the careful selection and optimization of several key parameters.
| Parameter | Common Choices & Considerations | Impact on Reaction |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligands | Catalyst loading (typically 1-5 mol%) and ligand choice can significantly affect reaction rate and yield.[4] N-heterocyclic carbene (NHC) ligands have shown promise in enhancing catalytic activity.[4][10] |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira reaction, though copper-free methods exist to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][11] |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃, K₂CO₃ | The base is crucial for the deprotonation of the terminal alkyne. Amine bases often serve as both the base and the solvent.[1] |
| Solvent | THF, DMF, Toluene, Dioxane, Amines | The choice of solvent can influence the solubility of reagents and the reaction temperature. Anhydrous conditions are generally recommended.[8] |
| Temperature | Room temperature to 120 °C | The required temperature depends on the reactivity of the aryl halide. Aryl iodides are more reactive than aryl bromides and may react at lower temperatures.[2] |
| Substrates | o-Iodophenols, o-bromophenols, terminal alkynes | Electron-withdrawing or -donating groups on either coupling partner can affect reaction rates and yields. The solubility of the o-halophenol can sometimes be a limiting factor.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Unoptimized reaction conditions | - Use fresh catalyst and ensure proper inert gas purging.- Use anhydrous solvents and pure reagents.- Screen different catalysts, bases, solvents, and temperatures. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Consider using a copper-free Sonogashira protocol.[2][11] |
| Formation of Side Products | - Competing reaction pathways- Prolonged reaction times or excessive heat | - Optimize reaction time and temperature.- Consider a two-step approach if the one-pot method proves problematic. |
| Incomplete Reaction | - Catalyst deactivation- Insufficient reaction time or temperature | - Increase catalyst loading or use a more robust ligand.- Extend the reaction time or increase the temperature. |
Conclusion
The Sonogashira coupling reaction is an indispensable tool for the synthesis of benzofurans, offering a direct and efficient route to this important class of heterocyclic compounds. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful transformation to access a wide array of functionalized benzofuran derivatives for applications in drug discovery and materials science.
References
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Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]
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ResearchGate. Proposed mechanism for the one‐pot synthesis of benzofurans. [Link]
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Thomas, A. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4613. [Link]
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Organic Chemistry Portal. Benzofuran synthesis. [Link]
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Chemtips. Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. [Link]
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Reddy, G. S., et al. (2020). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 85(15), 9947–9957. [Link]
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ResearchGate. Optimization for the synthesis of 2-aryl benzofuran. [Link]
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ResearchGate. Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. [Link]
-
Mondal, B., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 14(38), 27367-27378. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ResearchGate. One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. [Link]
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ResearchGate. Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
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ResearchGate. Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]
-
Ghosh, S., et al. (2020). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 49(4), 1133-1143. [Link]
-
Yao, T., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(12), 2701–2713. [Link]
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ResearchGate. The tandem reaction for the synthesis of benzofuran derivatives catalyzed by different Pd catalysts. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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ResearchGate. Palladium Complexes with an Annellated Mesoionic Carbene (MIC) Ligand: Catalytic Sequential Sonogashira Coupling/Cyclization Reaction for One–Pot Synthesis of Benzofuran, Indole, Isocoumarin and Isoquinolone Derivatives. [Link]
-
Thomas, A. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4613. [Link]
-
Semantic Scholar. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. [Link]
-
Gaba, M., & Singh, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. [Link]
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Monnier, F., et al. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 10(19), 4343–4346. [Link]
-
Szych, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2259-2263. [Link]
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National Institutes of Health. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
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MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
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MDPI. Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. [Link]
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Application Notes and Protocols for the Analytical Characterization of Benzofuran-5-sulfonyl Chloride
Introduction: The Significance of Benzofuran-5-sulfonyl Chloride in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its rigid bicyclic scaffold, combined with the highly reactive sulfonyl chloride functional group, makes it an invaluable intermediate for the synthesis of a diverse array of pharmacologically active molecules. The benzofuran moiety is a well-established pharmacophore present in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. The sulfonyl chloride group serves as a versatile handle for introducing sulfonamide linkages, a classic and highly successful functional group in drug design, known for its ability to modulate the physicochemical and biological properties of lead compounds.
Given its role as a critical starting material, the unambiguous characterization and stringent quality control of this compound are paramount. Impurities or structural ambiguities in this key intermediate can have profound downstream consequences, impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.
This comprehensive technical guide provides a multi-faceted analytical strategy for the thorough characterization of this compound. We will delve into the core principles and detailed protocols for a suite of orthogonal analytical techniques, offering insights into not just the "how" but, more importantly, the "why" behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies to ensure the integrity of their synthetic intermediates and final products.
A Multi-Modal Approach to Characterization
No single analytical technique can provide a complete picture of a molecule's identity, purity, and structure. A robust characterization of this compound necessitates a synergistic approach, integrating data from spectroscopic, chromatographic, and other analytical methods. The relationship between these techniques is not linear but rather interconnected, with each method providing a unique piece of the puzzle.
Caption: Interconnectivity of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
Expertise & Experience: Why NMR is First
We begin with NMR because it provides a wealth of structural information from the outset. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a confident initial structural assignment. The reactivity of the sulfonyl chloride group necessitates the use of aprotic deuterated solvents to prevent solvolysis. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for many organic compounds and its relatively simple solvent residual peak.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 (adjust for desired signal-to-noise).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Expected Spectral Data and Interpretation
¹H NMR (400 MHz, CDCl₃): Based on the structure and data from related compounds, the following proton signals are expected:
-
δ ~8.37 (s, 1H): This singlet corresponds to the proton at the C4 position, which is deshielded by the adjacent sulfonyl chloride group and the benzofuran ring system.
-
δ ~8.00 (d, 1H): A doublet for the proton at the C6 position, coupled to the C7 proton.
-
δ ~7.84 (d, 1H): A doublet corresponding to the proton at the C2 position of the furan ring.
-
δ ~7.44 (d, 1H): A doublet for the proton at the C7 position, coupled to the C6 proton.
-
δ ~6.97 (d, 1H): A doublet for the proton at the C3 position of the furan ring.
¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts for the carbon atoms are:
-
~155-160 ppm: Quaternary carbon C7a.
-
~145-150 ppm: Carbon C2.
-
~130-140 ppm: Quaternary carbons C3a and C5.
-
~110-130 ppm: Carbons C4, C6, and C7.
-
~105-110 ppm: Carbon C3.
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity | Moderate | Excellent (qNMR) | Provides detailed structural information, non-destructive.[1] | Lower sensitivity compared to MS. |
| Mass Spectrometry | Molecular Weight, Fragmentation | High | Good (with standards) | High sensitivity, provides molecular formula. | Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Functional Group Identification | High | Limited | Rapid, non-destructive, good for identifying key bonds. | Complex spectra can be difficult to interpret fully. |
| HPLC-UV | Purity Assessment, Quantification | High | Excellent | High resolution, excellent for separating impurities. | Requires a chromophore for UV detection. |
| Elemental Analysis | Empirical Formula Confirmation | Low | Excellent | Confirms elemental composition and purity. | Requires several milligrams of sample, destructive. |
| X-ray Crystallography | Absolute Structure Determination | Low | Not applicable | Provides definitive 3D structure. | Requires a suitable single crystal, which can be difficult to obtain.[2] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and, through fragmentation analysis, further corroborates the proposed structure.
Expertise & Experience: Choosing the Right Ionization Technique
For a moderately polar and thermally labile compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent molecular ion peak with minimal fragmentation in the source. For more detailed fragmentation information, Electron Ionization (EI) can be employed, although it may lead to extensive fragmentation and a less abundant molecular ion.
Protocol 2: LC-MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₈H₅ClO₃S, with a monoisotopic mass of approximately 215.96 g/mol .
-
Molecular Ion (M⁺): An intense peak at m/z ≈ 215.96. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z ≈ 217.96 with about one-third the intensity of the M⁺ peak is expected. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.
-
Major Fragment Ions:
Caption: Predicted ESI-MS fragmentation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol 3: FTIR-ATR Analysis
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Expected FTIR Spectrum
The FTIR spectrum will show characteristic absorption bands for the sulfonyl chloride and benzofuran moieties.
-
~1370-1388 cm⁻¹ and ~1169-1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[1][5]
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic and furan rings.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the furan ring.
-
~700-800 cm⁻¹: C-Cl stretching vibration.[6]
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities
HPLC is the workhorse of the pharmaceutical industry for purity assessment and quantification. A well-validated HPLC method can separate the main component from process-related impurities and degradation products.
Expertise & Experience: Method Validation is Key
A robust HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10] For a reactive compound like this compound, care must be taken with sample preparation to avoid degradation. Dissolving the sample in a non-nucleophilic solvent like acetonitrile immediately before analysis is crucial.
Protocol 4: Reversed-Phase HPLC with UV Detection
Sample and Standard Preparation:
-
Standard Solution: Accurately prepare a stock solution of this compound reference standard in acetonitrile at a concentration of ~1 mg/mL. Prepare a series of dilutions to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration of ~0.1 mg/mL in acetonitrile.
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
Data Analysis and Expected Results
-
Purity: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: The concentration of any impurities can be determined using the calibration curve generated from the standard solutions.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The main peak is resolved from all impurity peaks. |
| Linearity (R²) | ≥ 0.999 |
| Range | e.g., 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Elemental Analysis: The Final Arbiter of Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is crucial for confirming the empirical formula and assessing the overall purity of the compound.
Protocol 5: CHNS Combustion Analysis
Sample Preparation:
-
Ensure the sample is homogenous and completely dry.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
Theoretical vs. Experimental Values
For this compound (C₈H₅ClO₃S):
-
Molecular Weight: 216.64 g/mol
-
Theoretical Elemental Composition:
-
%C = 44.36
-
%H = 2.33
-
%S = 14.80
-
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.[11]
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and stereochemistry.
Protocol 6: Crystal Growth and Data Collection
Crystal Growth (Slow Evaporation):
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane).
-
Filter the solution into a clean vial.
-
Cover the vial with a cap containing a few small holes to allow for slow evaporation.
-
Allow the vial to stand undisturbed for several days to weeks.
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The data is processed to determine the unit cell dimensions and the electron density map, from which the final structure is solved and refined.
Conclusion
The comprehensive characterization of this compound is a critical step in ensuring the quality and reproducibility of research and development in the pharmaceutical industry. The multi-modal analytical approach detailed in this guide, combining NMR, MS, FTIR, HPLC, elemental analysis, and X-ray crystallography, provides a robust framework for unambiguous structure elucidation, purity assessment, and quantitative analysis. By understanding the principles behind each technique and adhering to rigorous, well-designed protocols, researchers can have the utmost confidence in the quality of this vital synthetic intermediate, paving the way for the successful development of novel therapeutics.
References
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- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
- NIST. (n.d.). Benzofuran. NIST Chemistry WebBook.
- Creative BioMart. (n.d.). X-ray Crystallography.
- MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
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- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information.
- ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
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Application Notes and Protocols for the Purification of Crude Benzofuran Sulfonamides
Introduction: Navigating the Purification of a Privileged Scaffold
Benzofuran sulfonamides represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique structural architecture, combining the pharmacologically relevant benzofuran nucleus with the versatile sulfonamide functional group, has led to the discovery of numerous derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthesis of these molecules, while often elegant, invariably yields a crude product mixture containing unreacted starting materials, reagents, and various side products. The efficacy and safety of any potential therapeutic agent are contingent upon its purity. Therefore, robust and efficient purification strategies are paramount for the isolation of the target benzofuran sulfonamide in high purity, suitable for downstream applications such as biological screening and structural elucidation.
This comprehensive guide provides detailed application notes and protocols for the purification of crude benzofuran sulfonamides, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of purification methods, provide step-by-step experimental procedures, and offer troubleshooting advice based on field-proven insights.
Understanding the Impurity Profile
A logical approach to purification begins with an understanding of the potential impurities in the crude product. The synthesis of benzofuran sulfonamides typically involves the reaction of a benzofuran derivative with a sulfonyl chloride or the sulfonylation of a pre-formed benzofuran amine. Common impurities may include:
-
Unreacted Starting Materials: Residual benzofuran precursors or sulfonylating agents.
-
Hydrolysis Products: Sulfonic acids formed from the hydrolysis of sulfonyl chlorides are a frequent side product, particularly if reaction conditions are not strictly anhydrous.[3]
-
Bis-sulfonated Products: In cases where a primary amine is used, reaction with two sulfonyl groups can occur.[3]
-
Polymerization Products: Aromatic amines can sometimes lead to polymerization under certain reaction conditions.[3]
-
Reagents and Catalysts: Bases such as pyridine or triethylamine, and any catalysts used in the synthesis.[2][3]
-
Isomers and Regioisomers: Depending on the synthetic route, positional isomers of the sulfonamide group on the benzofuran ring may be formed.
A preliminary analysis of the crude mixture by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to assess the complexity of the mixture and guide the choice of purification strategy.[4][5]
Strategic Purification Workflow
The selection of an appropriate purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow involves a primary purification step, often crystallization, followed by a more rigorous chromatographic method if necessary.
Caption: A decision-making workflow for the purification of crude benzofuran sulfonamides.
Method 1: Recrystallization - The First Line of Defense
Recrystallization is often the most efficient and cost-effective method for purifying solid compounds, especially on a larger scale.[3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Protocol 1: Single-Solvent Recrystallization
This is the most common recrystallization technique. The ideal solvent is one in which the benzofuran sulfonamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures.[3][6]
Step-by-Step Protocol:
-
Solvent Selection:
-
Place a small amount of the crude solid (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The compound should be largely insoluble.
-
Heat the mixture gently. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water.[3][7][8]
-
-
Dissolution:
-
Place the crude benzofuran sulfonamide in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture to boiling with gentle swirling or stirring. Add a boiling chip to ensure smooth boiling.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.[9]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (1-2% by weight of the solute) and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was added or insoluble impurities are present):
-
Pre-warm a funnel and a clean receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
-
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which it is insoluble to induce crystallization.[9]
Step-by-Step Protocol:
-
Solvent System Selection:
-
Identify a "good" solvent that readily dissolves the crude product at room temperature.
-
Find a miscible "anti-solvent" in which the product is insoluble. Common pairs include dichloromethane/hexane, acetone/water, and ethanol/water.[10]
-
-
Dissolution:
-
Dissolve the crude benzofuran sulfonamide in the minimum amount of the "good" solvent at room temperature.
-
-
Induce Crystallization:
-
Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[9]
-
If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask with a glass rod at the liquid-air interface.
-
-
Crystal Growth and Isolation:
-
Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling may improve the yield.
-
Collect and dry the crystals as described in the single-solvent method.
-
| Parameter | Single-Solvent Recrystallization | Solvent/Anti-Solvent Recrystallization |
| Principle | Temperature-dependent solubility | Solubility reduction by adding an anti-solvent |
| Ideal for | Compounds with a steep solubility curve | Compounds that are too soluble in most solvents |
| Key Consideration | Finding a single solvent with ideal properties | Finding a miscible solvent-anti-solvent pair |
| Typical Solvents | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate | DCM/Hexane, Acetone/Water, Ethanol/Water |
Method 2: Flash Column Chromatography - For More Complex Mixtures
When recrystallization fails to provide the desired purity, or if the crude product is an oil, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Protocol 3: Flash Column Chromatography on Silica Gel
Step-by-Step Protocol:
-
Solvent System Selection:
-
Using TLC, identify a solvent system (mobile phase) that provides good separation of the target compound from impurities.
-
The ideal Retention Factor (Rf) for the target compound is typically between 0.2 and 0.4.[11]
-
Common mobile phases for sulfonamides are mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3] For highly polar benzofuran sulfonamides, adding a small amount of methanol to the eluent may be necessary.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, less polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[12] Carefully add the solution to the top of the silica bed.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
A gradient elution (gradually increasing the polarity of the mobile phase) can be used for complex mixtures to improve separation and reduce elution time.
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzofuran sulfonamide.
-
Caption: Logical workflow for flash column chromatography purification.
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) - For High-Purity Isolation
For challenging separations or when very high purity (>98%) is required, preparative HPLC is the ultimate tool. It offers superior resolution compared to flash chromatography.
Protocol 4: Reversed-Phase Preparative HPLC
Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for purifying sulfonamides.[13]
Step-by-Step Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method to separate the target compound from impurities.
-
A common starting mobile phase for sulfonamides is a gradient of water (often with 0.1% formic acid or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[13]
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation.
-
-
Scale-Up to Preparative Scale:
-
Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
The sample should be dissolved in a solvent that is weak compared to the mobile phase to avoid peak distortion.[13]
-
-
Purification and Fraction Collection:
-
Inject the crude sample onto the preparative column.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If the mobile phase contained non-volatile buffers, a subsequent desalting step (e.g., solid-phase extraction or another HPLC run with a volatile mobile phase) may be necessary.
-
Lyophilize the aqueous solution to obtain the final pure product.
-
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (Normal Phase) | C18, C8 (Reversed-Phase) |
| Resolution | Moderate | High |
| Scale | mg to multi-gram | µg to gram |
| Cost | Low | High |
| Ideal for | Routine purification, separating less polar compounds | Difficult separations, high-purity requirements, polar compounds |
Purity Assessment
After each purification step, the purity of the isolated benzofuran sulfonamide should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[4][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid. | Use a lower boiling point solvent; allow the solution to cool more slowly; use a more dilute solution. |
| Low recovery from recrystallization | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent; cool the solution thoroughly in an ice bath.[9] |
| Compound streaks on TLC/Column | The compound is too polar for the mobile phase; interaction with acidic silica. | Increase the polarity of the mobile phase (e.g., add methanol); add a small amount of triethylamine or acetic acid to the eluent to suppress tailing.[16] |
| Poor separation in column chromatography | Inappropriate solvent system; column overloading. | Optimize the mobile phase using TLC to achieve better separation; use a larger column or less sample. |
| Peak tailing in HPLC | Secondary interactions with residual silanols on the column. | Add a competing base (e.g., triethylamine) to the mobile phase or lower the pH with an acid (e.g., formic or acetic acid).[13] |
Conclusion
The purification of crude benzofuran sulfonamides is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with an assessment of the crude mixture and employing a logical workflow of purification techniques, is key to success. Recrystallization serves as an excellent initial purification step for solid materials, while flash column chromatography and preparative HPLC offer higher resolution for more complex mixtures or when exceptional purity is required. By understanding the principles behind each method and anticipating potential challenges, researchers can efficiently isolate high-purity benzofuran sulfonamides for further investigation.
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
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Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides | Journal of Chromatographic Science | Oxford Academic. [Link]
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Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - MDPI. [Link]
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Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - ResearchGate. [Link]
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Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]
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Determination and Confirmation of Sulfonamides - USDA. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. [Link]
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv. [Link]
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Liquid Chromatography Problem Solving and Troubleshooting. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
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Analysis of sulfonamides | PPTX - Slideshare. [Link]
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What is the method of analysis of sulphonamides? - Quora. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. [Link]
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Solvents for Recrystallization - University of Rochester. [Link]
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Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. [Link]
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Purifying ionic compounds by flash column chromatography - Biotage. [Link]
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Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
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3.3: Choice of Solvent - Chemistry LibreTexts. [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]
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Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
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Purification: Tips for Flash Column Chromatography - University of Rochester. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Anticancer Agents Using Benzofuran-5-sulfonyl Chloride
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] In the realm of oncology, benzofuran derivatives have emerged as promising candidates for the development of novel anticancer agents.[2] These compounds have been shown to exert their antineoplastic effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of critical signaling pathways such as mTOR, and the inhibition of key enzymes like carbonic anhydrases and various protein kinases.[1] The inherent versatility of the benzofuran ring system allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize off-target toxicities.
This document provides detailed application notes and protocols for the synthesis of a representative N-substituted benzofuran-5-sulfonamide, a class of compounds that has demonstrated significant potential as anticancer agents, particularly as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[3]
Rationale for Targeting the HIF-1 Pathway with Benzofuran Sulfonamides
Solid tumors often outgrow their blood supply, leading to a state of low oxygen known as hypoxia. To survive and proliferate in this challenging microenvironment, cancer cells activate the HIF-1 signaling pathway. HIF-1 is a transcription factor that upregulates the expression of numerous genes involved in angiogenesis (the formation of new blood vessels), glucose metabolism, cell survival, and invasion.[3] Consequently, the inhibition of the HIF-1 pathway is a compelling strategy for cancer therapy.
N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as potent inhibitors of HIF-1 transcriptional activity.[3] The benzofuran-5-sulfonyl chloride is a key starting material for the synthesis of these promising anticancer agents. The sulfonyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic attack by primary or secondary amines to form a stable sulfonamide linkage. This synthetic accessibility allows for the creation of diverse libraries of N-substituted benzofuran-5-sulfonamides for structure-activity relationship (SAR) studies and the identification of clinical candidates.
Synthetic Workflow and Key Transformations
The synthesis of N-substituted benzofuran-5-sulfonamides from this compound is a straightforward and robust process. The general workflow involves the reaction of the sulfonyl chloride with a suitable amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Sources
Application Note & Protocol: Copper-Catalyzed Synthesis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities, forming the core scaffold of many pharmaceuticals and natural products.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of these valuable motifs using copper-catalyzed methodologies. We delve into the mechanistic underpinnings of these reactions, offer a detailed, field-proven experimental protocol, and discuss the scope and limitations of the synthesis. Furthermore, critical safety considerations and data interpretation are addressed to ensure robust and reproducible outcomes in a research and development setting.
Introduction: The Significance of Benzofurans and the Rise of Copper Catalysis
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological properties including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[1][2][4] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse benzofuran derivatives is of paramount importance to the drug discovery and development pipeline.
Traditionally, the synthesis of benzofurans has relied on multi-step procedures. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the construction of these heterocyclic systems. While palladium has been extensively utilized, copper catalysis has emerged as a cost-effective and highly efficient alternative.[5][6][7] Copper catalysts offer distinct advantages, including lower cost, greater abundance, and unique reactivity profiles that can complement or surpass those of palladium in certain transformations.[5][6]
This guide focuses on a prevalent and robust copper-catalyzed approach: the domino Sonogashira coupling followed by intramolecular cyclization of o-halophenols with terminal alkynes.[7][8][9][10] This one-pot strategy provides a streamlined and atom-economical pathway to a wide array of substituted benzofurans.[7]
Mechanistic Insights: The Copper-Catalyzed Domino Reaction
The copper-catalyzed synthesis of benzofurans from o-halophenols and terminal alkynes is a sophisticated domino process that involves two key stages: a Sonogashira cross-coupling reaction and a subsequent intramolecular 5-exo-dig cyclization.[9][11]
-
Sonogashira Coupling: The reaction is initiated by the formation of a copper(I) acetylide species from the terminal alkyne in the presence of a base.[5][6] This copper acetylide then undergoes a cross-coupling reaction with the o-halophenol.
-
Intramolecular Cyclization: Following the formation of the 2-alkynylphenol intermediate, an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne moiety occurs, leading to the formation of the benzofuran ring.[1][11]
The overall catalytic cycle can be visualized as follows:
Figure 1: Proposed catalytic cycle for the copper-catalyzed synthesis of benzofuran derivatives.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the copper-catalyzed synthesis of 2-substituted benzofurans via a domino Sonogashira coupling-cyclization reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| o-Iodophenol | Reagent | Sigma-Aldrich | |
| Substituted Terminal Alkyne | Reagent | Combi-Blocks | |
| Copper(I) Iodide (CuI) | 99.99% | Strem Chemicals | |
| trans-1,2-Diaminocyclohexane | 99% | Acros Organics | Can be substituted with other ligands. |
| Cesium Carbonate (Cs₂CO₃) | 99% | Alfa Aesar | |
| Toluene | Anhydrous | EMD Millipore | |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NH₄Cl | For workup. | ||
| Brine | For workup. | ||
| Anhydrous MgSO₄ | For drying. | ||
| Schlenk flask | VWR | ||
| Magnetic stirrer with heating | IKA | ||
| TLC plates (Silica gel 60 F₂₅₄) | Merck |
Experimental Workflow Diagram:
Figure 2: General experimental workflow for the synthesis and purification of benzofuran derivatives.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add o-iodophenol (1.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by trans-1,2-diaminocyclohexane (0.2 mmol, 20 mol%) and the substituted terminal alkyne (1.2 mmol, 1.2 equiv).
-
Place the flask in a preheated oil bath at 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired benzofuran derivative.[12]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope and Limitations
The copper-catalyzed synthesis of benzofurans is compatible with a wide range of functional groups on both the o-halophenol and the alkyne coupling partners.
| o-Iodophenol Substituent | Alkyne Substituent | Yield (%) | Notes |
| H | Phenyl | 85-95 | Generally high yields with aryl alkynes. |
| 4-Me | 4-Tolyl | 90 | Electron-donating groups are well-tolerated. |
| 4-Cl | 4-Chlorophenyl | 82 | Electron-withdrawing groups are also tolerated. |
| 5-CHO | Phenyl | 69 | Modestly electron-withdrawing groups are compatible.[13] |
| H | n-Butyl | 65 | Aliphatic alkynes may result in lower yields.[13] |
| H | CN | Complex Mixture | Strongly electron-withdrawing groups on the alkyne can lead to side reactions.[13] |
Safety Precautions
As with any chemical synthesis, a thorough risk assessment should be conducted prior to commencing work.
-
Copper Compounds: Copper salts can be harmful if swallowed and are irritants to the skin and eyes.[14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[15] Work should be performed in a well-ventilated fume hood to avoid inhalation of dust.[14][15]
-
Solvents: Toluene is a flammable and volatile organic solvent. Handle in a fume hood away from ignition sources.
-
High Temperatures: The reaction is conducted at an elevated temperature. Use appropriate caution when handling the heated reaction vessel.
-
Cross-Coupling Reactions: Cross-coupling reactions can be exothermic.[16][17] Although this specific protocol is generally well-behaved, for larger scale reactions, monitoring the internal temperature is advised. Some copper-mediated reactions, particularly in solvents like DMSO, can have thermal decomposition hazards.[18]
Purification and Characterization
The purification of benzofuran derivatives is typically achieved by flash column chromatography on silica gel.[12][19] The choice of eluent system will depend on the polarity of the synthesized derivative, which can be determined by TLC analysis. Recrystallization can also be an effective method for obtaining highly pure crystalline products.[12][20]
Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
Conclusion
Copper-catalyzed synthesis provides an efficient, economical, and versatile platform for the construction of medicinally relevant benzofuran derivatives. The domino Sonogashira coupling-cyclization of o-halophenols and terminal alkynes stands out as a particularly robust method. By understanding the underlying mechanism, adhering to a detailed experimental protocol, and being mindful of the reaction's scope and safety considerations, researchers can effectively leverage this powerful synthetic tool in their drug discovery and development endeavors.
References
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- Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing).
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- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH.
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing).
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- Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis Online.
- One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF - ResearchGate.
- Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - RSC Publishing.
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- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans | The Journal of Organic Chemistry.
- Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation - Chemical Communications (RSC Publishing).
- Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles - ResearchGate.
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. - Semantic Scholar.
- Technical Support Center: Workup Procedures for Benzofuran Derivatives - Benchchem.
- Total synthesis of natural products containing benzofuran rings - RSC Publishing.
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.
- Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes | Request PDF - ResearchGate.
- Ullmann condensation - Wikipedia.
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- (PDF) ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. - ResearchGate.
- Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Request PDF - ResearchGate.
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- 3. Benzofuran - Wikipedia [en.wikipedia.org]
- 4. ijpbs.com [ijpbs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. science.cleapss.org.uk [science.cleapss.org.uk]
- 15. labconco.com [labconco.com]
- 16. researchgate.net [researchgate.net]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Assembly of Benzofuran-Based Compound Libraries for Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to serve as a versatile structural framework that can engage with a wide array of biological targets. Compounds incorporating this scaffold exhibit a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] Notable drugs such as the antiarrhythmic agent Amiodarone and the antidiabetic compound Fruquintinib feature the benzofuran motif, underscoring its clinical significance.[4][7]
The generation of compound libraries based on "privileged scaffolds" like benzofuran is a highly effective strategy in modern drug discovery.[8][9] By systematically modifying substitution patterns around the core, researchers can efficiently explore chemical space to identify and optimize lead compounds with desired pharmacological profiles. This guide provides a detailed overview of robust and scalable synthetic methodologies for the creation of diverse benzofuran-based libraries, focusing on the underlying chemical principles, practical implementation, and strategic selection of each approach.
Strategic Overview of Synthetic Methodologies
The construction of a benzofuran library requires synthetic routes that are not only efficient and high-yielding but also tolerant of diverse functional groups and amenable to parallel synthesis. We will explore four principal strategies that meet these criteria:
-
Classical Rearrangement: The Perkin Rearrangement for a specific, yet reliable, entry into benzofuran-2-carboxylic acids.
-
Transition-Metal Catalysis I: Palladium/Copper-catalyzed Sonogashira coupling followed by intramolecular cyclization, a highly versatile and convergent approach.
-
Transition-Metal Catalysis II: Palladium-catalyzed one-pot enolate arylation, which leverages readily available ketones for rapid diversification.
-
High-Throughput Synthesis: Diversity-oriented and solid-phase synthesis for the systematic generation of large, discrete compound libraries.
The choice of methodology is dictated by the desired substitution pattern, the availability of starting materials, and the required scale and throughput of the library synthesis campaign.
Methodology 1: Microwave-Assisted Perkin Rearrangement
Core Principle
The Perkin rearrangement, first reported in 1870, is a classic coumarin-benzofuran ring contraction reaction.[6][10] It involves the base-catalyzed fission of a 3-halocoumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered furan ring of the benzofuran-2-carboxylic acid product.[11][12] While traditionally conducted under prolonged heating, the advent of microwave-assisted synthesis has dramatically reduced reaction times from hours to minutes, making it a highly efficient method for generating this specific subclass of benzofurans.[11][12]
Workflow and Mechanism
Caption: Workflow for microwave-assisted Perkin rearrangement.
Application Note: Advantages and Considerations
-
Expertise: This method provides a direct and high-yielding route to benzofuran-2-carboxylic acids, which are valuable building blocks for further derivatization via amide coupling or other carboxylic acid chemistries.
-
Trustworthiness: The reaction is robust and generally proceeds to completion with high selectivity. The use of microwave irradiation ensures uniform heating and reproducible results, which is critical for library production.[11]
-
Causality: The initial step requires a base strong enough to hydrolyze the lactone. The subsequent intramolecular cyclization is an SNAr-type reaction, facilitated by the proximity of the nucleophilic phenoxide and the electrophilic vinyl halide center.
Detailed Protocol: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids[11]
-
Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 3-bromocoumarin derivative (1.0 eq., e.g., 0.5 mmol).
-
Reagent Addition: Add ethanol (3 mL) followed by an aqueous solution of sodium hydroxide (2.0 M, 2.5 eq., 1.25 mmol).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79-80°C.
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water (10 mL).
-
Acidification: Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure benzofuran-2-carboxylic acid.
Data Summary: Representative Yields
| Entry | Substituent on Coumarin Ring | Product Yield (%) | Reference |
| 1 | H | 95 | [11] |
| 2 | 6-Chloro | 96 | [11] |
| 3 | 6-Bromo | 98 | [11] |
| 4 | 6,8-Dibromo | 97 | [11] |
Methodology 2: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
Core Principle
This is arguably one of the most powerful and versatile methods for constructing diverse benzofuran libraries.[13][14][15] The strategy involves a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between an o-halophenol (typically an o-iodophenol) and a terminal alkyne. The resulting o-alkynylphenol intermediate is not isolated but undergoes an in-situ intramolecular hydroalkoxylation (annulations), typically promoted by the same catalytic system or by heat, to forge the benzofuran ring.[14][16]
Workflow Diagram
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 6. jocpr.com [jocpr.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
Troubleshooting & Optimization
How to improve the yield of benzofuran-5-sulfonyl chloride reactions
Welcome to the technical support center for optimizing benzofuran-5-sulfonyl chloride reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. This compound is a key intermediate in the development of various pharmaceutical agents, but its synthesis via electrophilic chlorosulfonation can be challenging. Low yields, competing side reactions, and product instability are common hurdles.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your reaction outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The most prevalent and direct method is the electrophilic aromatic substitution (EAS) reaction of benzofuran with chlorosulfonic acid (ClSO₃H). In this reaction, the electrophile is generated from chlorosulfonic acid, which then attacks the electron-rich benzofuran ring.[1][2] The reaction is typically performed at low temperatures to control its high exothermicity and improve selectivity.
Q2: Why is yield often low in this reaction, and what are the primary side products?
Low yields can stem from several factors, including substrate decomposition, incomplete reaction, and the formation of side products. The benzofuran ring system is sensitive to strong acids and high temperatures.
The main side products include:
-
Di-benzofuranyl sulfone: This forms when the initially generated benzofuran-5-sulfonic acid reacts with another molecule of benzofuran before it can be converted to the sulfonyl chloride.[3] Using an excess of chlorosulfonic acid can help minimize this.[2]
-
Isomeric sulfonyl chlorides: While the 5-position is electronically favored for substitution, other isomers can form depending on the reaction conditions.
-
Chlorinated benzofuran species: At higher temperatures, chlorosulfonic acid can also act as a chlorinating agent.[4]
-
Polymerization/Degradation products: Benzofuran can polymerize or decompose under harsh acidic conditions, often resulting in a dark, tarry reaction mixture.
Q3: How critical is the quality of the reagents?
Reagent quality is paramount.
-
Chlorosulfonic Acid (ClSO₃H): This reagent is highly reactive and moisture-sensitive. It hydrolyzes readily to sulfuric acid and HCl. Using old or improperly stored chlorosulfonic acid that has been exposed to atmospheric moisture will introduce sulfuric acid, which promotes sulfone formation and other side reactions rather than the desired chlorosulfonation.[3] Always use a fresh bottle or a properly sealed and stored reagent.
-
Benzofuran: The starting material should be pure. Impurities can lead to unexpected side reactions and complicate the purification of the final product.
Q4: What are the essential safety precautions when working with chlorosulfonic acid?
Chlorosulfonic acid is extremely corrosive and reacts violently with water. All experiments must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including:
-
Acid-resistant gloves (butyl rubber or Viton are recommended).
-
Chemical splash goggles and a face shield.
-
A lab coat resistant to corrosive materials.
All glassware must be thoroughly dried (oven or flame-dried) before use to prevent violent reactions with residual moisture. The reaction should be equipped with a drying tube to protect it from atmospheric moisture.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you might encounter during the experiment.
Problem 1: The reaction mixture immediately turns dark brown or black upon adding the benzofuran.
-
Primary Cause: Uncontrolled exotherm leading to decomposition. The chlorosulfonation of aromatic compounds is a highly exothermic process.[1] Adding the substrate too quickly or at an insufficiently low temperature causes localized heating, leading to rapid degradation of the acid-sensitive benzofuran ring.
-
Solution & Scientific Rationale:
-
Strict Temperature Control: Begin the reaction at a significantly low temperature. A starting bath of -10°C to -5°C is recommended.[5]
-
Slow, Controlled Addition: Add the benzofuran dropwise to the stirred chlorosulfonic acid over an extended period (e.g., 30-60 minutes). This ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining a consistent internal temperature.
-
Use of a Solvent (Advanced): For difficult-to-control reactions, using an inert solvent like dichloromethane can help dilute the reactants and manage the exotherm, although this may require adjusting the stoichiometry and reaction time.
-
Problem 2: The final product yield is very low (<30%), even with good temperature control.
-
Possible Cause A: Sub-optimal Stoichiometry. An insufficient amount of chlorosulfonic acid can lead to an incomplete reaction and promote the formation of the diaryl sulfone side product.[2] The reaction proceeds through an intermediate sulfonic acid, which requires a second equivalent of chlorosulfonic acid to be converted to the sulfonyl chloride.
-
Solution: Use a sufficient excess of chlorosulfonic acid. A molar ratio of 3 to 5 equivalents of ClSO₃H relative to benzofuran is a common starting point. This excess ensures the complete conversion of the sulfonic acid intermediate to the desired sulfonyl chloride.[6]
-
-
Possible Cause B: Premature Hydrolysis during Workup. this compound is highly susceptible to hydrolysis back to the corresponding sulfonic acid, which is water-soluble and will be lost during aqueous extraction.[6]
-
Solution: The workup must be performed quickly and at low temperatures. The reaction mixture should be quenched by carefully pouring it onto a large amount of crushed ice. This rapidly hydrolyzes the excess chlorosulfonic acid while keeping the temperature low to minimize hydrolysis of the product. Immediately extract the product into a cold, water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Problem 3: LC-MS or NMR analysis shows a significant amount of a major byproduct.
-
Symptom: A byproduct with a mass corresponding to a di-benzofuranyl sulfone is observed.
-
Cause: As mentioned, this arises from the reaction between the benzofuran-5-sulfonic acid intermediate and another molecule of benzofuran. This pathway competes with the conversion of the sulfonic acid to the sulfonyl chloride.
-
Troubleshooting Workflow:
-
Verify Stoichiometry: Ensure at least 3-4 equivalents of chlorosulfonic acid were used.
-
Optimize Addition Order: The standard procedure is to add the aromatic compound to the chlorosulfonating agent. This maintains a high concentration of ClSO₃H throughout the reaction, favoring the formation of the sulfonyl chloride over the sulfone.
-
Lower Reaction Temperature: Running the reaction at a consistently lower temperature (e.g., holding at 0°C for the duration) can sometimes favor the desired pathway.
-
-
Data Summary: Impact of Key Parameters on Reaction Outcome
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Temperature | > 10°C during addition | Decomposition, low yield, side products | -10°C to 0°C | Controls exotherm, enhances selectivity.[5] |
| Stoichiometry (ClSO₃H:Benzofuran) | 1:1 or 2:1 | Incomplete reaction, sulfone formation | 3:1 to 5:1 | Drives reaction to completion, minimizes sulfone byproduct.[2][6] |
| Addition Rate | Rapid (e.g., < 5 min) | Localized heating, decomposition | Slow, dropwise (> 30 min) | Allows for effective heat dissipation. |
| Workup | Quenching in water at RT | Product hydrolysis, low isolated yield | Quenching on crushed ice, immediate extraction | Minimizes product decomposition and loss.[6] |
| Reagent Quality | Old, discolored ClSO₃H | Undesired sulfonation (from H₂SO₄), low yield | Fresh, clear ClSO₃H from a sealed bottle | Ensures the active reagent is present for chlorosulfonation. |
Visualized Workflows and Protocols
Diagram: General Experimental Workflow
Caption: Troubleshooting logic for low-yield reactions.
Validated Experimental Protocol
Synthesis of this compound
Reagents & Equipment:
-
Benzofuran (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer
-
Addition funnel, oven-dried
-
Thermometer
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Equip the addition funnel with a drying tube. Ensure all glassware is perfectly dry.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with chlorosulfonic acid (4.0 eq). Begin stirring and cool the flask in an ice/salt bath to an internal temperature of -10°C to -5°C.
-
Substrate Addition: Dissolve benzofuran (1.0 eq) in a small amount of anhydrous DCM and charge it to the addition funnel. Add the benzofuran solution dropwise to the cold, stirred chlorosulfonic acid, ensuring the internal temperature does not rise above 0°C. The addition should take approximately 45-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress can be monitored by carefully quenching a small aliquot and analyzing it by TLC or LC-MS.
-
Workup - Quenching: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and DCM. Slowly and carefully pour the reaction mixture into this beaker. The temperature should be maintained near 0°C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with cold DCM.
-
Washing: Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution (to neutralize residual acid), water, and finally brine. Caution: The bicarbonate wash may produce gas (CO₂); vent the funnel frequently.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure at a low temperature (<30°C) to yield the crude this compound.
-
Purification: The crude product is often a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel. The product is moisture-sensitive and should be stored under an inert atmosphere at a low temperature (2-8°C). [7]
References
-
Harkins, H. H. (1954). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. New Jersey Institute of Technology. Retrieved from [Link]
-
YouTube. (2022, February 5). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
ResearchGate. (2018, December 14). (PDF) Aromatic Sulphonation and Related Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Chlorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Retrieved from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
- Google Patents. (n.d.). GB1596612A - Process for the preparation of sulphonated benzofuran derivatives.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014, January 14). How to carry out a sulfonation reaction? Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzofuran-5-ylmethanesulfonyl chloride CAS#: 869885-60-9 [amp.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis
Welcome to the technical support center dedicated to the synthesis of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions for this critical heterocyclic scaffold.[1][2][3] Benzofurans are prevalent in numerous biologically active natural products and pharmaceuticals, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3][4]
This resource provides in-depth, field-proven insights to help you navigate the complexities of benzofuran synthesis, ensuring higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during benzofuran synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors, including catalyst activity, reagent quality, and reaction conditions.[5] Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an unsuitable palladium source.[5]
-
Solution: Use a fresh or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[5] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligands. The choice of ligand is crucial for stabilizing the palladium complex and influencing its reactivity.[6] For instance, bulky, electron-rich phosphine ligands can sometimes enhance catalytic activity.[5]
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[5] Incorrect stoichiometry can also lead to poor yields.[5]
-
Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[5] Verify the stoichiometry of your reagents; an excess of the alkyne is often employed.[5]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, solvent, or base can significantly affect the yield.[5]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. Systematically screen temperatures (e.g., from room temperature to 100 °C).[5] Be aware that excessively high temperatures can lead to catalyst decomposition.[5]
-
Solvent: The choice of solvent can influence reagent solubility and reaction kinetics. Common solvents include DMF, acetonitrile, and triethylamine.[1][6][7]
-
Base: The base is critical for both the coupling and cyclization steps.[5] The strength and solubility of the base (e.g., organic amines like triethylamine or inorganic bases like K₂CO₃ or Cs₂CO₃) can impact the reaction rate.[5][6]
-
-
-
Side Reactions:
-
Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used.[5]
-
Solution: Consider a copper-free Sonogashira protocol or minimize the concentration of the copper catalyst.[5] Slow addition of the alkyne can also help reduce homocoupling.[5]
-
Below is a workflow to guide your troubleshooting process for low-yield palladium-catalyzed benzofuran synthesis.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
Technical Support Center: Best Practices for Storing and Handling Moisture-Sensitive Sulfonyl Chlorides
Welcome to the Technical Support Center for the safe and effective use of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but synthetically valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring both the integrity of your experiments and your personal safety.
Sulfonyl chlorides are powerful reagents in organic synthesis, most notably for the formation of sulfonamides, which are prevalent in pharmaceuticals.[1][2][3] However, their utility is matched by their sensitivity to moisture, which can lead to reagent degradation, reduced reaction yields, and the generation of hazardous byproducts.[4][5] This guide will equip you with the necessary knowledge to store, handle, and troubleshoot issues related to moisture-sensitive sulfonyl chlorides.
Troubleshooting Guide: Common Issues in Sulfonyl Chloride Chemistry
Researchers often encounter challenges when working with sulfonyl chlorides. The following table addresses common problems, their probable causes rooted in the compound's moisture sensitivity, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Reaction Yield | Hydrolysis of the sulfonyl chloride: The most common cause is the reaction of the sulfonyl chloride with water to form the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[4][5] This can happen due to the use of wet solvents or glassware, or exposure to atmospheric moisture. | Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool it under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator. Handle the sulfonyl chloride under an inert atmosphere.[4] |
| Formation of Unexpected Byproducts | Hydrolysis and subsequent side reactions: The sulfonic acid and HCl generated from hydrolysis can catalyze or participate in side reactions, leading to a complex product mixture.[4] | Strict moisture exclusion: In addition to anhydrous techniques, consider using a syringe to transfer the sulfonyl chloride from a sealed bottle with a septum. If the reagent is a solid, use a glove box or glove bag for weighing and transfer. |
| Solidification or Clumping of Liquid Sulfonyl Chloride | Partial hydrolysis: The sulfonic acid byproduct is often a solid at room temperature and can cause the liquid reagent to solidify or become clumpy. | Check for signs of degradation: If the liquid is cloudy or contains solid precipitates, it has likely been compromised by moisture. It is best to discard the reagent and use a fresh bottle. For high-value sulfonyl chlorides, purification by distillation under reduced pressure may be possible, but this should be done with extreme caution due to their corrosive nature. |
| Corrosion of Equipment | Generation of Hydrogen Chloride (HCl) gas: The reaction of sulfonyl chlorides with water produces corrosive HCl gas.[4][6] This can damage metal equipment, such as spatulas, needles, and fume hood components. | Use appropriate materials and vent properly: Use glass, PTFE, or other corrosion-resistant materials. Always handle sulfonyl chlorides in a well-ventilated chemical fume hood to safely remove HCl fumes.[6][7] |
| Inconsistent Reaction Results | Variable moisture contamination: Inconsistent application of anhydrous techniques can lead to varying degrees of sulfonyl chloride hydrolysis, resulting in poor reproducibility of your experiments. | Standardize your experimental setup: Develop and adhere to a strict standard operating procedure (SOP) for handling moisture-sensitive reagents. This includes consistent methods for drying solvents and glassware, and for handling the sulfonyl chloride itself. |
Logical Workflow for Troubleshooting Sulfonyl Chloride Reactions
The following diagram illustrates a logical workflow for diagnosing and addressing common issues encountered when using sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store sulfonyl chlorides?
Sulfonyl chlorides should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[6] The containers should be tightly sealed to prevent the ingress of atmospheric moisture.[4] For long-term storage, it is recommended to store them under an inert atmosphere (e.g., nitrogen or argon).[4] Some sulfonyl chlorides may require refrigeration; always consult the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.
Q2: What personal protective equipment (PPE) should I wear when handling sulfonyl chlorides?
Due to their corrosive nature and reactivity, appropriate PPE is mandatory.[6][7] This includes:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6][8]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] It is good practice to double-glove.
-
Protective Clothing: A lab coat that is fully buttoned and has tight-fitting cuffs is necessary.[9] For larger quantities, a chemical-resistant apron or suit may be required.
-
Respiratory Protection: All handling of sulfonyl chlorides should be done in a certified chemical fume hood.[7] In situations where vapor exposure is possible, a full-face respirator with an acid gas cartridge may be necessary.[6]
Q3: How does moisture affect sulfonyl chlorides?
Moisture leads to the hydrolysis of sulfonyl chlorides.[4] In this reaction, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrogen chloride (HCl).[4] The chemical equation for this reaction is: R-SO₂Cl + H₂O → R-SO₃H + HCl[4] This degradation of the starting material is a primary reason for low yields in reactions involving sulfonyl chlorides.[4][5]
Q4: What is the correct way to quench a reaction containing unreacted sulfonyl chloride?
To quench a reaction containing a sulfonyl chloride, you should slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold basic solution, such as aqueous sodium bicarbonate or dilute sodium hydroxide.[7] This should be done in an ice bath to manage the exothermic reaction.[7] Never add water or a basic solution directly to the reaction flask containing the sulfonyl chloride , as this can cause a violent reaction and the release of corrosive fumes. The basic solution will neutralize the unreacted sulfonyl chloride and any acidic byproducts.
Q5: How should I dispose of sulfonyl chloride waste?
Uncontaminated small quantities of sulfonyl chloride can be neutralized by slowly adding them to a large excess of a stirred, cold basic solution (e.g., 5% sodium bicarbonate).[7] Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7] Contaminated sulfonyl chloride and materials used for spill cleanup should be treated as hazardous waste and disposed of through an approved waste disposal service.[7][10] Always consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.
Experimental Protocol: Synthesis of a Sulfonamide using a Sulfonyl Chloride
This protocol provides a general procedure for the synthesis of a sulfonamide, a common application of sulfonyl chlorides.[1][2] It emphasizes the critical steps for ensuring an anhydrous environment.
Objective: To synthesize N-benzyl-4-toluenesulfonamide from p-toluenesulfonyl chloride and benzylamine.
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, condenser, nitrogen inlet/outlet, ice bath
Procedure:
-
Preparation of Anhydrous Setup:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen.
-
Assemble the reaction apparatus (round-bottom flask with a stir bar, dropping funnel, and condenser with a nitrogen inlet) while it is still warm and immediately place it under a positive pressure of nitrogen.
-
-
Reaction Setup:
-
In the reaction flask, dissolve benzylamine (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 30 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
-
King, J. F., & Durst, T. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(14), 5047-5055. [Link]
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
Reddy, T. J., et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(41), 7169-7172. [Link]
-
Baran, P. S., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(43), 14378-14382. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. nj.gov [nj.gov]
Technical Support Center: Optimal Solvent Selection for Reactions with Benzofuran-5-sulfonyl Chloride
Welcome to the technical support center for handling benzofuran-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the selection of an optimal solvent for reactions involving this versatile reagent. Our aim is to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary considerations when selecting a solvent for a reaction with this compound?
When selecting a solvent, the primary goals are to ensure the solubility of your reactants, facilitate the desired reaction pathway, and minimize side reactions. For this compound, key considerations include:
-
Solubility: this compound is a solid at room temperature and needs to be fully dissolved for a homogenous reaction. Its solubility is generally good in a range of aprotic organic solvents.[1][2]
-
Reactivity of the Solvent: The chosen solvent must be inert under the reaction conditions. Protic solvents, such as alcohols and water, are generally unsuitable as they can react with the highly electrophilic sulfonyl chloride group, leading to the formation of unwanted sulfonate esters or sulfonic acids.[1][3] This hydrolysis can be a significant issue, reducing the yield of your desired product.[1]
-
Reaction Type: The nature of the reaction dictates the optimal solvent polarity.
-
Sulfonamide Bond Formation: Reactions with amines to form sulfonamides are common.[4] These reactions are often favored in moderately polar, aprotic solvents that can stabilize the transition state without interfering with the nucleophile.
-
Friedel-Crafts Type Reactions: If this compound is used as an electrophile in a Friedel-Crafts reaction, non-polar, aprotic solvents are typically preferred to avoid complexation with the Lewis acid catalyst.
-
-
Reaction Temperature: The solvent's boiling point should be appropriate for the intended reaction temperature. For reactions that require heating, a higher boiling point solvent is necessary. Conversely, for reactions that need to be cooled, a solvent with a low freezing point is advantageous.[5][6]
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with your extraction and chromatography procedures. A volatile solvent is easier to remove under reduced pressure.[6]
Question 2: I am performing a sulfonamide synthesis with this compound and an amine. Which solvents do you recommend, and why?
For the synthesis of sulfonamides, the goal is to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. Aprotic solvents are essential to prevent side reactions with the solvent.
Recommended Solvents:
-
Dichloromethane (DCM): Often the solvent of choice. It offers good solubility for the sulfonyl chloride and many organic amines.[1] Its moderate polarity helps to stabilize the polar intermediates and transition states involved in the reaction. DCM is also relatively volatile, making it easy to remove during work-up.[5]
-
Tetrahydrofuran (THF): Another excellent option, particularly for reactions that may require slightly elevated temperatures due to its higher boiling point compared to DCM. It is a moderately polar aprotic solvent that effectively dissolves both reactants.[1]
-
Acetonitrile (ACN): A more polar aprotic solvent that can accelerate the reaction rate for some amine nucleophiles. However, its higher polarity might not be suitable for all substrates and can sometimes lead to side reactions.
-
Toluene: A non-polar aromatic solvent that can be useful, especially if solubility of a non-polar amine is a concern.[5] It is also suitable for reactions requiring higher temperatures.
Solvents to Avoid:
-
Protic Solvents: Alcohols (methanol, ethanol), water, and primary or secondary amines (if not the reactant) will compete with your desired nucleophile, leading to undesired byproducts.
-
Highly Reactive Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), while being excellent polar aprotic solvents, can sometimes participate in side reactions, especially at elevated temperatures.[5] DMF can decompose to form dimethylamine, which can react with the sulfonyl chloride.[5] Use these with caution and only when necessary for solubility.
Troubleshooting Guide: Common Issues in Solvent Selection
| Issue | Potential Cause & Explanation | Recommended Solution |
| Low or No Product Formation | Poor Solubility of Reactants: If either the this compound or the amine is not fully dissolved, the reaction will be slow or incomplete. | - Try a different recommended solvent from the list above.- A mixture of solvents can sometimes improve solubility.- Gentle heating may be required, in which case a higher boiling point solvent like THF or toluene should be used. |
| Significant Byproduct Formation (e.g., sulfonic acid) | Presence of Water: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] | - Use anhydrous solvents and dry glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure your amine reactant is also dry. |
| Reaction is Too Slow | Solvent is Too Non-Polar: A non-polar solvent may not adequately stabilize the polar transition state of the sulfonamide formation, leading to a slower reaction. | - Switch to a more polar aprotic solvent like DCM or ACN.- Consider gentle heating if the solvent's boiling point allows. |
| Formation of Polymeric Material | Bifunctional Reactants without Protection: If the amine reactant has another nucleophilic or electrophilic site, it can lead to polymerization. | - This is less of a solvent issue and more of a substrate issue. Ensure that other reactive functional groups on your amine are appropriately protected.[7] |
Data & Protocols
Table 1: Properties of Recommended Solvents for Sulfonamide Synthesis
This table provides a quick reference for the properties of commonly used solvents in reactions with this compound.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Advantages | Potential Issues |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Excellent solubility, volatile, moderately polar.[5] | Can be sensitive to strong Lewis acids. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Good solubility, higher boiling point for heating. | Can form peroxides upon storage. |
| Acetonitrile (ACN) | CH₃CN | 81.6 | 37.5 | More polar, can accelerate reactions. | Can be difficult to remove, may promote side reactions. |
| Toluene | C₇H₈ | 110.6 | 2.4 | Good for non-polar substrates, high boiling point.[5] | Low polarity may slow down the reaction. |
Data compiled from various sources.[8][9]
Visualizing the Solvent Selection Process
The following diagram illustrates the decision-making process for selecting the optimal solvent for your reaction with this compound.
Caption: Decision workflow for solvent selection.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Preparation: Under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous DCM to a dry round-bottom flask.
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 equivalents). The base is crucial to neutralize the HCl generated during the reaction.[10]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 - 1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding a small amount of water or dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
A Deep Dive into Common Organic Solvents. ChemTalk. Available from: [Link]
-
Properties of Solvents Used in Organic Chemistry. Available from: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available from: [Link]
-
Organic Solvents. BYJU'S. Available from: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Available from: [Link]
-
Organic Solvents: Types, Uses, & Properties Explained. Allen. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available from: [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Available from: [Link]
-
(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
2,2,4,6,7-Pentamethyldihydrothis compound. ChemBK. Available from: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. Available from: [Link]
-
Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. The Journal of Organic Chemistry. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available from: [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
-
This compound | C8H5ClO3S | CID 53403186. PubChem. Available from: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available from: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 7. reddit.com [reddit.com]
- 8. Properties of Solvents Used in Organic Chemistry [murov.info]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Sulfonyl Chloride Reaction Time Through Kinetic Analysis
Welcome to the Technical Support Center for the kinetic analysis of sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot unexpected outcomes, and gain a deeper mechanistic understanding of sulfonamide and sulfonate ester formation. As a senior application scientist, I have structured this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, ensuring that every procedure is a self-validating system.
Introduction: Why Kinetic Analysis is Crucial for Sulfonyl Chloride Reactions
Sulfonyl chlorides are highly valuable reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters, which are key functional groups in a multitude of pharmaceutical agents.[1][2] However, their high reactivity can also lead to undesired side reactions, such as hydrolysis, and variability in reaction times and yields.[3] A thorough kinetic analysis allows for the precise determination of reaction rates, the elucidation of reaction mechanisms, and the identification of optimal conditions to maximize product formation while minimizing impurities. This guide will provide you with the tools and knowledge to effectively apply kinetic analysis to your sulfonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride reaction is sluggish. What are the primary factors I should investigate to increase the reaction rate?
A1: Several factors can influence the rate of a sulfonyl chloride reaction. Here are the key parameters to consider, in order of likely impact:
-
Nucleophilicity of the Amine/Alcohol: The rate of reaction is directly proportional to the nucleophilicity of the amine or alcohol. Primary amines are generally more nucleophilic and react faster than secondary amines.[4] Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.
-
Electronic Properties of the Sulfonyl Chloride: The electrophilicity of the sulfur atom in the sulfonyl chloride is a critical factor. Electron-withdrawing groups on the aromatic ring of an arenesulfonyl chloride will increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[5] Conversely, electron-donating groups will decrease the reaction rate.[5]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are often good choices as they can solvate the transition state. Protic solvents, especially water, can compete with the desired nucleophile, leading to hydrolysis of the sulfonyl chloride.[6][7] The rate of solvolysis is a key consideration, especially for highly reactive sulfonyl chlorides like methanesulfonyl chloride.[8]
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions and decomposition. A systematic study of the temperature dependence can also be used to determine the activation parameters of the reaction.
-
Presence of a Base: For reactions with amines, a base is typically added to neutralize the HCl byproduct.[2] The choice and stoichiometry of the base can influence the reaction rate by affecting the concentration of the free amine.
Q2: I am observing a significant amount of the hydrolyzed sulfonyl chloride (sulfonic acid) in my reaction mixture. How can I minimize this side reaction?
A2: Hydrolysis is a common competing reaction when working with sulfonyl chlorides, especially in the presence of water.[6][7][9] Here are some strategies to minimize the formation of the sulfonic acid byproduct:
-
Anhydrous Conditions: The most critical step is to ensure your reaction is performed under strictly anhydrous conditions. This includes using dry solvents, drying agents, and an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Avoid protic solvents like water and alcohols if they are not the intended nucleophile. If a protic solvent is necessary, consider running the reaction at a lower temperature to disfavor the hydrolysis kinetically.
-
Rate of Addition: If the reaction is highly exothermic, a slow, controlled addition of the sulfonyl chloride to the solution of the nucleophile can help to maintain a low instantaneous concentration of the sulfonyl chloride, reducing the opportunity for it to react with any trace water.
-
pH Control: In aqueous media, the rate of hydrolysis of sulfonyl chlorides is pH-dependent.[6] For some reactions involving amines in aqueous systems, surprisingly high yields of sulfonamides can be achieved at high pH (e.g., in 1.0 M NaOH).[10] This is attributed to third-order reaction terms involving the hydroxide ion and the amine.[10]
Q3: How can I monitor the progress of my sulfonyl chloride reaction to determine the optimal reaction time?
A3: Real-time monitoring of your reaction is essential for determining the point of completion and avoiding unnecessary heating or potential side reactions. Here are some common techniques:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for qualitatively monitoring the disappearance of starting materials (the amine/alcohol and the sulfonyl chloride) and the appearance of the product.[11] A suitable solvent system should provide good separation of these components.[11]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful quantitative techniques for monitoring reaction progress. By taking aliquots from the reaction mixture at different time points, you can accurately determine the concentration of reactants and products.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide real-time kinetic and mechanistic data by monitoring the changes in the signals of the reactants and products over time.[13]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic S=O stretching bands of the sulfonyl chloride (around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹) can be monitored to follow the reaction progress.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction not going to completion | 1. Insufficiently reactive nucleophile or sulfonyl chloride.2. Steric hindrance.3. Deactivation of the nucleophile (e.g., protonation).4. Insufficient reaction time or temperature. | 1. Consider a more nucleophilic amine/alcohol or a more electrophilic sulfonyl chloride (e.g., with electron-withdrawing groups).2. Increase the reaction temperature or use a less sterically hindered reagent if possible.3. Ensure the appropriate stoichiometry of the base is used to neutralize HCl and free the nucleophile.4. Monitor the reaction over a longer period or incrementally increase the temperature. |
| Formation of multiple unexpected products | 1. Side reactions due to high temperature.2. Reaction with the solvent.3. Presence of impurities in starting materials. | 1. Lower the reaction temperature.2. Choose a more inert solvent.3. Purify starting materials before use. |
| Inconsistent reaction times between batches | 1. Variability in the quality of reagents or solvents (especially water content).2. Inconsistent temperature control.3. Inaccurate measurement of reagents. | 1. Use reagents and solvents from the same batch or ensure consistent quality control.2. Use a temperature-controlled reaction setup.3. Calibrate balances and ensure accurate dispensing of all reagents. |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of a Sulfonylation Reaction using HPLC
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetonitrile) of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the amine or alcohol and the base (if applicable) in the same solvent at a known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the amine/alcohol and base solutions.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
At time t=0, add the sulfonyl chloride stock solution to the reaction vessel with vigorous stirring.
-
Immediately withdraw an aliquot (e.g., 100 µL) and quench it in a vial containing a suitable quenching agent (e.g., a large excess of a highly reactive amine or water, depending on the analysis method) and a known concentration of an internal standard.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 15, 30, 60 minutes) for the expected duration of the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation of the starting materials, product, and internal standard.
-
Generate a calibration curve for each component to determine their concentrations in the reaction mixture at each time point.
-
-
Data Analysis:
-
Plot the concentration of the reactants and product as a function of time.
-
Determine the initial reaction rate and the rate constant by fitting the data to the appropriate rate law (e.g., second-order).
-
Visualizing Reaction Mechanisms and Workflows
Caption: Generalized SN2-like mechanism for sulfonylation.
Caption: Experimental workflow for kinetic analysis.
References
- A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. (n.d.). Benchchem.
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2000). Canadian Journal of Chemistry, 78(11), 1548-1558.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1968). Journal of the Chemical Society B: Physical Organic, 1188-1192.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. (n.d.). Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering, 7(11), 2582-2592.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (1987). Canadian Journal of Chemistry, 65(6), 1339-1348.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). Molecules, 25(6), 1428.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- Technical Support Center: Monitoring Sulfonylation Reactions with TLC. (n.d.). Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development, 13(4), 698-701.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (1981). Journal of the Chemical Society, Perkin Transactions 2, (5), 633-638.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. (n.d.). Shaalaa.com.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). International Journal of Molecular Sciences, 9(5), 846-863.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances, 3(42), 19355-19360.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2022). Progress in Chemistry, 34(6), 1275-1289.
- Sulfonyl chloride | chemical compound. (n.d.). Britannica.
- Sulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
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Technical Support Center: Minimizing Impurities in Large-Scale Sulfonyl Chloride Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of sulfonyl chlorides. As critical intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes, the purity of sulfonyl chlorides is paramount to ensuring the safety, efficacy, and quality of the final products.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, control, and minimize common impurities encountered during manufacturing.
Section 1: Understanding Common Impurities in Sulfonyl Chloride Synthesis
The first step in troubleshooting is understanding the problem. Most impurities in sulfonyl chloride production arise from predictable side reactions or degradation pathways. The primary manufacturing route, direct chlorosulfonation of aromatic compounds with an agent like chlorosulfonic acid, is effective but requires careful control to avoid unwanted byproducts.[3][4]
Below is a summary of the most frequently encountered impurities, their origins, and their potential impact on downstream applications.
| Impurity Type | Formation Mechanism | Impact on Downstream Processes |
| Sulfonic Acids | Hydrolysis of the sulfonyl chloride product by water, typically during aqueous workup or from exposure to moisture.[5][6][7] | Can interfere with subsequent nucleophilic substitution reactions, reduce yield, and cause purification challenges. |
| Residual Chlorinating Agent | Incomplete reaction or use of a large excess of reagents like chlorosulfonic acid.[8][9] | Highly corrosive and reactive; can cause unwanted side reactions in the next synthetic step. |
| Diaryl Sulfones | Reaction of the desired sulfonyl chloride with another molecule of the starting aromatic compound, favored at elevated temperatures.[6][10] | Thermally stable and often difficult to separate from the desired product, impacting final product purity. |
| Sulfonic Anhydrides | Reaction between a sulfonic acid molecule and a sulfonyl chloride molecule, or self-condensation.[11][12] | A reactive impurity that can lead to unexpected byproducts in subsequent steps. |
| Isomeric Byproducts | Non-selective sulfonation at different positions on an aromatic ring, influenced by reaction temperature and kinetics.[10] | Difficult to separate due to similar physical properties; can affect the biological activity and safety profile of the final drug substance. |
Below is a diagram illustrating the primary reaction pathway for producing an aryl sulfonyl chloride and the formation routes of key impurities.
Caption: Primary reaction and impurity formation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during large-scale production in a practical question-and-answer format.
Q: My final product has a high content of the corresponding sulfonic acid. What went wrong during the workup?
A: This is the most common purity issue and almost always points to unintentional hydrolysis of the sulfonyl chloride product.[5] The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water, a reaction that is accelerated by heat.
-
Causality: During the quenching step, where the reaction mixture is added to water or ice to decompose excess chlorosulfonic acid, localized heating can occur if the addition is too fast or mixing is inefficient.[3][7] This exothermic process creates hot spots where the rate of hydrolysis of your product dramatically increases.[7]
-
Troubleshooting Steps:
-
Quenching Protocol: Always pour the reaction mixture slowly and with vigorous stirring into a large volume of crushed ice or ice-water.[8] This provides a sufficient heat sink to manage the exotherm.
-
Temperature Control: Maintain the temperature of the quench mixture below 5 °C throughout the addition.
-
Rapid Isolation: Once precipitated, do not let the crude sulfonyl chloride product sit in the aqueous mixture for extended periods. Filter the solid promptly and wash with ice-cold water to remove residual acids.[6]
-
Solvent Extraction: If the product is a liquid or soluble in an organic solvent, perform the aqueous quench and immediately extract the product into a non-polar, aprotic solvent. Wash the organic layer with cold brine to remove water.
-
Q: I'm observing significant diaryl sulfone formation in my product. How can I prevent this?
A: Diaryl sulfone formation is a classic example of a kinetically controlled side reaction that becomes significant at elevated temperatures.[10] The sulfonyl chloride product acts as an electrophile and reacts with another molecule of the aromatic starting material.
-
Causality: This side reaction has a higher activation energy than the desired chlorosulfonation. Running the reaction at too high a temperature or for an unnecessarily long time will favor its formation.[10]
-
Troubleshooting Steps:
-
Strict Temperature Control: The initial addition of the aromatic substrate to chlorosulfonic acid should be performed at a low temperature (e.g., 0-15 °C) to control the initial exotherm.[8]
-
Optimized Heating Profile: After the initial addition, the reaction may require heating to go to completion.[8] However, this heating phase must be carefully optimized. Determine the minimum temperature and time required for full conversion of the starting material through in-process monitoring (e.g., HPLC, TLC). Avoid "cooking" the reaction for extended periods at high temperatures.
-
Stoichiometry: While a slight excess of the chlorinating agent is common, a very large excess of the starting arene can, in some cases, increase the rate of sulfone formation. Ensure your stoichiometry is optimized.
-
Q: How can I effectively remove unreacted chlorosulfonic acid from my product on a large scale?
A: Residual chlorosulfonic acid is highly corrosive and can interfere with subsequent reactions. Complete removal is critical.
-
Causality: Chlorosulfonic acid is a viscous, high-boiling-point liquid that can be physically trapped within the crude product matrix.[4] Simple filtration is often insufficient.
-
Troubleshooting Steps:
-
Efficient Quenching: As discussed, a controlled quench on ice is the primary method for decomposing the bulk of excess chlorosulfonic acid into sulfuric acid and HCl.[8]
-
Aqueous Washing: Thoroughly washing the filtered crude product with copious amounts of cold water is essential to remove the resulting water-soluble acids.
-
Acidic Scrubbing (for liquid products): A patented and highly effective method involves scrubbing the crude liquid sulfonyl chloride with a clean, concentrated aqueous solution of hydrochloric acid (e.g., 18-36% HCl).[13] The sulfonic acids and residual chlorosulfonic acid are extracted into the aqueous HCl phase. This is followed by separation and vacuum stripping to remove volatiles.[13] See Section 3 for a detailed protocol.
-
Q: My isolated sulfonyl chloride product is discolored or darkens over time. What causes this and how can it be prevented?
A: Discoloration upon storage is often a sign of slow decomposition, potentially initiated by trace impurities or exposure to light and air.
-
Causality: Sulfonyl chlorides can be unstable over long periods.[5][14] Trace acidic impurities can catalyze decomposition, and radical pathways can also lead to colored byproducts.
-
Troubleshooting Steps:
-
Ensure High Purity: The most stable products are the purest. Ensure all acidic residues and other impurities are thoroughly removed during workup.
-
Add a Stabilizer: For aliphatic sulfonyl chlorides, the addition of a small amount (e.g., 1-10% by weight) of a stabilizer like a bicyclic terpene (e.g., alpha-pinene) has been shown to prevent discoloration during storage.[15]
-
Proper Storage: Store the purified sulfonyl chloride in a tightly sealed container, protected from light (amber glass or opaque container), and in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
-
Q: Can adopting a continuous flow process improve the purity of my sulfonyl chloride product?
A: Absolutely. Continuous flow chemistry is an excellent strategy for improving the safety, consistency, and purity of sulfonyl chloride synthesis, especially on a large scale.[3][16]
-
Causality: Traditional batch reactors have inherent limitations in mixing and heat transfer, leading to temperature gradients and localized concentration differences that promote side reactions.[3]
-
Advantages of Flow Chemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous cooling or heating, preventing hot spots and minimizing thermally-driven side reactions like sulfone formation.[3][17]
-
Precise Control: Reagent addition, reaction time (residence time), and temperature are controlled with high precision, leading to a more consistent product profile and fewer impurities.[16]
-
Enhanced Safety: The small reaction volume at any given moment significantly mitigates the hazards associated with handling large quantities of highly corrosive reagents like chlorosulfonic acid.[3][16]
-
Section 3: Field-Proven Purification Protocol
The following protocol is an adaptation of a validated industrial method for purifying crude liquid organosulfonyl chlorides.[13] It is particularly effective at removing the primary impurity, the corresponding sulfonic acid.
Protocol 1: Purification via Acidic Scrubbing and Vacuum Stripping
Safety Notice: This procedure involves corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Methodology:
-
Preparation:
-
Transfer the crude liquid organosulfonyl chloride into a separation funnel or a jacketed reactor equipped with a bottom outlet valve.
-
Prepare a clean, aqueous solution of hydrochloric acid (30-36% w/w).[13]
-
-
Acidic Scrubbing:
-
Add the concentrated HCl solution to the crude sulfonyl chloride (a typical starting ratio is 1 part HCl solution to 4 parts crude product by volume).
-
Agitate the two-phase mixture vigorously for 10-15 minutes at a controlled temperature (e.g., 15-25 °C).[13] This step extracts the more polar sulfonic acid impurity into the aqueous phase.
-
Cease agitation and allow the layers to separate completely. The lower layer is typically the denser sulfonyl chloride product.
-
Carefully drain and separate the upper aqueous HCl layer containing the impurities.
-
-
Vacuum Stripping:
-
Transfer the scrubbed sulfonyl chloride product to a distillation flask suitable for vacuum application.
-
Apply vacuum to the system, aiming for a pressure of no greater than 350 torr.[13]
-
Gently heat the product to a temperature no greater than 60-70 °C.[13]
-
Introduce a slow stream of an inert gas (e.g., nitrogen or argon) into the liquid through a sparge tube. This sweep gas helps to rapidly remove volatile impurities such as dissolved HCl, water, and chlorine.[13]
-
Continue the stripping process until volatile evolution ceases.
-
-
Final Product:
-
Cool the product to room temperature under the inert atmosphere before handling and packaging. The resulting organosulfonyl chloride should be of significantly higher purity.
-
Section 4: Analytical Methods for Quality Control
Effective quality control relies on robust analytical methods to accurately assess purity and quantify impurities. The choice of technique depends on the specific analytical goal.[2]
Q: What is the most reliable method for quantifying sulfonyl chloride purity and detecting key impurities?
A: There is no single "best" method; a combination of techniques provides the most comprehensive picture. However, for routine quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the industry standards.
-
HPLC: Excellent for separating the sulfonyl chloride from non-volatile impurities like sulfonic acids and diaryl sulfones.[7][18] A UV detector is commonly used. For sulfonyl chlorides lacking a strong chromophore, derivatization may be necessary.[18]
-
GC-MS: The method of choice for volatile and thermally stable sulfonyl chlorides.[2][19] It offers high resolution and the mass spectrometer provides definitive identification of impurities. However, care must be taken as some sulfonyl chlorides can degrade at high injector temperatures, giving a false impurity profile.[20]
-
NMR Spectroscopy (¹H, ¹³C): A powerful tool for structural confirmation and assessing overall cleanliness.[2] While it can readily identify major components, it may struggle to differentiate between the sulfonyl chloride and its hydrolysis product (sulfonic acid) or quantify low-level impurities without a suitable internal standard (qNMR).[2][20]
The following table compares common analytical techniques for sulfonyl chloride characterization.
| Analytical Method | Primary Use | Advantages | Limitations |
| HPLC | Purity assessment, quantification of non-volatile impurities (sulfonic acids, sulfones).[7] | Robust, accurate, widely available. Good for monitoring reaction progress. | May require derivatization. Potential for on-column hydrolysis if mobile phase is not optimized.[20] |
| GC-MS | Purity assessment, identification and quantification of volatile impurities.[19] | High sensitivity and specificity. Excellent for trace analysis. | Limited to thermally stable and volatile compounds. Risk of thermal degradation.[20] |
| NMR Spectroscopy | Structural elucidation, qualitative purity assessment.[2] | Provides detailed structural information. Non-destructive. | Lower sensitivity for minor impurities. May not resolve sulfonyl chloride from sulfonic acid.[20] |
| Titrimetry | Routine assay of bulk material.[19] | Simple, inexpensive, and accurate for determining overall concentration. | Not specific; measures total acid or chloride content after hydrolysis, not individual impurities. |
| Melting Point | Quick check for purity of solid compounds.[20] | Fast and simple. A sharp melting point close to the literature value indicates high purity. | Non-specific. A depressed melting point only indicates the presence of impurities, not their identity or quantity. |
This decision-making workflow can help in selecting the appropriate analytical technique.
Caption: Workflow for selecting an analytical technique.
References
- Google Patents. Purification of crude, liquid organosulfonyl chloride. (1985).
-
Karakoc, S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available from: [Link]
-
Organic Syntheses. p-Acetaminobenzenesulfonyl chloride. Available from: [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]
- Google Patents. Method of stabilizing aliphatic sulfonyl-chlorides. (1951).
-
Roper, T. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Available from: [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]
-
Wikipedia. Sulfonyl halide. Available from: [Link]
-
Dunn, P. J., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
Robertson, R. E., & Laughton, P. M. (1959). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available from: [Link]
-
Jackson, R. W. (2005). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]
- Google Patents. Method of production of sulfonylchlorides. (1978).
- Google Patents. Preparation method for aryl sulfonyl chloride derivative. (2015).
-
Roper, T. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]
-
Roper, T. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]
-
Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available from: [Link]
-
Robertson, R. E., & Rossall, B. (1971). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Science Publishing. Available from: [Link]
-
Chemithon. Sulfonation and Sulfation Processes. Available from: [Link]
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (2000).
-
ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). Available from: [Link]
- Google Patents. HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2021).
-
ResearchGate. General Scheme for Chlorosulfonation. Available from: [Link]
-
Baran Lab, Scripps Research. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]
- Google Patents. A method of chlorosulfonation is carried out using sulfur trioxide. (2019).
-
Cerfontain, H., et al. (1995). Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,w-Diarylalkanes. ResearchGate. Available from: [Link]
-
Britton, J., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Gurbuz, E. I., et al. (2013). Renewable production of phthalic anhydride from biomass-derived furan and maleic.... RSC Publishing. Available from: [Link]
-
ASNA Company. Sulfonic Acids & Anhydrides. Available from: [Link]
-
Yang, Z., et al. (2014). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available from: [Link]
- Google Patents. Determination method for sulfuryl chloride in thionyl chloride. (2017).
-
ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. (2017). Available from: [Link]
- Google Patents. Process for the manufacture of arylsulfonyl chloride. (2003).
-
chemeurope.com. Sulfuryl chloride. Available from: [Link]
- Google Patents. Preparation of sulfonic acid anhydrides. (2010).
- Google Patents. Process for preparing a sulphonic acid anhydride. (2011).
-
Wikipedia. Sulfuryl chloride. Available from: [Link]
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Technical Support Center: Enhancing the Safety of Chlorosulfonation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Chlorosulfonation is a powerful and widely used reaction in the synthesis of pharmaceuticals, detergents, dyes, and other valuable chemicals.[1] However, the primary reagent, chlorosulfonic acid (HSO₃Cl), is highly corrosive and reactive, presenting significant safety challenges.[2][3] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of chlorosulfonation reactions safely and effectively in a laboratory setting.
I. Understanding the Inherent Risks of Chlorosulfonation
Before initiating any chlorosulfonation reaction, it is crucial to have a comprehensive understanding of the hazards associated with chlorosulfonic acid. This section addresses common questions regarding the primary risks.
FAQs: Primary Hazards of Chlorosulfonic Acid
Q1: What are the main health hazards associated with chlorosulfonic acid exposure?
A1: Chlorosulfonic acid is a strong acid and a powerful desiccant that can cause severe chemical burns upon contact with the skin and eyes.[4][5] Inhalation of its vapors, which are released when the acid is exposed to air, can severely irritate the respiratory tract, leading to coughing, wheezing, and potentially delayed lung damage (pulmonary edema).[4][6][7] Ingestion can cause significant damage to the gastrointestinal tract.[4]
Q2: Why is the reaction of chlorosulfonic acid with water so dangerous?
A2: Chlorosulfonic acid reacts violently and exothermically with water, producing sulfuric acid and hydrochloric acid as dense, corrosive fumes.[8][9] This reaction can be explosive, especially in a confined space, and can generate significant heat and pressure, leading to the rupture of containers.[6][7][10] It is critical to prevent any contact between chlorosulfonic acid and water or moisture.[11][12]
Q3: What are the fire and explosion hazards associated with chlorosulfonic acid?
A3: While chlorosulfonic acid itself is not combustible, it is a strong oxidizing agent and can ignite combustible materials like wood, paper, and oil.[6][7][10] It reacts violently with many substances, including alcohols, powdered metals, and reducing agents, which can lead to fire and explosion hazards.[10][13] Furthermore, contact with metals in the presence of moisture can produce explosive hydrogen gas.[10]
II. Proactive Safety Measures: Prevention and Control
Proper planning and the implementation of robust safety protocols are paramount to mitigating the risks of chlorosulfonation reactions. This section provides guidance on essential preventative measures.
Troubleshooting Guide: Engineering Controls and Personal Protective Equipment (PPE)
Q4: My fume hood seems inadequate for containing the fumes from my chlorosulfonation reaction. What should I do?
A4:
-
Problem: Inadequate containment of corrosive and toxic fumes.
-
Cause: The fume hood may have insufficient airflow, or the scale of the reaction may be too large for a standard fume hood. Large equipment can also disrupt airflow.[14]
-
Solution:
-
Verify Fume Hood Performance: Ensure your fume hood is certified and functioning correctly. Check the airflow monitor.
-
Reduce Reaction Scale: If possible, scale down the reaction to a size that can be safely managed within the fume hood's capacity.[14]
-
Use a Chemical Fume Hood: All handling of chlorosulfonic acid and chlorosulfonation reactions must be conducted in a properly functioning chemical fume hood.[5][15]
-
Specialized Ventilation: For larger-scale reactions, consider using a walk-in fume hood or specialized local exhaust ventilation.[7]
-
Q5: I'm unsure about the appropriate PPE for handling chlorosulfonic acid. What is recommended?
A5:
-
Problem: Inadequate personal protection leading to potential exposure.
-
Cause: Lack of understanding of the specific protective equipment required for chlorosulfonic acid.
-
Solution: A comprehensive PPE ensemble is mandatory.[3][4] The following table summarizes the recommended PPE:
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[2][13] | Provides maximum protection from splashes and fumes. |
| Hands | Acid-resistant gloves (e.g., butyl rubber or treated PVC).[2][4] | Protects against severe chemical burns. Double-gloving is often recommended. |
| Body | Acid-resistant lab coat or apron, and chemical-resistant clothing.[2][4][6] | Protects skin from splashes and spills. |
| Feet | Closed-toe shoes made of a non-porous material.[2] | Protects feet from spills. |
| Respiratory | For potential overexposure, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[6] | Protects against inhalation of corrosive and toxic fumes. |
Always consult the Safety Data Sheet (SDS) for specific PPE recommendations.[11]
Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of chlorosulfonic acid.
III. Reaction and Workup: Troubleshooting Common Issues
The chlorosulfonation reaction and subsequent workup are critical phases where safety must be paramount. This section addresses common problems that can arise during these steps.
FAQs: Reaction Control and Byproduct Formation
Q6: My reaction is generating a lot of gas and seems to be getting too hot. What should I do?
A6: This indicates a potential runaway reaction. Chlorosulfonation reactions are often exothermic, and the reaction of chlorosulfonic acid with organic compounds can produce significant amounts of hydrogen chloride gas.[16]
-
Immediate Actions:
-
If it is safe to do so, immediately remove the heat source.
-
Prepare a cooling bath (e.g., ice-water) to cool the reaction vessel.[14]
-
-
Prevention:
-
Controlled Addition: Add the chlorosulfonic acid slowly and in portions to the reaction mixture, while carefully monitoring the internal temperature.[17]
-
Adequate Cooling: Have a cooling bath on standby and use it to maintain the desired reaction temperature.[14]
-
Proper Venting: Ensure the reaction setup is not a closed system and is adequately vented to a scrubbing system to handle the HCl gas produced.[16]
-
Q7: I'm observing the formation of unwanted byproducts like sulfones. How can I minimize this?
A7: Sulfone formation is a common side reaction in chlorosulfonations.
-
Cause: This can be favored by higher reaction temperatures.[18]
-
Solution:
Troubleshooting Guide: Quenching and Workup
Q8: The quenching of my reaction mixture with ice/water is extremely violent. How can I do this more safely?
A8:
-
Problem: Uncontrolled and violent reaction during quenching.
-
Cause: Direct and rapid addition of the reaction mixture containing excess chlorosulfonic acid to water.[19]
-
Solution:
-
Reverse Addition: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and water.[20] This ensures that the water is always in excess and helps to dissipate the heat of reaction more effectively.
-
Maintain Low Temperature: Ensure the temperature of the quenching mixture is kept low (e.g., 0-5 °C) throughout the addition process.[18][20]
-
Anhydrous Workup: In some cases, an anhydrous workup may be possible by removing excess chlorosulfonic acid under reduced pressure, though this requires extreme caution and appropriate safety measures.[18]
-
Q9: My product is hydrolyzing back to the sulfonic acid during workup. How can I prevent this?
A9:
-
Problem: Loss of desired sulfonyl chloride product due to hydrolysis.
-
Cause: The chlorosulfonyl group is highly susceptible to hydrolysis, especially in the presence of water at elevated temperatures or for prolonged periods.[18]
-
Solution:
-
Rapid Quenching and Filtration: Perform the quenching process quickly and filter the precipitated product immediately to minimize its contact time with the acidic aqueous solution.[18]
-
Maintain Low Temperature: Keep the mixture cold throughout the workup process to reduce the rate of hydrolysis.
-
Diagram: Safe Quenching Protocol
Caption: Step-by-step protocol for the safe quenching of a chlorosulfonation reaction.
IV. Emergency Preparedness and Response
Despite the best preventative measures, accidents can happen. Being prepared to respond effectively is critical.
FAQs: Spill and Exposure Response
Q10: What is the correct procedure for cleaning up a small spill of chlorosulfonic acid?
A10:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6][10]
-
PPE: Don the appropriate PPE, including respiratory protection.[6][10]
-
Contain: Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[6][15] DO NOT use combustible materials like sawdust. [10]
-
Neutralize (with caution): Cautiously neutralize the absorbed material with an alkaline substance like soda ash or sodium bicarbonate.[10][13] Be prepared for a vigorous reaction.
-
Collect and Dispose: Collect the neutralized material in a sealed container for hazardous waste disposal.[6][10]
Q11: What are the immediate first aid measures for skin or eye contact with chlorosulfonic acid?
A11:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][15] Seek immediate medical attention.[15][21]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Seek immediate medical attention.[15][21]
-
Safety Showers and Eyewash Stations: These should be readily accessible in all areas where chlorosulfonic acid is handled.[4][22]
Emergency Response Flowchart
Caption: Flowchart for initial actions in case of a chlorosulfonic acid emergency.
V. Scaling Up Chlorosulfonation Reactions
Scaling up a chlorosulfonation reaction introduces new safety challenges, primarily related to heat management.[23]
FAQs: Scale-Up Safety
Q12: What are the primary safety concerns when scaling up a chlorosulfonation reaction?
A12: The main concern is thermal runaway.[24] An exothermic reaction that is easily controlled on a small scale can generate heat much faster than it can be dissipated in a larger vessel, leading to a dangerous increase in temperature and pressure.[23][24]
Q13: How can I safely scale up my chlorosulfonation protocol?
A13:
-
Incremental Scale-Up: Never scale up a reaction by more than a factor of three from the previous run.[14]
-
Risk Assessment: Conduct a thorough risk assessment before each scale-up.[14][24]
-
Temperature Monitoring: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature.[14]
-
Efficient Cooling: Ensure the reactor has an efficient cooling system and that a method for rapid cooling is available.[14]
-
Reagent Addition: The rate of addition of chlorosulfonic acid becomes even more critical at a larger scale. A controlled addition rate is essential to manage heat generation.[14]
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Retrieved from [Link]
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]
-
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
SafeRack. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]
-
Atul Ltd. (2016, November). Chlorosulfonic acid. Retrieved from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline: CHLOROSULFONIC ACID, >=99%. Retrieved from [Link]
-
Dou, J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Retrieved from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Chlorosulfonic acid. Retrieved from [Link]
-
Various Authors. (2014, January 14). How to carry out a sulfonation reaction?. ResearchGate. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: CHLOROSULFONIC ACID. Retrieved from [Link]
-
Li, H., et al. (2007). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Chlorosulfonic Acid. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
NileRed. (2017, June 9). Chlorosulfonic acid quench [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures. Retrieved from [Link]
-
Analyst. (2014). Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface. Royal Society of Chemistry. Retrieved from [Link]
-
Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (n.d.). Standard Laboratory Practices for BSL-1 Laboratories. Retrieved from [Link]
-
Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Retrieved from [Link]
-
Robinson Brothers. (n.d.). Chlorosulfonation. Retrieved from [Link]
-
ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator [Video]. YouTube. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
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- 8. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Technical Support Center: Troubleshooting Side-Product Formation in Benzofuran Cyclization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzofuran synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and subtle nuances that can lead to undesirable side-products during benzofuran cyclization. This resource moves beyond simple protocols to explain the underlying mechanisms, helping you not only to solve current issues but also to proactively design more robust synthetic routes.
Our approach is grounded in established chemical principles and validated by extensive laboratory experience. We will explore the causality behind experimental choices, ensuring that every recommendation is scientifically sound and practically applicable.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during benzofuran synthesis.
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: The construction of the benzofuran scaffold primarily relies on intramolecular or intermolecular cyclization reactions that form key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Some of the most prevalent and versatile methods include:
-
Palladium-Catalyzed Reactions: These are exceptionally popular and include Sonogashira or Heck couplings followed by intramolecular cyclization. A widely used approach involves the coupling of o-iodophenols with terminal alkynes.[1]
-
Copper-Catalyzed Synthesis: Offering a more economical and environmentally friendly alternative to palladium, copper catalysts are effective for certain cyclization reactions.[1][2]
-
Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[3][4]
-
Intramolecular Wittig Reaction: This approach can be used to synthesize highly functionalized furans and benzofurans through the reaction of a phosphorus ylide with a suitably positioned carbonyl group.[5][6]
-
Acid-Mediated Cyclizations: Brønsted and Lewis acids can catalyze the cyclization of various precursors to form the benzofuran ring.[7]
Q2: My palladium-catalyzed cyclization of an o-iodophenol and a terminal alkyne is giving low yields. What is a likely cause?
A2: This is a frequent issue that can often be traced to the choice of base and the presence of moisture.[1]
-
Potential Cause: If you are using a base like sodium bicarbonate (NaHCO₃) at high temperatures (e.g., 110°C), it can decompose to produce water. This in-situ water generation can interfere with the palladium catalytic cycle, leading to catalyst deactivation and significantly reduced yields.[1]
-
Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective and are widely used in these types of coupling reactions.[1]
Q3: I am observing the formation of a dimer in my reaction. What mechanistic pathways could be responsible?
A3: Dimerization can occur through several mechanisms, often involving reactive intermediates.
-
Oxidative Coupling: In the synthesis of dihydrobenzofuran neolignans from phenylpropanoids, silver(I) oxide is often used as an oxidant. This can lead to the formation of radical intermediates that subsequently dimerize.[8]
-
Quinone Methide Intermediates: In some biosynthetic pathways, the non-enzymatic deacylation of acyl fluostatins can generate transient quinone methide-like intermediates. These reactive species can then undergo C-C or C-N coupled dimerization.[9]
-
Sonogashira Dimerization: In palladium-catalyzed Sonogashira reactions, the in-situ deprotection of a terminal alkyne can be followed by a further Sonogashira reaction, leading to a dimeric structure.[10]
II. Troubleshooting Guides for Specific Side-Products
This section provides in-depth troubleshooting for specific, commonly encountered side-products.
Guide 1: Incomplete Cyclization in Palladium-Catalyzed Syntheses
Issue: The Sonogashira coupling of an o-iodophenol and a terminal alkyne proceeds, but the subsequent intramolecular cyclization to the benzofuran is slow or incomplete, leaving a significant amount of the coupled intermediate.
Causality: The reaction conditions (temperature, solvent, base) may be optimal for the initial C-C bond formation but suboptimal for the subsequent C-O bond-forming cyclization step. The energy barrier for the cyclization may not be overcome under the initial reaction conditions.
Troubleshooting Protocol:
-
Temperature Adjustment: After confirming the completion of the Sonogashira coupling via TLC, consider increasing the reaction temperature. This can provide the necessary activation energy for the intramolecular cyclization to proceed.[1]
-
Solvent Evaluation: The choice of solvent is critical, especially if a higher temperature is required. Ensure the solvent is stable and has a sufficiently high boiling point. In some mechanistic pathways, the controlled addition of water has been shown to be beneficial for the hydrolysis of the vinylpalladium intermediate, which can facilitate product formation.[1]
-
Base Selection: While a milder base might be sufficient for the initial coupling, a stronger base may be required to facilitate the deprotonation of the phenol for the cyclization step.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Temperature | 70-90°C | 90-120°C | Provides activation energy for cyclization. |
| Solvent | Acetonitrile | Toluene or DMF | Higher boiling point allows for higher reaction temperatures. |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | A stronger, anhydrous base can promote cyclization. |
Guide 2: Formation of Rearranged Isomers
Issue: The desired benzofuran is formed, but a significant amount of a rearranged isomer is also isolated. This is particularly relevant in syntheses involving sigmatropic rearrangements.
Causality: In reactions like the Perkin rearrangement, the initial base-catalyzed ring opening of a coumarin is followed by an intramolecular attack of the resulting phenoxide.[3][4] The regioselectivity of this attack can be influenced by the substitution pattern of the starting material and the reaction conditions. Similarly, in some acid-catalyzed rearrangements, substituent migration can occur.[11]
Troubleshooting Protocol:
-
Control of Reaction Temperature: Temperature can significantly influence the selectivity of rearrangement reactions. Lowering the temperature may favor the thermodynamically more stable product and reduce the formation of undesired isomers.
-
Choice of Base/Acid: The nature and strength of the base or acid catalyst can influence the reaction pathway. For the Perkin rearrangement, varying the hydroxide concentration or using a different base could alter the product ratio.
-
Substituent Effects: Be aware of the electronic and steric effects of the substituents on your starting materials. Electron-donating groups can influence the nucleophilicity of the phenoxide and direct the cyclization.[11]
Mandatory Visualization: Perkin Rearrangement Mechanism
Caption: Mechanism of the Perkin rearrangement.
Guide 3: Over-oxidation or Decomposition of Starting Materials
Issue: In reactions employing strong oxidants, such as those using silver(I) reagents, the desired product is obtained in low yield along with decomposition products.[8]
Causality: The oxidant may be too harsh for the substrate, leading to non-selective oxidation or degradation. The stoichiometry of the oxidant is also a critical factor.
Troubleshooting Protocol:
-
Optimize Oxidant Stoichiometry: Carefully titrate the amount of oxidant used. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents of Ag₂O) can provide a better balance between conversion and selectivity.[8]
-
Screen Different Oxidants: If one oxidant proves too harsh, explore alternatives. For example, if Ag₂O is problematic, AgCO₂CF₃ might offer a milder option.[8]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-oxidation of the product. Running the reaction at a lower temperature can also help to control the reactivity.[8]
Data Presentation: Optimization of Oxidant in Dihydrobenzofuran Synthesis
| Oxidant | Equivalents | Temperature (°C) | Conversion (%) | Selectivity (%) |
| Ag₂O | 0.5 | 85 (reflux) | 67.7 | 85.8 |
| Ag₂O | 0.5 | Room Temp | Lower | Higher |
| AgCO₂CF₃ | 0.5 | 85 (reflux) | Good | Good |
Data adapted from a study on the synthesis of dihydrobenzofuran neolignans.[8]
III. Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization[2]
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[2]
Mandatory Visualization: Experimental Workflow for Benzofuran Synthesis
Caption: General experimental workflow for benzofuran synthesis.[2]
Protocol 2: Microwave-Assisted Perkin Rearrangement[3]
This method offers a significant reduction in reaction time compared to traditional heating.
-
In a microwave reactor vessel, combine the 3-bromocoumarin (1.0 mmol), ethanol, and sodium hydroxide.
-
Seal the vessel and irradiate with microwaves at 300W for 5 minutes, maintaining a temperature of 79°C.
-
After cooling, acidify the reaction mixture to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by filtration and wash with water.
IV. Conclusion
The successful synthesis of benzofurans requires a nuanced understanding of the reaction mechanisms and potential side-product pathways. By carefully considering the choice of catalyst, solvent, base, temperature, and reaction time, researchers can significantly improve yields and minimize the formation of impurities. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each substrate may behave differently. Systematic optimization and careful analysis are the keys to mastering the synthesis of this important heterocyclic scaffold.
V. References
-
BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem Technical Support.
-
da Silva, F. M., et al. (2017). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Molecules, 22(10), 1645.
-
BenchChem. (2025). Side reactions and byproduct formation in 2-(2-Pentenyl)furan synthesis. BenchChem Technical Support.
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752.
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
-
Yoshida, S., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications, 60(28), 3786-3789.
-
Lee, C.-J., et al. (2020). Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Letters, 22(9), 3407–3411.
-
Kollár, L., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules, 27(22), 7801.
-
Marriott, K.-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
-
Zhang, W., et al. (2018). Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines. Nature Communications, 9(1), 2051.
-
ResearchGate. (n.d.). Mechanism of formation of 2-substituted benzofuran derivatives.
-
Organic Chemistry Portal. (n.d.). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates.
-
Wikipedia. (n.d.). Perkin rearrangement.
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- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Highly substituted benzo[ b ]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01192A [pubs.rsc.org]
Technical Support Center: Refinement of Purification Protocols for Polar Benzofuran Derivatives
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique difficulties associated with isolating these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a framework for logical troubleshooting and methodological refinement, grounded in established chemical principles.
Introduction: The Challenge of Polar Benzofurans
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science. However, the introduction of polar functional groups (e.g., hydroxyl, carboxyl, amino moieties) significantly complicates their purification. Standard chromatographic methods often fail, leading to poor recovery, co-elution of closely related isomers, and on-column degradation. This guide provides a systematic approach to overcoming these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of polar benzofuran derivatives.
Q1: My polar benzofuran derivative streaks badly on a silica TLC plate and column. What is the primary cause and how can I fix it?
A1: Streaking, or tailing, of polar compounds on silica gel is most often caused by strong, non-ideal interactions between the analyte and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] These interactions can be a combination of hydrogen bonding and, for basic derivatives, ion-exchange mechanisms, which lead to slow desorption kinetics and broad, trailing peaks.[1][4]
Quick Solutions:
-
Mobile Phase Modification: Add a small amount (0.5-2%) of a polar, competitive modifier to your eluent. For acidic benzofurans, a few drops of acetic acid can protonate the analyte and reduce its interaction with silanols. For basic benzofurans, adding triethylamine or ammonia (as a solution in methanol) will compete for the acidic sites on the silica.[5]
-
Stationary Phase Deactivation: Before loading your sample, flush the silica gel column with a solvent system containing a deactivating agent like triethylamine.[5]
Q2: I'm trying to purify my polar benzofuran using reversed-phase (C18) chromatography, but it has very poor retention and elutes in the void volume. What's happening?
A2: This is a classic problem when dealing with highly polar compounds on traditional C18 columns. Two main phenomena could be at play:
-
Lack of Hydrophobic Interaction: Your polar benzofuran derivative may not be hydrophobic enough to partition into the non-polar C18 stationary phase from a highly aqueous mobile phase.[6]
-
Phase Collapse (Dewetting): When using highly aqueous mobile phases (>95% water), the mobile phase can be expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of surface area and retention.[7][8][9]
Solutions to Explore:
-
Use an "Aqua" or Polar-Embedded C18 Column: These columns are specifically designed with modifications to prevent phase collapse and offer better retention for polar analytes in highly aqueous mobile phases.[8][10]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[11][12][13][14][15] In HILIC, water acts as the strong eluting solvent.[11][15]
Q3: My benzofuran derivative seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[16] To confirm, you can perform a simple stability test: spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.
Alternative Purification Strategies:
-
Use a Deactivated Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[17]
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica.
-
Rapid Flash Chromatography: Minimizing the residence time of your compound on the column by using a faster flow rate can reduce the extent of degradation.[16]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a more in-depth, scenario-based approach to troubleshooting common purification challenges.
Scenario 1: Co-elution of Polar Regioisomers
Problem: You have synthesized a mixture of polar benzofuran regioisomers that show very similar Rf values on TLC and co-elute during flash chromatography.
Analysis: Regioisomers often have very similar polarities, making their separation challenging by standard methods. The key is to exploit subtle differences in their structure and interactions with the stationary and mobile phases.
Troubleshooting Workflow:
Caption: Decision tree for separating polar benzofuran regioisomers.
Detailed Steps:
-
Alter Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, the addition of a small amount of a solvent with a different character, like dichloromethane or toluene, can change the selectivity and improve separation.[18]
-
Change Stationary Phase: If silica gel fails, try alumina (neutral or basic) or a cyano-bonded phase, which offer different interaction mechanisms.[17]
-
Preparative HPLC: For very difficult separations, preparative HPLC is the method of choice due to its higher efficiency. A good starting point is to screen analytical columns (C18, Phenyl-Hexyl, Cyano) to find a suitable mobile phase before scaling up.
-
Fractional Recrystallization: If your isomers are solid, this can be a powerful and scalable technique. The key is to find a solvent or solvent mixture where the two isomers have a significant difference in solubility.[17]
Scenario 2: Compound Irreversibly Adsorbed on Silica
Problem: Your polar benzofuran derivative is loaded onto a silica gel column, but you get no recovery, even after flushing with a very polar solvent like 100% methanol.
Analysis: This indicates an extremely strong, likely irreversible, interaction with the silica stationary phase. This is common for highly basic compounds (e.g., those with multiple amine groups) or polyhydroxylated benzofurans.
Troubleshooting Workflow:
Caption: Strategies for purifying strongly adsorbing polar benzofurans.
Detailed Steps:
-
Acid-Base Extraction: If your benzofuran has an acidic or basic handle, liquid-liquid extraction is an excellent first-line purification technique. It is scalable and avoids solid stationary phases altogether.[19][20][21]
-
HILIC: As mentioned, HILIC is designed for polar compounds. The high organic content of the mobile phase reduces the strong interactions with the stationary phase, allowing for elution.[11][12][14]
-
Reversed-Phase with Ion-Pairing: For charged polar benzofurans, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or triethylamine for acids) to the reversed-phase mobile phase can improve retention and peak shape.
-
Protecting Group Strategy: Temporarily mask the highly polar functional groups with protecting groups to render the molecule less polar. After purification by standard chromatography, the protecting groups can be removed.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the purification techniques discussed.
Protocol 1: Flash Chromatography of a Polar, Basic Benzofuran Derivative
Objective: To purify a polar benzofuran containing a basic nitrogen moiety that exhibits streaking on silica gel.
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Prepare three eluent systems for TLC analysis:
-
A) 95:5 Dichloromethane/Methanol
-
B) 95:5:0.5 Dichloromethane/Methanol/Triethylamine
-
C) 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide (solution in methanol)
-
-
Spot your crude sample on three TLC plates and develop one in each solvent system.
-
Causality: System A will likely show significant streaking. System B uses triethylamine to compete with the basic benzofuran for acidic silanol sites, improving peak shape.[5] System C is even more effective for strongly basic compounds.
-
Choose the solvent system that gives an Rf value of 0.2-0.3 for your target compound with minimal streaking.
-
-
Column Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Causality: Dry loading prevents the dissolution solvent from interfering with the separation at the top of the column, which can lead to band broadening, especially for polar compounds that are poorly soluble in the eluent.[22]
-
-
Elution:
-
Pack the column with silica gel in the chosen eluent (without the amine additive initially).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the chosen solvent system, including the amine additive.
-
If separation is still challenging, a shallow gradient elution can be employed, gradually increasing the percentage of methanol.
-
Protocol 2: HILIC Purification of a Highly Polar, Hydroxylated Benzofuran
Objective: To purify a benzofuran derivative with multiple hydroxyl groups that has no retention on a C18 column.
Methodology:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Use a bare silica gel or an amide-bonded HILIC column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (can contain a buffer like 10 mM ammonium acetate for improved peak shape)
-
Causality: In HILIC, a water-enriched layer forms on the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the more polar solvent (water).[12][15]
-
-
Gradient Development:
-
Start with a high percentage of acetonitrile (e.g., 95%).
-
Run a linear gradient from 95% A to 50% A over 10-15 column volumes.
-
Causality: Starting with a high organic content ensures the retention of the polar benzofuran. The gradual increase in water content will elute compounds in order of increasing polarity.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible (e.g., 95:5 Acetonitrile/Water).
-
Causality: Injecting the sample in a solvent much stronger than the mobile phase (e.g., pure water) will cause poor peak shape and reduced retention.[10]
-
Protocol 3: Acid-Base Extraction for a Carboxylic Acid-Functionalized Benzofuran
Objective: To separate a benzofuran carboxylic acid from neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: The weak base (bicarbonate) will deprotonate the carboxylic acid, forming the water-soluble sodium carboxylate salt, while the neutral impurities will remain in the organic layer.[19][21] A stronger base like NaOH is generally avoided as it could react with other functional groups.
-
Shake the funnel vigorously, venting frequently to release any CO₂ pressure.
-
Allow the layers to separate and drain the aqueous layer. Repeat the extraction with fresh NaHCO₃ solution.
-
-
Back-Washing: Combine the aqueous extracts and wash them with a small portion of fresh organic solvent to remove any co-extracted neutral impurities.[23]
-
Isolation:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly acidify the aqueous solution with dilute HCl until the benzofuran carboxylic acid precipitates out. Check the pH with litmus paper.
-
Collect the solid product by vacuum filtration.
-
The neutral impurities can be recovered by drying the original organic layer with a drying agent (e.g., Na₂SO₄), filtering, and evaporating the solvent.
-
Part 4: Data Presentation
For effective chromatographic purification, understanding solvent strength is crucial. The following table presents a partial eluotropic series for common solvents on silica gel.
| Solvent | Polarity Index (P')[24] | Eluent Strength (ε°) on Silica[24] |
| n-Hexane | 0.1 | 0.01 |
| Toluene | 2.4 | 0.29 |
| Diethyl Ether | 2.8 | 0.38 |
| Dichloromethane | 3.1 | 0.42 |
| Ethyl Acetate | 4.4 | 0.58 |
| Acetone | 5.1 | 0.56 |
| Acetonitrile | 5.8 | 0.65 |
| Isopropanol | 3.9 | 0.82 |
| Methanol | 5.1 | 0.95 |
| Water | 10.2 | Very High |
Note: The eluotropic series is a general guide. The optimal solvent system for your specific polar benzofuran derivative will require empirical determination via TLC.[25][26][27][28]
References
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Przybyciel, M., & Majors, R. E. (2014). Phase Collapse in Reversed-Phase LC. LCGC North America, 32(8), 578-587. [Link]
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Chemistry LibreTexts. (2022). 2.2.1: Macroscale Columns. [Link]
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Gosetti, F., et al. (2010). Phase collapse in reversed-phase liquid chromatography. Journal of Chromatography A, 1217(34), 5539-5548. [Link]
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University of Evansville. (n.d.). Chemistry 4631. [Link]
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Cole-Parmer. (2022). Science of Chromatography. [Link]
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University of Rochester. (n.d.). HPLC Troubleshooting Guide. [Link]
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Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
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Bell, D. S., & Lucy, C. A. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International, 34(1), 16-27. [Link]
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Pharma Wisdom. (2022). What is the effect of free Silanols in RPLC & how to reduce it?[Link]
-
Bicker, W., et al. (2011). Retention and selectivity effects caused by bonding of a polar urea-type ligand to silica: a study on mixed-mode retention mechanisms and the pivotal role of solute-silanol interactions in the hydrophilic interaction chromatography elution mode. Journal of Chromatography A, 1218(7), 882-895. [Link]
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University of California, Irvine. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. [Link]
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Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
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Velocity Scientific Solutions. (n.d.). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. [Link]
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MDPI. (2020). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Molecules, 25(15), 3456. [Link]
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LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
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Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
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University College London. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
- Google Patents. (1964).
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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Studylib. (n.d.). Acid-Base Extraction: Organic Chemistry Lab. [Link]
-
Teledyne ISCO. (2019). HILIC Purification Strategies for Flash Chromatography. [Link]
-
National Institutes of Health. (2012). Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. Angewandte Chemie International Edition, 51(46), 11564-11568. [Link]
-
Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191-1200. [Link]
-
LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459-466. [Link]
-
ResearchGate. (2020). Modeling of silanols interaction. [Link]
-
ResearchGate. (2001). Analysis of polar compounds. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
-
Teledyne ISCO. (2019). HILIC Purification Strategies for Flash Chromatography. [Link]
-
Reddit. (2024). How to separate these regioisomers?. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
International Journal of Scientific Development and Research. (2021). Troubleshooting in HPLC: A Review. [Link]
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University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
PubMed. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]
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Technical Support Center: Strategies to Enhance the Regioselectivity of Benzofuran Functionalization
Welcome to the technical support center for benzofuran functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the benzofuran scaffold. As a core motif in numerous pharmaceuticals and biologically active compounds, precise control over the position of functionalization is paramount.
This resource moves beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design your synthetic strategies.
Section 1: Frequently Asked Questions - The Fundamentals of Benzofuran Reactivity
This section addresses the most common questions regarding the inherent reactivity of the benzofuran ring system, providing a foundational understanding for controlling regioselectivity.
Q1: Why is there a competition between C2 and C3 functionalization in benzofurans?
A: The regiochemical outcome of benzofuran functionalization is a delicate balance between the electronic properties of the heterocyclic ring and the mechanism of the reaction.
-
Inherent Electronic Bias: The benzofuran ring system has two primary sites for reaction on the furan portion: the C2 and C3 positions. Under electrophilic aromatic substitution (SEAr) conditions, reaction at the C2 position is often favored. This preference can be explained by examining the stability of the sigma complex (Wheland intermediate) formed upon electrophile attack. Attack at C2 results in a carbocation intermediate where the positive charge is stabilized by resonance with the benzene ring, analogous to a stable benzylic carbocation.[1][2] Conversely, attack at C3 leads to a carbocation that can be stabilized by the lone pair of the adjacent oxygen atom.[1][2] While both are viable, the benzylic-type stabilization for C2 attack is often more significant, leading to a kinetic preference for C2 products in reactions like nitration or formylation.[1][2]
-
Acidity and Deprotonation: In reactions involving deprotonation, such as metalation, the C2 proton is significantly more acidic than the C3 proton.[3] This makes direct deprotonation with strong bases (e.g., organolithium reagents) highly selective for the C2 position, which can then be trapped with an electrophile.[3]
-
Transition-Metal Catalysis: For transition-metal-catalyzed C-H activation/functionalization, the scenario is more complex. While the intrinsic acidity favors C2, the regioselectivity can be readily overturned by the choice of catalyst, ligand, directing group, and reaction conditions.[3][4] The similar reactivity of the C2 and C3 positions in many palladium-catalyzed direct arylations, for instance, often leads to mixtures of isomers, presenting a significant synthetic challenge.[3]
Q2: I'm performing a Friedel-Crafts acylation and getting a mixture of C2 and C3 isomers. How can I favor one over the other?
A: This is a classic regioselectivity challenge. While the inherent electronics favor C2, the conditions of a Friedel-Crafts reaction can lead to mixtures.
-
Steric Hindrance: The C2 position is sterically more accessible than the C3 position. For very bulky electrophiles, you may observe an increased preference for C2 functionalization. Conversely, if your benzofuran substrate has a bulky substituent at C2, this can direct the incoming electrophile to the C3 position.
-
Lewis Acid and Solvent Choice: The strength of the Lewis acid and the coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. It is often beneficial to screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and solvents to optimize the C2:C3 ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product (often C2) over the thermodynamically controlled one.
Section 2: Troubleshooting Guide - Overcoming Poor Regioselectivity
This section provides actionable solutions for common problems encountered during benzofuran functionalization experiments.
Problem 1: My palladium-catalyzed direct C-H arylation of an unsubstituted benzofuran yields a nearly 1:1 mixture of C2 and C3 isomers.
Cause: The C2 and C3 positions of benzofuran often exhibit similar reactivity in palladium-catalyzed direct arylation, making regiocontrol difficult without a directing element.[3]
Solutions:
-
Modify the Coupling Partner: Instead of using aryl halides, consider using benzenesulfonyl chlorides as the coupling partner. This has been shown to strongly favor arylation at the C2 position.[3]
-
Ligand Screening: The steric and electronic properties of the phosphine ligand on the palladium catalyst can dramatically influence the regiochemical outcome. Bulky, electron-rich ligands can alter the environment around the metal center, potentially favoring one position over the other. A systematic screening of ligands is recommended.
-
Employ a Directing Group: This is the most powerful strategy for achieving high regioselectivity. By installing a directing group on the benzofuran, you can force the catalyst to functionalize the adjacent C-H bond.
Problem 2: I am trying to install a group at C3 using a directing group at C2, but the reaction is not working or gives low yields.
Cause: While directing groups are effective, their success can be hampered by steric hindrance, catalyst incompatibility, or suboptimal reaction conditions.
Solutions:
-
Evaluate the Directing Group: Not all directing groups are equal. The 8-aminoquinoline (8-AQ) amide is a well-established and powerful directing group for C3 functionalization of C2-carboxamide benzofurans.[3] If you are using a different group, consider switching to a more robust one.
-
Catalyst System Optimization: Rhodium(III) catalysts are particularly effective for directing group-assisted C-H functionalization.[5][6] Ensure you are using the correct catalyst precursor (e.g., [RhCp*Cl₂]₂) and additives (e.g., AgSbF₆).
-
Solvent Effects: The solvent can play a crucial role, sometimes even controlling chemoselectivity between different reaction pathways.[6] For instance, in Rh(III)-catalyzed reactions of N-phenoxyacetamides, the choice of solvent can switch the outcome between forming benzofurans and chalcones.[6] Test a range of solvents from polar aprotic (e.g., DMF, MeCN) to nonpolar (e.g., toluene, 1,2-dichloroethane).
-
Check for Steric Clash: If the incoming coupling partner is very bulky, it may be sterically prevented from approaching the C3 position, even with a directing group. Consider using a smaller coupling partner if possible.
Section 3: Advanced Strategies & Protocols
This section delves into advanced, reliable methods for achieving high regioselectivity, complete with conceptual diagrams and step-by-step protocols.
Strategy 1: Directing Group-Assisted C3 Functionalization
The use of a coordinating group placed at the C2 position is a robust method to achieve selective C3 functionalization. The directing group forms a chelate with the transition metal catalyst, bringing it into close proximity to the C3 C-H bond and facilitating its activation.
Decision Workflow for C-H Functionalization
Caption: Decision tree for selecting a regioselective functionalization strategy.
Experimental Protocol: Rh(III)-Catalyzed C3-Olefination of a C2-Amide Benzofuran
This protocol is adapted from methodologies utilizing synergistic directing groups for high regioselectivity.[5][6]
Materials:
-
Benzofuran-2-carboxylic acid
-
Oxalyl chloride
-
8-Aminoquinoline
-
[RhCp*Cl₂]₂ (Rhodium(III) catalyst precursor)
-
AgSbF₆ (Halide scavenger)
-
Activated Olefin (e.g., n-butyl acrylate)
-
Anhydrous 1,2-dichloroethane (DCE) or other appropriate solvent
-
Inert atmosphere supplies (Nitrogen or Argon)
Step 1: Synthesis of the Directing Group Substrate (Benzofuran-2-(quinolin-8-yl)amide)
-
In an oven-dried flask under an inert atmosphere, suspend benzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
In a separate flask, dissolve 8-aminoquinoline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Add the crude acid chloride solution dropwise at 0 °C. Stir overnight at room temperature.
-
Perform an aqueous workup, dry the organic layer over Na₂SO₄, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the C2-(8-AQ) amide substrate.
Step 2: C3-H Olefination
-
To an oven-dried Schlenk tube, add the benzofuran-2-(quinolin-8-yl)amide substrate (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DCE via syringe, followed by the activated olefin (e.g., n-butyl acrylate, 2.0-3.0 eq).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate the C3-olefinated benzofuran.
Strategy 2: Catalyst and Substrate Control
In the absence of a strong directing group, regioselectivity can still be achieved by carefully selecting the catalyst system and leveraging the electronic or steric properties of the substrate.
Mechanism: Ligand-Controlled Regioselectivity in Pd-Catalysis
Caption: Influence of ligand sterics on the C-H activation step.
Data Summary: Regioselectivity in Palladium-Catalyzed Direct Arylation
| Entry | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | C2:C3 Ratio | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | DMA | 120 | ~1:1 | [3] |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Toluene | 110 | >10:1 (C2) | General Trend |
| 3 | Benzenesulfonyl-Cl | Pd(OAc)₂ (ligandless) | Dioxane | 100 | >20:1 (C2) | [3] |
| 4 | 4-Iodotoluene | Ag(I) / Pd(OAc)₂ | HFIP | RT | >20:1 (C2) | [7] |
Note: Ratios are illustrative of general trends and can vary with specific substrates.
This table highlights how moving from a standard ligand like PPh₃ to a bulkier, more electron-rich ligand like SPhos can improve C2 selectivity. More dramatically, changing the coupling partner from an aryl bromide to a benzenesulfonyl chloride or altering the catalytic system with silver additives can provide excellent control.[3][7]
Section 4: Concluding Remarks
Achieving high regioselectivity in benzofuran functionalization is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, reaction mechanisms, and catalyst behavior. There is no single "magic bullet" solution. The optimal strategy—be it leveraging the intrinsic C2 acidity, employing a powerful directing group for C3 access, or fine-tuning a catalyst system—must be tailored to the specific target molecule and synthetic context. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.
References
- Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. (n.d.). Google Scholar.
- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Stack Exchange.
- Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks via Synergistic Dual Directing Groups Enabled Regioselective C-H Functionalization: A Combined Experimental and Computational Study. (n.d.). ResearchGate.
- Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. (n.d.). ResearchGate.
- Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks via Synergistic Dual Directing Groups Enabled Regioselective C–H Functionalization: A Combined Experimental and Computational Study. (2018). ACS Publications.
- Asymmetric C2‐alkylation of C3‐substituted benzofurans. (n.d.). ResearchGate.
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (n.d.). Benchchem.
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (n.d.). National Institutes of Health.
- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). TITLE OF PAPER.
- Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (n.d.). Journal of the American Chemical Society.
- Room temperature C-H arylation of benzofurans by aryl iodides. (n.d.). [No Source Found].
- Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. (2021). European Journal of Organic Chemistry.
- 22723_lec7.ppt. (n.d.). Slideshare.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (n.d.). ECHEMI.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Approaches for C2–C3 bond formation. (n.d.). ResearchGate.
- Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. (2025). Journal of the American Chemical Society.
- Activation of a Carbon-Oxygen Bond of Benzofuran by Precoordination of Manganese to the Carbocyclic Ring: A Model for Hydrodeoxygenation. (1999). PubMed.
- Reactivity of Benzofuran Derivatives. (2025). ResearchGate.
- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health.
- Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols. (2018). ACS Publications.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). American Chemical Society.
Sources
Validation & Comparative
A Comparative Guide to Sulfonyl Chloride Reactivity: Benzofuran-5-sulfonyl Chloride in Focus
For the Attention of Researchers, Scientists, and Drug Development Professionals.
As a Senior Application Scientist, this guide offers an in-depth technical comparison of the reactivity of benzofuran-5-sulfonyl chloride against other commonly employed sulfonyl chlorides. This document moves beyond a simple cataloging of reagents to provide a nuanced understanding of the chemical causality that governs their reactivity profiles. The insights and experimental frameworks presented herein are designed to empower you to make informed decisions in your synthetic strategies, particularly in the realms of medicinal chemistry and materials science.
The Bedrock of Sulfonyl Chloride Reactivity: A Mechanistic Overview
The utility of sulfonyl chlorides (-SO₂Cl) as reagents for the formation of sulfonamides and sulfonate esters hinges on the electrophilicity of the sulfur atom. This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom susceptible to nucleophilic attack. The general reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile (such as an amine or an alcohol) attacks the sulfonyl sulfur, leading to the displacement of the chloride ion.
The precise mechanism can be nuanced, with evidence supporting both a concerted SN2-like pathway and a stepwise addition-elimination pathway, depending on the specific reactants and conditions. For the purpose of this guide, we will consider the general principles of nucleophilic attack on the electrophilic sulfur center.
Caption: Figure 1: General Mechanism of Sulfonamide Formation.
The reactivity of a given sulfonyl chloride is primarily dictated by two key factors:
-
Electronic Effects: The nature of the 'R' group attached to the sulfonyl moiety has a profound impact on the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the sulfur, leading to decreased reactivity. This relationship is often quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[1]
-
Steric Effects: The steric bulk of the 'R' group can hinder the approach of the nucleophile to the electrophilic sulfur center, thereby slowing down the reaction rate. This is particularly relevant when either the sulfonyl chloride or the nucleophile is sterically demanding.
The Contenders: A Comparative Overview
This guide focuses on a comparative analysis of this compound against three widely used sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and benzenesulfonyl chloride (BsCl).
| Sulfonyl Chloride | Structure | 'R' Group | Key Characteristics |
| This compound | ![]() | Benzofuran-5-yl | Aromatic, heterocyclic system. Electronic and steric profile to be discussed. |
| p-Toluenesulfonyl chloride (TsCl) | ![]() | p-Tolyl | Aromatic, with an electron-donating methyl group. |
| Methanesulfonyl chloride (MsCl) | ![]() | Methyl | Aliphatic, sterically unhindered, and highly reactive. |
| Benzenesulfonyl chloride (BsCl) | ![]() | Phenyl | The parent aromatic sulfonyl chloride, serving as a baseline. |
Reactivity Profile: A Data-Driven Comparison
Electronic Effects and Predicted Reactivity
The reactivity of aromatic sulfonyl chlorides is well-correlated with the Hammett substituent constant (σ) of the group attached to the sulfonyl chloride. Electron-withdrawing groups have a positive σ value and accelerate the reaction, while electron-donating groups have a negative σ value and retard the reaction.
While a specific Hammett constant for the benzofuran-5-yl substituent is not widely reported, we can infer its electronic nature. The benzofuran ring system is known to be electron-rich and can participate in electrophilic aromatic substitution.[2] This suggests that the benzofuran-5-yl group is likely to be, on balance, an electron-donating group. The oxygen atom in the furan ring can donate electron density to the fused benzene ring through resonance.
Based on this, we can predict the following order of reactivity based on electronic effects:
MsCl > BsCl > this compound ≈ TsCl
-
MsCl is the most reactive due to the lack of a delocalizing aromatic ring and the small size of the methyl group.
-
BsCl serves as our baseline for aromatic sulfonyl chlorides.
-
This compound is predicted to be less reactive than BsCl due to the likely electron-donating nature of the benzofuran ring system.
-
TsCl is known to be slightly less reactive than BsCl due to the electron-donating effect of the para-methyl group.[1]
Steric Considerations
Steric hindrance plays a significant role in the reactivity of sulfonyl chlorides. The benzofuran-5-yl group, being a bicyclic system, is more sterically demanding than a simple phenyl or tolyl group. This is exemplified by the known reduced reactivity of 2,2,4,6,7-pentamethyl-2,3-dihydrothis compound (Pbf-Cl), which is used as a protecting group precisely because its steric bulk tempers its reactivity.[3]
Therefore, considering steric effects, the reactivity of this compound is expected to be lower than that of both BsCl and TsCl, especially with bulky nucleophiles.
Caption: Figure 2: Factors Influencing Sulfonyl Chloride Reactivity.
Experimental Data: A Comparative Analysis of Sulfonamide Synthesis with Aniline
To provide a more quantitative comparison, the following table summarizes typical reported yields for the synthesis of N-phenylsulfonamides from the reaction of various sulfonyl chlorides with aniline. While reaction conditions may vary slightly between reports, this data provides a useful benchmark for relative reactivity.
| Sulfonyl Chloride | Nucleophile | Product | Typical Yield (%) | Reference(s) |
| This compound | Aniline | N-phenylbenzofuran-5-sulfonamide | Data not readily available | - |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | N-phenyl-4-methylbenzenesulfonamide | ~95% | [4] |
| Methanesulfonyl chloride (MsCl) | Aniline | N-phenylmethanesulfonamide | High | [5] |
| Benzenesulfonyl chloride (BsCl) | Aniline | N-phenylbenzenesulfonamide | 85-100% | [6][7] |
The lack of readily available, direct comparative data for this compound highlights a gap in the current chemical literature and presents an opportunity for further investigation. Based on the principles discussed, one would anticipate that to achieve comparable yields to BsCl or TsCl, the reaction with this compound might require longer reaction times, higher temperatures, or the use of a catalyst.
Experimental Protocols for Comparative Reactivity Studies
To facilitate a direct and objective comparison of the reactivity of this compound with other sulfonyl chlorides, the following experimental protocols are provided as a template.
General Protocol for the Synthesis of N-Aryl Sulfonamides
This protocol is designed for the reaction of a sulfonyl chloride with a primary arylamine, such as aniline.
Materials:
-
Sulfonyl chloride (this compound, TsCl, MsCl, or BsCl)
-
Aniline
-
Pyridine or Triethylamine (base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
For a comparative study, it is crucial to keep all reaction parameters constant (e.g., temperature, concentration, reaction time, and base) while only varying the sulfonyl chloride.
Workflow for Comparative Analysis
Caption: Figure 3: Workflow for Comparative Reactivity Analysis.
Conclusion and Future Outlook
This guide provides a comprehensive framework for understanding and comparing the reactivity of this compound with other common sulfonylating agents. Based on fundamental principles of electronic and steric effects, the reactivity of this compound is predicted to be lower than that of methanesulfonyl chloride and benzenesulfonyl chloride, and likely comparable to or slightly less than that of tosyl chloride.
The steric bulk of the benzofuran moiety is a key differentiating factor that can be exploited to achieve selectivity in complex syntheses. The lack of direct comparative kinetic data in the literature underscores the need for further experimental investigation to precisely quantify the reactivity of this important heterocyclic building block. The provided protocols offer a robust starting point for such studies.
A thorough understanding of the nuanced reactivity of different sulfonyl chlorides is paramount for the rational design of efficient and selective synthetic routes in drug discovery and materials science.
References
- Kurkin, A. V., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-217.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
- Ren, S., et al. (2011).
- Bartzatt, R. (2017). The reaction of benzenesulfonyl chloride and the primary amine group of...
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The Benzofuran Scaffold: A Privileged Core for Potent and Selective Inhibitors
A Comparative Guide to Structure-Activity Relationships and Performance Benchmarking
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both high potency and selectivity against biological targets is a perpetual endeavor. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a "privileged structure" in medicinal chemistry. Its unique fused ring system of benzene and furan provides a rigid framework amenable to diverse functionalization, leading to a wide spectrum of pharmacological activities.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzofuran-based inhibitors across key therapeutic areas, supported by experimental data and detailed methodologies to empower your own research and development efforts.
The Versatility of the Benzofuran Core: A Tale of Three Targets
The inherent versatility of the benzofuran scaffold allows for its application against a diverse array of biological targets. This guide will focus on three well-documented areas where benzofuran derivatives have shown significant promise: oncology, neurodegenerative diseases, and infectious diseases. We will explore the nuanced SAR for each, providing a comparative lens against established inhibitors.
Section 1: Benzofuran Derivatives as Anticancer Agents
Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival signaling pathways.[2][3]
Several benzofuran derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Certain benzofuran-based chalcone derivatives have shown potent anti-tumor activity by targeting this kinase.[4] The SAR for these compounds often reveals that substitutions on the phenyl ring of the chalcone moiety significantly influence activity. For instance, the presence of electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) can enhance anticancer activity against various cancer cell lines.[4]
Another critical pathway targeted by benzofuran derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer.[5] SAR studies have led to the identification of benzofuran derivatives that effectively inhibit mTORC1, demonstrating enhanced cytotoxicity in cancer cell lines.[5]
Comparative Performance of Benzofuran-Based Kinase Inhibitors
| Compound Class | Specific Derivative | Target Kinase | Cancer Cell Line | IC50 (µM) | Alternative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Benzofuran-based Chalcone | Compound 4g | VEGFR-2 | HCC1806 (Breast) | 5.93 | Sorafenib | VEGFR-2 | 90 | [4] |
| Benzofuran-based Chalcone | Compound 4g | VEGFR-2 | HeLa (Cervical) | 5.61 | Sunitinib | VEGFR-2 | 80 | [4] |
| mTOR Inhibitor | Benzofuran Derivative | mTORC1 | SQ20B (Head & Neck) | ~30-140 | Rapamycin | mTORC1 | ~0.1 | [5] |
| Dihydrobenzofuran Neolignan | Compound 13d | - | MCF-7 (Breast) | 0.08 | Doxorubicin | Topoisomerase II | 0.5-1.0 | [2] |
| Dihydrobenzofuran Neolignan | Compound 13d | - | SW480 (Colon) | 0.55 | Doxorubicin | Topoisomerase II | 0.5-1.0 | [2] |
Note: IC50 values for alternative inhibitors are general ranges and can vary based on assay conditions.
The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with critical signaling pathways that drive tumor progression.
VEGFR-2 Signaling Pathway Inhibition
The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by benzofuran derivatives.
Caption: Inhibition of VEGFR-2 by benzofuran derivatives blocks downstream signaling, leading to reduced angiogenesis and tumor growth.
mTOR Signaling Pathway Inhibition
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
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- 5. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Benzofuran-Based Compounds as Selective Enzyme Inhibitors
Introduction: The Benzofuran Scaffold - A Privileged Structure in Enzyme Inhibition
In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, making it a versatile starting point for the design of potent and selective enzyme inhibitors.[3][4]
Benzofuran derivatives are abundant in nature and have been synthesized for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][5] Their prominence in drug discovery is due to their ability to interact effectively with the active sites of various enzymes.[3][6] This guide provides a comparative analysis of benzofuran-based compounds as selective inhibitors for several key enzyme classes, supported by experimental data. Furthermore, it details the critical validation workflows necessary to progress a promising "hit" from a primary screen to a well-characterized, cell-active lead compound.
Comparative Analysis of Benzofuran-Based Inhibitors Across Key Enzyme Classes
The true value of a scaffold is demonstrated by its successful application against multiple target families. Here, we compare the performance of benzofuran-based inhibitors against established alternatives for three critical enzyme classes: cholinesterases, monoamine oxidases, and protein kinases.
Cholinesterases (AChE and BChE): Targeting Neurodegenerative Diseases
The Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. In neurodegenerative conditions like Alzheimer's disease (AD), the inhibition of these enzymes increases acetylcholine levels in the brain, offering a palliative treatment for cognitive symptoms.[7][8][9] While AChE is the primary target in early-stage AD, BChE becomes more significant in later stages, making dual or selective BChE inhibitors attractive therapeutic candidates.[8]
Comparative Performance: Benzofuran-based compounds have been extensively explored as cholinesterase inhibitors, with some demonstrating potency comparable to or exceeding that of standard-of-care drugs like Donepezil.[5][7] A key advantage of the benzofuran scaffold is the potential for selective inhibition of BChE over AChE.
| Compound Type | Target(s) | IC50 / Ki (µM) | Selectivity (AChE/BChE) | Reference |
| Benzofuran Derivative (Cathafuran C) | BChE | IC50: 2.5 | >38 | [8] |
| Benzofuran Derivative (Compound 5) | AChE | Ki: 36.53 (uncompetitive) | - | [9] |
| Benzofuran-based hybrid (Compound 3) | AChE, BChE, Aβ aggregation | - | - | [10] |
| Donepezil (Reference Drug) | AChE | - | - | [5][7] |
| Galantamine (Reference Drug) | BChE | IC50: 35.3 | - | [8] |
Structure-Activity Relationship (SAR) Insights: The structure-activity relationships of benzofuran-type stilbenes have been discussed, with certain derivatives showing more potent BChE-inhibitory activity than the positive control galantamine, while being inactive or weakly inhibitory toward AChE.[8] For instance, Cathafuran C exhibited the most potent and selective inhibitory activity against BChE in a competitive manner, with a Ki value of 1.7 μM.[8] The amino, hydroxyl, amide, and ester groups on other benzofuran derivatives have been shown to favor interaction with the enzyme through hydrogen bonds.[9]
Monoamine Oxidases (MAO-A and MAO-B): Modulators of Neurotransmitter Levels
The Rationale: Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[11] They exist in two isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it increases dopamine levels in the brain.[12][13] MAO-A inhibitors, on the other hand, are used as antidepressants.[14]
Comparative Performance: Benzofuran derivatives have emerged as potent and often highly selective MAO-B inhibitors, with IC50 values in the nanomolar range.[13][15] Their performance is often benchmarked against established, irreversible inhibitors like clorgyline (MAO-A selective) and reversible inhibitors like moclobemide.
| Compound Type | Target(s) | IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| 2-Arylbenzofuran (Compound 8) | MAO-B | 140 | MAO-B selective | [15] |
| Benzofuran-Thiazolylhydrazone (Compound 2l) | MAO-A | Highly potent | MAO-A selective | [14] |
| 3-Arylcoumarin (Compound 15 - for comparison) | MAO-B | 3 | MAO-B selective | [15] |
| Moclobemide (Reference Drug) | MAO-A | - | MAO-A selective | [14] |
| Clorgyline (Reference Drug) | MAO-A | - | MAO-A selective | [14] |
SAR Insights: Studies comparing 2-arylbenzofurans and 3-arylcoumarins, which both preserve a trans-stilbene structure, have shown that both scaffolds yield selective MAO-B inhibitors.[15] The substitution pattern on the benzofuran and aryl rings significantly influences potency and selectivity. For example, 5-Nitro-2-(4-methoxyphenyl)benzofuran was identified as the most active compound in its series, with an IC50 of 140 nM for MAO-B.[15] In another series, benzofuran–thiazolylhydrazone derivatives were found to be potent and selective MAO-A inhibitors.[14]
Protein Kinases: Regulators of Cellular Processes and Cancer Targets
The Rationale: Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating other proteins.[16] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[17][18]
Comparative Performance: The benzofuran scaffold has been successfully incorporated into inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2), Aurora B, and Pim-1.[17][18][19] The performance of these novel inhibitors is often compared to broad-spectrum inhibitors like staurosporine or more selective, clinically approved drugs.
| Compound Type | Target(s) | IC50 (nM) | Reference |
| Benzofuran-piperazine hybrid (Compound 9h) | CDK2 | 40.91 | [17] |
| Benzofuran derivative (S6) | Aurora B | - | [19] |
| Dibenzofuran derivative (Compound 44) | Pim-1 | - | [19] |
| Staurosporine (Reference Inhibitor) | Multiple Kinases | 56.76 (for CDK2) | [17] |
| Barasertib (Reference Inhibitor) | Aurora B | - | [19] |
SAR Insights: A hybridization strategy combining benzofuran and piperazine moieties has led to the development of potent CDK2 type II inhibitors.[17] The addition of different aromatic semicarbazide, thiosemicarbazide, or acylhydrazone "tails" helps anchor the inhibitors to the kinase domain, with compounds like 9h showing greater potency than staurosporine.[17] Many benzofuran-based small molecules exert their anticancer effects through the inhibition of protein kinases such as GSK-3β, mTOR, Pim-1, Src kinase, and CDK2.[18]
The Validation Workflow: From In Vitro Potency to Cellular Selectivity
Identifying a potent benzofuran-based inhibitor in a primary screen is merely the first step. A rigorous, multi-stage validation process is essential to confirm its mechanism of action, selectivity, and cellular activity. This workflow ensures that research efforts are focused on compounds with the highest potential for therapeutic success.
Foundational In Vitro Validation: Determining Inhibitory Potency
The "Why": The initial step in validating a "hit" is to accurately quantify its potency against the target enzyme in a controlled, cell-free environment. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[19][20] This quantitative measure allows for direct comparison between different compounds and is crucial for establishing structure-activity relationships.[20]
The "How": Detailed Protocol for an In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19]
Materials:
-
Purified, active kinase (e.g., Aurora B)
-
Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (specific to the enzyme)
-
Test compound (benzofuran derivative) and a known inhibitor (e.g., Barasertib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the kinase buffer. It is critical to ensure the final concentration of the solvent (e.g., DMSO) does not exceed 1% in the final reaction, as higher concentrations can inhibit the enzyme.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the inhibitor solution or DMSO (for the "no inhibitor" control).
-
2 µL of the kinase solution (the concentration should be optimized to be in the linear range of the assay).
-
2 µL of a mixture containing the substrate and ATP (the ATP concentration should ideally be at or near its Km for the kinase to accurately identify competitive inhibitors).[20]
-
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes). This incubation time should be within the linear phase of the reaction.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing a light signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Critical Assessment of Selectivity: Profiling Off-Target Effects
The "Why": An inhibitor's value is determined not just by its on-target potency but also by its selectivity. Off-target inhibition can lead to unforeseen side effects and toxicity.[21] For kinase inhibitors, which often target the conserved ATP-binding pocket, cross-reactivity is a significant concern.[22] Therefore, comprehensive selectivity profiling against a panel of related enzymes (e.g., a kinome panel) is a critical step in inhibitor validation.[23]
The "How": Methodologies for Selectivity Profiling
A common approach is to screen the inhibitor at one or two fixed concentrations (e.g., 0.1 µM and 1 µM) against a large panel of kinases.[23] More advanced, quantitative methods include:
-
Inhibitor Affinity Chromatography: This technique involves immobilizing the inhibitor on a solid support to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[21]
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of enzymes. An inhibitor's selectivity can be assessed by its ability to compete with the probe for binding to enzymes in a complex proteome.[24][25]
Caption: A logical workflow for kinase inhibitor selectivity profiling.
Cellular Target Engagement and Functional Validation
The "Why": A compound that is potent and selective in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[26] Therefore, it is essential to validate that the inhibitor can enter the cell, bind to its intended target (target engagement), and elicit the desired biological effect (functional inhibition).[27][28]
The "How": Cell-Based Assay Protocols
A. Target Engagement Assay (e.g., NanoBRET™): This assay measures the binding of a compound to its target protein within living cells.
-
Cell Line Engineering: Genetically modify a relevant cell line to express the target protein fused to a NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescent tracer that is known to bind to the target protein to the cells.
-
Compound Treatment: Treat the cells with varying concentrations of the benzofuran-based inhibitor.
-
BRET Measurement: If the inhibitor binds to the target, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer.
-
Data Analysis: The decrease in BRET signal is used to calculate the cellular IC50 (or EC50), which reflects the compound's potency in a physiological environment.
B. Functional Cellular Assay (e.g., Phosphorylation Assay): This assay measures the downstream consequence of target inhibition. For a kinase inhibitor, this would be a decrease in the phosphorylation of its substrate.
-
Cell Treatment: Treat a relevant cell line with varying concentrations of the inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Phospho-Protein Detection: Use an antibody-based method, such as a Western blot or an ELISA, with an antibody specific to the phosphorylated form of the kinase's substrate.
-
Data Analysis: Quantify the decrease in the phosphorylated substrate relative to the total amount of the substrate. This provides a measure of the inhibitor's functional efficacy in the cell.
Caption: The validation pipeline from a biochemical hit to a cellular lead.
Conclusion: Future Perspectives for Benzofuran-Based Enzyme Inhibitors
The benzofuran scaffold has unequivocally demonstrated its value in the development of selective enzyme inhibitors for a diverse range of therapeutic targets.[1][2] The examples and validation workflows presented in this guide underscore the journey from initial chemical design to a biologically relevant lead compound. The true art and science of drug discovery lie not just in synthesizing potent molecules but in rigorously validating their mechanism, selectivity, and cellular efficacy. As our understanding of disease biology deepens, the strategic application and validation of privileged scaffolds like benzofuran will continue to be a cornerstone of modern therapeutic development.
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Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (URL: [Link])
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Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (URL: [Link])
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Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed. (URL: [Link])
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Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (URL: [Link])
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - NIH. (URL: [Link])
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Kinase selectivity profiling by inhibitor affinity chromatography - PubMed. (URL: [Link])
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Synthesis and Biological Evaluation of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives as Potent Monoamine Oxidases Inhibitors - J-Stage. (URL: [Link])
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Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed. (URL: [Link])
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC - NIH. (URL: [Link])
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (URL: [Link])
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: [Link])
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An update on benzofuran inhibitors: a patent review - PubMed. (URL: [Link])
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Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews. (URL: [Link])
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - MDPI. (URL: [Link])
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Kinase selectivity profiling by inhibitor affinity chromatography - Semantic Scholar. (URL: [Link])
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Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - NIH. (URL: [Link])
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Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC - NIH. (URL: [Link])
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Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (URL: [Link])
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
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Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies | ACS Omega. (URL: [Link])
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Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - J-Stage. (URL: [Link])
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Identification and validation of Selective Deubiquitinase Inhibitors - PMC - NIH. (URL: [Link])
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In vivo efficacy and toxicology studies of benzofuran drug candidates
<_ A Senior Application Scientist's Guide to In Vivo Efficacy and Toxicology Studies of Benzofuran Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are foundational to numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides an in-depth comparison of methodologies for evaluating the in vivo efficacy and toxicology of benzofuran drug candidates, grounded in established protocols and supported by experimental data. Our objective is to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and translatable preclinical data.
Section 1: Strategic Design of In Vivo Efficacy Studies
The transition from in vitro screening to in vivo validation is a critical step in drug development.[4] The primary goal of these studies is to define the pharmacological effects of a benzofuran candidate in a living organism, providing the foundational data needed to support clinical development.[5]
The Cornerstone: Selecting the Appropriate Animal Model
The choice of animal model is paramount and is dictated by the therapeutic indication. A model's predictive value hinges on its ability to faithfully recapitulate the pathophysiology of the human disease.[6]
-
Oncology: For anticancer benzofuran candidates, xenograft models are the workhorse.[7] These typically involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[4][8] For greater clinical relevance, Patient-Derived Xenograft (PDX) models, which use fresh tumor biopsies from patients, are increasingly favored as they better maintain the genetic and epigenetic diversity of the original tumor.[6] Genetically Engineered Mouse Models (GEMMs), where tumors arise autochthonously due to specific genetic modifications, offer an intact immune system and more accurately model tumor-stroma interactions.[4]
-
Inflammation: To assess anti-inflammatory potential, several well-established models are used. The carrageenan-induced paw edema model in rats is a standard for acute inflammation, where the reduction in paw swelling is the primary endpoint.[9][10][11] For chronic inflammation, the cotton pellet-induced granuloma model provides insight into the anti-proliferative effects of a compound.[12]
-
Infectious Diseases: Efficacy against bacterial or fungal pathogens is evaluated in infection models. These models involve challenging animals (e.g., mice) with a specific pathogen and then administering the benzofuran candidate to measure outcomes like bacterial load reduction in target organs or improved survival rates.
Dosing, Formulation, and Administration Route
The route of administration and dosing regimen are critical variables that directly influence a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile. The formulation must ensure adequate solubility and stability of the benzofuran derivative for the chosen delivery route (e.g., oral gavage, intravenous injection, intraperitoneal injection).
Initial dose-ranging studies are essential to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[13] This information is crucial for designing subsequent efficacy studies with therapeutically relevant and safe dose levels.
Defining and Measuring Efficacy Endpoints
Clear, quantifiable endpoints are necessary to objectively assess efficacy.
-
Primary Endpoints: These are the most critical measures of success. Examples include Tumor Growth Inhibition (TGI) in oncology studies, percentage reduction in paw edema in inflammation models, or a log-reduction in colony-forming units (CFUs) in antimicrobial studies.
-
Secondary Endpoints: These provide additional mechanistic insights. Examples include measuring the inhibition of a specific biomarker (e.g., phospho-histone H3 for an Aurora B kinase inhibitor), analyzing cytokine levels (e.g., TNF-α, IL-6) in inflammation studies, or assessing changes in immune cell populations.[14][15]
Mandatory Visualization: Workflow for a Xenograft Efficacy Study
Caption: Standard workflow for an in vivo anticancer xenograft study.
Section 2: A Framework for Rigorous In Vivo Toxicology
Toxicology studies are non-negotiable for ensuring the safety of a drug candidate.[16] These studies are highly regulated and should be designed in accordance with international guidelines from bodies like the Organisation for Economic Co-operation and Development (OECD) and the US Food and Drug Administration (FDA).[5][13][17][18]
Acute, Sub-Chronic, and Chronic Toxicity Studies
The objective is to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Acute Toxicity: This typically involves the administration of a single, high dose of the compound to rodents to determine its immediate effects and to calculate the median lethal dose (LD50), although modern methods like the Up-and-Down Procedure (OECD 425) or Acute Toxic Class Method (OECD 423) are now preferred to reduce animal usage.[16][19][20] Observations include clinical signs, body weight changes, and mortality over a 14-day period.[16]
-
Repeated Dose Toxicity (Sub-chronic/Chronic): These studies involve daily administration of the drug candidate for extended periods (e.g., 28 or 90 days in rodents) to evaluate the effects of long-term exposure. Key endpoints include detailed clinical observations, body weight, food/water consumption, ophthalmology, clinical pathology (hematology and blood chemistry), and comprehensive histopathological examination of all major organs.[13]
Safety Pharmacology
This specialized set of studies investigates the potential for adverse effects on vital organ systems. The core battery of tests typically assesses:
-
Central Nervous System (CNS): Effects on behavior, coordination, and motor activity.
-
Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Effects on respiratory rate and function.
Mandatory Visualization: Decision Tree for Toxicology Testing
Caption: Simplified decision pathway for preclinical safety assessment.
Section 3: Comparative Analysis of Benzofuran Candidates
The following tables synthesize published in vivo data for representative benzofuran derivatives across different therapeutic areas. This allows for an objective comparison of their performance.
Table 1: Comparative In Vivo Efficacy Data
| Compound | Therapeutic Area | Animal Model | Dosing Regimen (Route) | Key Efficacy Result | Source |
| Compound S6 | Anticancer | QGY-7401 Liver Cancer Xenograft (Nude Mice) | 100 mg/kg (Oral) | 64% Tumor Growth Inhibition | [15][21] |
| Iodobenzofuran 2c | Anti-inflammatory | Carrageenan-Induced Paw Edema (Rats) | Not Specified | 83.07% inhibition of edema at 3h, surpassing Diclofenac | [11][22] |
| (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) | Anti-inflammatory | Cotton Pellet-Induced Granuloma (Rats) | 100 mg/kg (Oral) | Significant reduction in granuloma weight vs. control | [12] |
| Hybrid 5d | Anti-inflammatory | Endotoxemic Mice | Not Specified | Reduced serum levels of IL-1β, TNF-α, and IL-6 | [14] |
Table 2: Comparative Toxicology & Safety Data
| Compound | Study Type | Animal Model | Dose/Result | Key Observations | Source |
| 2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran | Acute Oral Toxicity (OECD 423) | Female Wistar Rats | 2000 mg/kg | LD50 > 2000 mg/kg. No mortality. Paw licking and dullness observed, normalized after 3 hours. | [16] |
| Novel Benzofuran Derivative | Acute Oral Toxicity (OECD 423) | Wistar Rats | 1000 mg/kg | No mortality or signs of toxicity observed over 14 days. | [19] |
Section 4: Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.[9][10]
-
Animal Selection: Use Wistar albino rats (150-200g). House them in standard conditions and fast them overnight before the experiment with free access to water.
-
Grouping: Divide animals into at least three groups: Vehicle Control (e.g., 2% gum acacia), Positive Control (e.g., Diclofenac or Phenylbutazone), and Test Compound (Benzofuran derivative at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Acute Oral Toxicity - Limit Test (OECD Guideline 423)
This protocol determines if a compound's LD50 is above a certain limit dose (e.g., 2000 mg/kg), minimizing animal use.[19]
-
Animal Selection: Use a single sex (typically female Wistar rats, 8-12 weeks old), as they are often slightly more sensitive.
-
Housing & Fasting: House animals individually. Fast them overnight prior to dosing (food, but not water).
-
Dosing (Step 1): Administer the benzofuran compound at a limit dose of 2000 mg/kg to one animal via oral gavage.
-
Observation (48 hours):
-
If the animal dies, re-test at a lower dose (e.g., 300 mg/kg) and proceed with the main test to determine the LD50.
-
If the animal survives, proceed to the next step.
-
-
Dosing (Step 2): Dose two additional animals with the 2000 mg/kg limit dose.
-
Observation (14 Days): Observe all surviving animals for a total of 14 days. Record body weight changes, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and any mortality.[16]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
-
Interpretation: If two or more animals survive, the LD50 is determined to be greater than 2000 mg/kg, and the compound is classified as low toxicity.
Conclusion
The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][23] The successful progression of these candidates from the bench to the clinic is critically dependent on robust and well-designed in vivo studies. By carefully selecting appropriate animal models, defining clear endpoints, and adhering to internationally recognized guidelines for both efficacy and toxicology, researchers can generate the high-quality, reproducible data necessary to validate their drug candidates. This guide provides a foundational framework for these crucial preclinical evaluations, emphasizing the scientific rationale behind each step to ensure the integrity and translational potential of the findings.
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A Comparative Guide to the Cytotoxicity of Novel Benzofuran Derivatives in Cancer Cell Lines
In the ever-evolving landscape of oncology drug discovery, the quest for novel chemical scaffolds with potent and selective anticancer activity remains a paramount objective. Among the myriad of heterocyclic compounds, benzofuran and its derivatives have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological properties, including significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic profiles of several novel benzofuran derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their potential as next-generation anticancer agents.
The inherent value of the benzofuran nucleus lies in its structural versatility, which allows for extensive chemical modification. Researchers have synthesized a diverse library of these compounds, exploring substitutions at various positions of the benzofuran ring to modulate their biological activity.[3][4] This guide will delve into the experimental data supporting the cytotoxic efficacy of these derivatives, compare their performance against established anticancer drugs, and elucidate the underlying mechanisms of action.
The Rationale for Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to assess its ability to inhibit the growth of or kill cancer cells in vitro. This process, known as cytotoxicity screening, provides crucial preliminary data on a compound's potency and selectivity.[5][6] Two of the most widely adopted and reliable methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.[6][7] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.[6]
The SRB (Sulforhodamine B) assay , on the other hand, is a colorimetric assay that estimates cell number by staining total cellular protein with the aminoxanthene dye sulforhodamine B.[8] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. Both assays are well-suited for high-throughput screening of cytotoxic compounds.[8]
Experimental Workflow for Cytotoxicity Evaluation
A standardized workflow is essential for obtaining reproducible and comparable cytotoxicity data. The following diagram illustrates a typical experimental pipeline for evaluating novel benzofuran derivatives.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Detailed Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzofuran derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) for baseline comparison.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Comparative Cytotoxicity of Novel Benzofuran Derivatives
The following table summarizes the cytotoxic activity (IC50 values in µM) of several recently synthesized benzofuran derivatives against a panel of human cancer cell lines. Doxorubicin and Cisplatin, two widely used chemotherapeutic agents, are included as positive controls for comparison.
| Compound ID | Derivative Class | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) | Reference |
| BF-CH1 | Benzofuran-Chalcone | 8.5 µM | 12.2 µM | 15.7 µM | 9.8 µM | 11.4 µM | [1] |
| BF-CH2 | Benzofuran-Chalcone | 5.93 µM | - | 17.13 µM | 5.61 µM | - | [9] |
| BF-IM1 | Benzofuran-Imidazole | 7.70 µM | - | - | - | - | [3][4] |
| BF-OX1 | Benzofuran-Oxadiazole | - | - | - | - | 3.27 µM | |
| BF-AM1 | 3-Amidobenzofuran | 9.13 µM | - | - | >50 µM | 5.20 µM | [10] |
| Doxorubicin | Anthracycline | 0.8 µM | 1.2 µM | 1.5 µM | 0.9 µM | 1.1 µM | [8] |
| Cisplatin | Platinum-based | 4.2 µM | 5.8 µM | 6.5 µM | 3.7 µM | 4.9 µM | [8][9] |
Note: The IC50 values are representative and may vary depending on the specific experimental conditions.
From the data presented, it is evident that several novel benzofuran derivatives exhibit promising cytotoxic activity against a range of cancer cell lines. For instance, the benzofuran-chalcone hybrid BF-CH2 demonstrates potent activity against breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values in the low micromolar range.[9] Similarly, the benzofuran-oxadiazole derivative BF-OX1 shows significant cytotoxicity against colon cancer cells (HCT-116).[10] While these compounds are generally less potent than the established drug Doxorubicin, some exhibit comparable or even superior activity to Cisplatin in certain cell lines.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse cytotoxic profiles of these benzofuran derivatives underscore the importance of their chemical structure in determining their biological activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuran ring system are crucial for their anticancer effects.[4] For example, the incorporation of heterocyclic moieties such as chalcones, imidazoles, and oxadiazoles at the C-2 or C-3 position often leads to enhanced cytotoxicity.[3][4][10]
The mechanisms through which benzofuran derivatives exert their cytotoxic effects are multifaceted and appear to be compound-specific. However, several key pathways have been implicated.
Induction of Apoptosis
A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several benzofuran derivatives have been shown to trigger apoptosis in cancer cells, often through the activation of caspase cascades.[11][12] For example, some benzofuran-chalcone hybrids have been reported to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[11]
Caption: Simplified intrinsic apoptosis pathway induced by benzofuran derivatives.
Inhibition of Key Signaling Pathways
Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Several benzofuran derivatives have been found to inhibit critical kinases involved in these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Certain benzofuran derivatives have been shown to inhibit mTOR, a key component of this pathway, leading to cell cycle arrest and apoptosis.[13]
-
VEGFR-2 Signaling: Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Some benzofuran-based chalcones have been identified as potent inhibitors of VEGFR-2, suggesting they may also possess anti-angiogenic properties.[9][14]
Caption: Inhibition of pro-survival signaling pathways by benzofuran derivatives.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of novel benzofuran derivatives as a promising avenue for the development of new anticancer therapies. The versatility of the benzofuran scaffold allows for the generation of a wide array of compounds with diverse and potent cytotoxic activities. While the in vitro data are encouraging, further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential, including their in vivo efficacy, pharmacokinetic profiles, and safety. The selective targeting of cancer cells and the potential to overcome drug resistance are key areas for future research that could solidify the role of benzofuran derivatives in the oncologist's arsenal.
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Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. Available at: [Link]
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Novel benzofuran derivatives: synthesis and antitumor activity. Scilit. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
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Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. Available at: [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (RSC Publishing). Available at: [Link]
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Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. Available at: [Link]
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. Available at: [Link]
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A Researcher's Guide to the Quantitative Comparison of Solvolysis Rates for Substituted Sulfonyl Chlorides
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and elucidating reaction mechanisms. Sulfonyl chlorides are a cornerstone of organic synthesis, pivotal in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds. The reactivity of these compounds, particularly in solvolysis reactions, is acutely sensitive to their substitution pattern and the surrounding solvent environment. This guide provides an in-depth, objective comparison of solvolysis rates for various substituted sulfonyl chlorides, supported by experimental data and mechanistic insights to empower your research.
The Mechanistic Dichotomy: Navigating the Solvolysis Pathways of Sulfonyl Chlorides
The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as the nucleophile, does not follow a single, universal mechanism. The reaction's course is a delicate balance of electronic and steric effects from the substituent (R) on the RSO₂Cl scaffold, as well as the nucleophilicity and ionizing power of the solvent. The prevailing mechanisms are generally considered to be bimolecular in nature.[1][2]
The Concerted S_N_2-like Pathway
For many alkanesulfonyl and arenesulfonyl chlorides, a concerted S_N_2 mechanism is the proposed pathway.[2] In this mechanism, the nucleophilic solvent molecule attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, coordinated step. This process proceeds through a trigonal bipyramidal transition state.[3]
The Stepwise Addition-Elimination Pathway
An alternative to the concerted S_N_2 mechanism is a stepwise addition-elimination pathway. This route involves the initial nucleophilic attack by the solvent to form a transient, high-energy trigonal bipyramidal intermediate. This is followed by the expulsion of the chloride ion in a subsequent step.
While claims of unimolecular S_N_1-type mechanisms have been made for certain sulfonyl chlorides, particularly in highly ionizing solvents, compelling evidence for this pathway is scarce in the broader literature for most common substrates.[1][4] The majority of solvolyses for arenesulfonyl and primary/secondary alkanesulfonyl chlorides are best described by bimolecular processes.[5]
Visualizing the Mechanistic Landscape
To clarify the primary mechanistic pathways, the following diagrams illustrate the concerted S_N_2 and the stepwise addition-elimination mechanisms for the solvolysis of a sulfonyl chloride.
Caption: Competing bimolecular pathways for sulfonyl chloride solvolysis.
Quantitative Comparison of Solvolysis Rates: The Impact of Substituents
The electronic nature of the substituent on an arenesulfonyl chloride has a profound effect on its solvolysis rate. Electron-withdrawing groups (EWGs) generally accelerate the reaction by making the sulfur atom more electrophilic and stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups (EDGs) tend to decrease the rate of solvolysis.
The following table summarizes first-order rate constants for the solvolysis of a series of 4-substituted benzenesulfonyl chlorides in water at 15°C, illustrating the significant impact of para-substituents.
| Substituent (4-X) | Rate Constant (k) x 10⁴ s⁻¹ | Relative Rate |
| OCH₃ | 23.89 | 2.16 |
| CH₃ | 13.57 | 1.23 |
| H | 11.04 | 1.00 |
| Br | 7.447 | 0.67 |
| NO₂ | 9.373 | 0.85 |
| Data sourced from Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.[3] |
Interestingly, the effect of substituents can be complex and solvent-dependent. For instance, in some solvent systems, both electron-donating and electron-withdrawing groups can lead to rate enhancements compared to the unsubstituted compound, suggesting a change in the balance between bond-making and bond-breaking in the transition state.[4]
The Decisive Role of the Solvent System
Solvent properties, particularly nucleophilicity and ionizing power, are critical determinants of solvolysis rates. The extended Grunwald-Winstein equation is a powerful tool for correlating solvolysis rates and gaining mechanistic insights:
log(k/k₀) = lN_T + mY_Cl
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l represents the sensitivity of the solvolysis to solvent nucleophilicity (N_T).
-
m represents the sensitivity of the solvolysis to solvent ionizing power (Y_Cl).
The following table presents a selection of solvolysis rates for benzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride in various solvents at 35.0°C, highlighting the dramatic influence of the solvent system.
| Solvent | Benzenesulfonyl Chloride (10⁵ k, s⁻¹) | p-Nitrobenzenesulfonyl Chloride (10⁵ k, s⁻¹) |
| 100% Methanol | 15.1 | 21.8 |
| 100% Ethanol | 3.60 | 10.7 |
| 90% Ethanol | 13.6 | 83.9 |
| 80% Acetone | 3.64 | 65.7 |
| 97% TFE (w/w) | (0.0774) | 0.0450 |
| Data adapted from D'Souza, M. J., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657.[6] |
The data clearly indicates that both substrates react faster in more nucleophilic aqueous-organic mixtures compared to pure alcohols or the highly ionizing but poorly nucleophilic trifluoroethanol (TFE).
Experimental Protocol: Measuring Solvolysis Rates via Conductometry
A common and accurate method for determining the rate of solvolysis for sulfonyl chlorides is conductometry. This technique is particularly well-suited as the reaction produces ions, leading to a measurable change in the conductivity of the solution over time.[3]
Step-by-Step Methodology
-
Solution Preparation :
-
Prepare a stock solution of the desired solvent system (e.g., a specific percentage of ethanol in water).
-
If necessary, prepare a dilute backing electrolyte solution to ensure a stable initial conductivity reading.
-
-
Sample Introduction :
-
To avoid issues with the low solubility of some sulfonyl chlorides, a dilution technique is recommended.[3]
-
Intimately mix a small amount of the sulfonyl chloride with a large excess of an inert support like Kieselguhr (dried at 500°C for 24 hours).
-
Add a suitable amount of this mixture to the solvent system in a flask, shake vigorously, and then pressure filter the solution through a glass-sinter to remove the Kieselguhr.
-
-
Conductivity Measurement :
-
Equilibrate the conductivity cell containing the solvent to the desired reaction temperature in a thermostated bath.
-
Inject a small aliquot of the filtered sulfonyl chloride solution into the conductivity cell and start data acquisition immediately.
-
Record the change in conductivity as a function of time. The rate of reaction should be slow enough to allow for thermal re-equilibration.[3]
-
-
Data Analysis :
-
The first-order rate constant (k) can be calculated from the conductivity-time data using appropriate kinetic equations, such as the Guggenheim method or by fitting the data to an exponential function.
-
Experimental Workflow Diagram
Caption: A typical workflow for determining solvolysis rates by conductometry.
Conclusion: A Framework for Predictive Reactivity
The solvolysis of substituted sulfonyl chlorides is a mechanistically rich area of study with significant practical implications. By understanding the interplay of substituent effects and solvent properties, researchers can better predict and control the reactivity of these important synthetic intermediates. The quantitative data and experimental protocols presented in this guide offer a robust framework for comparing the performance of different sulfonyl chlorides and for designing experiments to probe their reaction mechanisms further. The application of linear free energy relationships, such as the extended Grunwald-Winstein equation, provides a powerful tool for dissecting the contributions of solvent nucleophilicity and ionizing power to the overall reaction rate, ultimately enabling more informed decisions in the development of novel chemical entities.
References
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D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
Kevill, D. N., D'Souza, M. J., Park, B.-C., Park, K.-H., & Yaakoubd, L. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657. [Link]
-
Lee, I., Rhee, S. K., & Kim, C. K. (1985). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Journal of the Korean Chemical Society, 29(5), 495-502. [Link]
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D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 904-918. [Link]
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D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC, [Link]
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D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health, [Link]
-
D'Souza, M. J., Kevill, D. N., Park, B.-C., Park, K.-H., & Yaakoubd, L. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. ResearchGate, [Link]
-
D'Souza, M. J., Kevill, D. N., Park, B.-C., Park, K.-H., & Yaakoubd, L. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI, [Link]
-
Kazuś, J., & Demchuk, O. M. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(11), 2953. [Link]
-
D'Souza, M. J., Kevill, D. N., Park, B.-C., Park, K.-H., & Yaakoubd, L. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657. [Link]
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Ismayil, A., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(11), 2051-2057. [Link]
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Alder, J. C., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(5), 899-902. [Link]
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Hoffmann, H. M. R. (1965). Rates of Solvolysis of Some Alkyl Fluorides and Chlorides. Journal of the American Chemical Society, 87(18), 4204-4205. [Link]
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A Comparative Guide to the Biological Activity of Benzofuran Sulfonamides and Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, integral to the design of a multitude of therapeutic agents.[1] Among the diverse scaffolds bearing this functional group, benzenesulfonamides have a long and storied history, leading to the development of antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1] More recently, the fusion of the sulfonamide moiety with a benzofuran nucleus has given rise to a novel class of compounds—benzofuran sulfonamides—with a distinct and compelling profile of biological activities. This guide provides a comprehensive, data-supported comparison of the biological activities of benzofuran sulfonamides and their classical benzenesulfonamide counterparts, offering insights into their therapeutic potential and the structural nuances that dictate their efficacy.
Structural Framework: A Tale of Two Scaffolds
At their core, both compound classes share the benzenesulfonamide moiety, a key structural feature responsible for their interaction with various biological targets. However, the fusion of the benzene ring with a furan ring in benzofuran sulfonamides introduces significant structural and electronic changes that profoundly influence their biological activity.
Benzenesulfonamides are characterized by a phenyl ring directly attached to a sulfonamide group (-SO₂NH₂). This relatively simple scaffold allows for extensive synthetic modifications on the phenyl ring, enabling the fine-tuning of its physicochemical properties and biological activity.
Benzofuran sulfonamides , on the other hand, possess a more rigid and complex bicyclic system where a furan ring is fused to the benzene ring of the sulfonamide. This fusion alters the planarity, electron distribution, and steric bulk of the molecule, creating unique opportunities for interaction with biological targets.[2]
Comparative Biological Activities: A Head-to-Head Analysis
While both classes of compounds exhibit a broad spectrum of biological activities, a comparative analysis reveals distinct areas of strength and potential for each.
Anticancer Activity: A Focus on Targeted Therapies
Both benzenesulfonamide and benzofuran sulfonamide derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in tumor progression.
Benzenesulfonamides have been extensively investigated as anticancer agents, with many derivatives showing potent activity against a wide range of cancer cell lines.[3] A significant portion of this activity is attributed to the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII, which are overexpressed in many hypoxic tumors and play a crucial role in tumor pH regulation and survival.[4]
Benzofuran sulfonamides have also emerged as a promising class of anticancer agents.[2] In some instances, the benzofuran scaffold appears to enhance the antiproliferative activity compared to simpler benzenesulfonamide analogues. For example, a study on novel benzofuransulfonamide derivatives revealed broad-spectrum antiproliferative activities against a panel of tumor cell lines, with the most potent analogue exhibiting an IC₅₀ value of 4.13 μM against NCI-H460 cells.
In a comparative context, while both scaffolds can be tailored to exhibit potent anticancer effects, the benzofuran moiety can offer a more rigid and defined structure for targeted interactions. However, the sheer volume of research on benzenesulfonamides provides a broader library of compounds with established anticancer properties. A study synthesizing hybrid compounds of benzofuran and N-aryl piperazine indicated that amide derivatives generally show higher biological activity than the corresponding sulfonamide compounds, with chlorine or trifluoromethyl substituents being critical for cytotoxicity.[5]
Table 1: Comparative in Vitro Anticancer Activity of Representative Compounds
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamide | Compound 4g (thiazolone-benzenesulfonamide) | MDA-MB-231 | 5.54 | [4] |
| Benzenesulfonamide | Compound 4g (thiazolone-benzenesulfonamide) | MCF-7 | 2.55 | [4] |
| Benzofuran Sulfonamide | Compound 1h | NCI-H460 | 4.13 | [6] |
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
The inhibition of carbonic anhydrases (CAs) is a hallmark of sulfonamide-based drugs. Both benzenesulfonamides and benzofuran sulfonamides are potent inhibitors of these zinc-containing metalloenzymes.
Benzenesulfonamides are classic CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[7] Extensive structure-activity relationship (SAR) studies have been conducted to achieve isoform-selective inhibitors, particularly targeting the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II to reduce side effects.[8]
Benzofuran sulfonamides have also been shown to be potent CA inhibitors. The benzofuran "tail" can be strategically modified to interact with residues in the active site, leading to enhanced potency and selectivity.[9] For instance, a series of benzofuran-based sulfonamides efficiently inhibited the tumor-associated hCA IX and XII isoforms with Kᵢ values in the nanomolar range.[9]
The key difference often lies in the "tail" of the molecule. The rigid benzofuran scaffold can provide a more defined orientation within the active site compared to the more flexible phenyl ring of benzenesulfonamides, potentially leading to improved selectivity.
Table 2: Comparative Carbonic Anhydrase Inhibition Data (Kᵢ in nM)
| Compound Class | Representative Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| Benzenesulfonamide | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [10] |
| Benzofuran Sulfonamide | Compound 9c | - | - | 10.0 | - | [9] |
| Benzofuran Sulfonamide | Arylsulfonehydrazone 9 series | High Kᵢ | High Kᵢ | 10.0–97.5 | 10.1–71.8 | [9] |
Antimicrobial Activity: A Broad Spectrum of Action
Benzenesulfonamides are the foundation of sulfa drugs, the first class of synthetic antimicrobial agents.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This mechanism provides broad-spectrum bacteriostatic activity.[4] Newer benzenesulfonamide derivatives continue to be developed to combat antimicrobial resistance.[11]
Benzofuran sulfonamides have also demonstrated significant antimicrobial properties.[2] The benzofuran moiety itself is found in many natural and synthetic compounds with antimicrobial activity.[12][13] The combination of the benzofuran scaffold with the sulfonamide group can lead to potent and broad-spectrum antimicrobial agents. For example, certain benzofuran derivatives possessing a sulfonamide moiety have shown good to excellent activity against both Gram-positive and Gram-negative bacteria.[2]
While benzenesulfonamides have a long history of clinical use as antimicrobials, the emergence of resistance necessitates the exploration of new scaffolds like benzofuran sulfonamides, which may offer alternative mechanisms of action or improved efficacy against resistant strains.
Table 3: Comparative Minimum Inhibitory Concentration (MIC) Data
| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzenesulfonamide | Compound 4d | E. coli | 6.72 (mg/mL) | [14] |
| Benzenesulfonamide | Compound 4h | S. aureus | 6.63 (mg/mL) | [14] |
| Benzofuran Derivative | Compound 1 | S. typhimurium | 12.5 | [15] |
| Benzofuran Derivative | Compound 1 | S. aureus | 12.5 | [15] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Both classes of compounds have shown promise as anti-inflammatory agents.
Benzenesulfonamides include well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[16] The anti-inflammatory properties of other benzenesulfonamide derivatives are also being explored, with some showing significant inhibition of carrageenan-induced paw edema in animal models.[11]
Benzofuran derivatives are also known to possess anti-inflammatory properties.[17][18] Some benzofuran derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[15] The fusion of the benzofuran scaffold with a sulfonamide moiety could potentially lead to compounds with enhanced anti-inflammatory activity.
A direct comparison of the anti-inflammatory potency of benzofuran sulfonamides versus benzenesulfonamides is an area that warrants further investigation to establish the superior scaffold for this therapeutic application.
Antiviral Activity: An Emerging Frontier
The antiviral potential of both scaffolds is an active area of research.
Benzenesulfonamides have been investigated as antiviral agents against a range of viruses, including influenza virus, dengue virus, Zika virus, and HIV.[8][19][20][21] For instance, certain benzenesulfonamide derivatives have been identified as potent inhibitors of influenza hemagglutinin.[19]
Benzofuran derivatives have also demonstrated antiviral activity.[18] Some have been identified as STING (Stimulator of Interferon Genes) agonists, inducing an innate immune response that can inhibit viral replication.[22] The antiviral activity of benzofuran sulfonamides is a less explored but promising area.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are generalized methodologies for key in vitro assays used to evaluate the biological activities of these compounds.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (dissolved in DMSO)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl or HEPES, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator at its λmax as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Repeat the measurement with varying concentrations of the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Inhibition constants (Kᵢ) can be determined by fitting the data to appropriate inhibition models.[10][23]
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.[4]
Signaling Pathway: CA IX Inhibition in Hypoxic Tumors
Caption: Mechanism of anticancer action via CA IX inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Synthesis of Benzofuran and Benzenesulfonamides
The synthesis of these compounds is a critical aspect of their development.
Benzenesulfonamides are typically synthesized by the reaction of a corresponding benzenesulfonyl chloride with ammonia or an appropriate amine. The benzenesulfonyl chlorides can be prepared from anilines via a Sandmeyer reaction.[19]
Benzofuran sulfonamides can be synthesized through multi-step procedures, often starting from a substituted phenol. The benzofuran ring can be constructed through various methods, such as the Perkin rearrangement or palladium-catalyzed cyclization reactions.[6][12] The sulfonamide moiety is then introduced, typically by chlorosulfonation followed by amination.
Conclusion and Future Perspectives
The comparative analysis of benzofuran sulfonamides and benzenesulfonamides reveals that both scaffolds are privileged structures in medicinal chemistry with a wide range of biological activities. Benzenesulfonamides represent a well-established class of compounds with a vast body of research supporting their therapeutic applications, particularly as antimicrobial and anticancer agents. Their synthetic accessibility allows for extensive derivatization and optimization.
Benzofuran sulfonamides, while a newer class of compounds, show immense promise. The rigid and electronically distinct benzofuran nucleus offers opportunities for developing highly potent and selective inhibitors of various enzymes, as demonstrated by their activity against carbonic anhydrases. Their broad-spectrum biological activities suggest that they could be valuable leads for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on direct, head-to-head comparative studies of these two scaffolds across a wider range of biological targets to better delineate their respective advantages. The exploration of novel synthetic methodologies for both classes of compounds will also be crucial for expanding their chemical diversity and therapeutic potential. Ultimately, the choice between a benzenesulfonamide and a benzofuran sulfonamide scaffold will depend on the specific therapeutic target and the desired pharmacological profile.
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A Head-to-Head Comparison: Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides are a cornerstone class of organic compounds, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Their high reactivity makes them ideal precursors for the formation of sulfonamides, sulfonates, and other sulfur-containing functional groups. However, the very reactivity that makes them valuable also presents significant challenges in their synthesis. Traditional batch methods for preparing sulfonyl chlorides are often plagued by issues of safety, scalability, and product consistency, primarily due to the highly exothermic nature of the reactions and the use of hazardous reagents.[1][2][3]
In recent years, continuous flow chemistry has emerged as a powerful alternative, offering enhanced control over reaction parameters and a significantly improved safety profile.[4][5][6] This guide provides an in-depth, head-to-head comparison of batch and continuous flow methodologies for the synthesis of sulfonyl chlorides, supported by experimental data and protocols to inform your choice of the optimal synthetic strategy.
The Chemistry of Sulfonyl Chloride Formation
The synthesis of sulfonyl chlorides can be approached from several key starting materials, with the choice often dictated by substrate availability and desired scale. Common precursors include sulfonic acids, thiols, disulfides, and organometallic reagents. The transformation to the sulfonyl chloride is typically achieved using a variety of chlorinating agents such as thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or N-chloroamides.[7][8][9][10]
A prevalent method involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride. The mechanism proceeds through the formation of a chlorosulfite intermediate, which then collapses to the desired sulfonyl chloride with the evolution of sulfur dioxide and hydrochloric acid gas.[11][12]
Batch Synthesis: The Traditional Workhorse
Batch processing has long been the standard for chemical synthesis in both academic and industrial settings.[13] In a typical batch synthesis of sulfonyl chlorides, all reactants are combined in a single vessel, and the reaction is allowed to proceed for a predetermined time under controlled conditions of temperature and mixing.
Core Principles of Batch Synthesis
-
All-in-one reaction: Reactants are charged into a reactor, and the reaction is initiated.
-
Time-dependent control: The reaction progress is a function of time, with conditions often adjusted in response to in-process monitoring.
-
Workup and isolation: Upon completion, the reaction mixture is quenched, and the product is isolated through extraction, crystallization, or distillation.
Challenges in Batch Synthesis of Sulfonyl Chlorides
The synthesis of sulfonyl chlorides in batch reactors presents several inherent challenges:
-
Poor Heat Transfer: The large volume-to-surface area ratio in batch reactors makes efficient heat dissipation difficult, especially for highly exothermic chlorination reactions. This can lead to thermal runaways and the formation of unwanted byproducts.[2][3]
-
Mixing Inefficiencies: Achieving homogeneous mixing in large batch reactors can be challenging, leading to localized "hot spots" and inconsistent product quality.
-
Safety Concerns: The handling of large quantities of corrosive and toxic reagents like thionyl chloride and the evolution of hazardous gases (SO₂, HCl) pose significant safety risks.[14][15]
-
Scalability Issues: Scaling up batch processes is often not linear. A reaction optimized at the lab scale may behave unpredictably in a larger reactor due to changes in heat and mass transfer properties.[13]
Continuous Flow Synthesis: A Paradigm Shift in Safety and Efficiency
Continuous flow chemistry involves the continuous pumping of reactants through a network of tubes or channels, where they mix and react. The small dimensions of the reactor provide a very high surface-area-to-volume ratio, enabling superior control over reaction parameters.[4][5][16]
Core Principles of Continuous Flow Synthesis
-
Continuous processing: Reactants are continuously fed into the reactor, and the product is continuously collected at the outlet.
-
Steady-state operation: The system reaches a steady state where reaction conditions at any point in the reactor remain constant over time.
-
Enhanced control: Precise control over temperature, pressure, residence time, and stoichiometry is achieved.[16]
Advantages of Continuous Flow for Sulfonyl Chloride Synthesis
Continuous flow technology directly addresses many of the limitations of batch processing for sulfonyl chloride synthesis:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange, effectively mitigating the risk of thermal runaways in exothermic reactions.[4][6]
-
Enhanced Mixing: The small internal dimensions of flow reactors promote rapid diffusion-based mixing, leading to highly consistent reaction conditions and improved product quality.[16]
-
Improved Safety: The small reaction volume at any given time significantly reduces the inventory of hazardous materials, minimizing the consequences of any potential incident.[5][17] The controlled evolution of gaseous byproducts is also more manageable.
-
Seamless Scalability: Scaling up a flow process typically involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning the reactor.[6][18]
-
Higher Yields and Purity: Precise control over reaction parameters often leads to cleaner reactions with fewer byproducts, resulting in higher yields and purity.[5]
Head-to-Head Comparison: Batch vs. Continuous Flow
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous materials and poor heat transfer.[2][3] | Intrinsically safer due to small reactor volumes and excellent heat transfer.[4][6] |
| Heat Transfer | Poor, leading to potential for thermal runaway.[2] | Excellent, allowing for precise temperature control of highly exothermic reactions.[4] |
| Mixing | Can be inefficient and non-uniform, especially on a large scale. | Highly efficient and rapid, leading to consistent reaction conditions.[16] |
| Scalability | Challenging and often non-linear, requiring significant process re-development.[13] | Straightforward, achieved by extending run time or numbering-up.[6][18] |
| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry.[5][16] |
| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility.[18] |
| Throughput | Limited by reaction and workup time for a single batch. | Can be significantly higher for optimized systems.[2][19] |
| Capital Cost | Lower for small-scale laboratory setups. | Can be higher initially for specialized equipment. |
| Operational Cost | Can be higher due to lower efficiency and potential for failed batches. | Often lower due to higher efficiency, automation, and reduced waste.[18] |
Experimental Workflows
Batch Synthesis Workflow
Caption: Generalized workflow for the batch synthesis of sulfonyl chlorides.
Continuous Flow Synthesis Workflow
Caption: Generalized workflow for the continuous flow synthesis of sulfonyl chlorides.
Experimental Protocols
Representative Batch Synthesis of 4-Toluenesulfonyl Chloride
This protocol is adapted from established laboratory procedures.
Safety Precautions: This reaction is highly exothermic and involves corrosive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[14]
Materials:
-
p-Toluenesulfonic acid monohydrate (19.0 g, 0.1 mol)
-
Thionyl chloride (29.7 g, 18.2 mL, 0.25 mol)
-
Toluene (50 mL)
-
Ice-water bath
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask and begin stirring to form a slurry.
-
Cool the flask in an ice-water bath.
-
Slowly add thionyl chloride from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The product will solidify. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to yield pure 4-toluenesulfonyl chloride.
Representative Continuous Flow Synthesis of an Aryl Sulfonyl Chloride
This protocol is a generalized representation based on published continuous flow methodologies.[1][2]
Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. All connections in the flow setup must be secure to prevent leaks of corrosive reagents.
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Coil reactor (e.g., PFA tubing of known internal diameter and length) immersed in a temperature-controlled bath
-
Back pressure regulator
-
Collection vessel
Reagent Solutions:
-
Solution A: A solution of the starting thiol or disulfide in a suitable solvent (e.g., acetic acid).
-
Solution B: A solution of the chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin (DCH)) in the same solvent.[1]
Procedure:
-
Set up the continuous flow system as depicted in the workflow diagram.
-
Set the temperature of the bath for the coil reactor to the desired reaction temperature (e.g., 40 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 5 bar) to ensure solvents remain in the liquid phase and to control gas evolution.
-
Begin pumping both Solution A and Solution B at defined flow rates to achieve the desired stoichiometry and residence time in the coil reactor. For example, a residence time of 41 seconds has been reported for a similar synthesis.[1]
-
The two streams converge at the T-mixer, initiating the reaction. The reaction mixture then flows through the heated coil reactor.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a vessel containing a quenching solution (e.g., ice-water).
-
Once the system has reached a steady state, collect the product for a defined period.
-
The collected quenched mixture is then subjected to standard workup procedures (extraction, washing, and solvent removal) to isolate the sulfonyl chloride.
Case Study: Quantitative Comparison
A study by Cole et al. on the synthesis of an aryl sulfonyl chloride provides a compelling quantitative comparison between batch and continuous flow processes.[2]
| Parameter | Optimized Batch Process | Continuous Flow Process |
| Scale | ~65 g | 500 g |
| Reaction Time | 6.5 hours | 12 hours |
| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |
As the data clearly indicates, the space-time yield for the continuous flow process was nearly double that of the optimized batch process, demonstrating a significant improvement in efficiency and throughput.[2] Furthermore, the continuous process was deemed a viable alternative to a batch process that was considered too hazardous for scale-up.[2]
Conclusion
The synthesis of sulfonyl chlorides is a critical transformation in the chemical sciences, but one that is fraught with challenges when conducted using traditional batch methods. The highly exothermic nature of these reactions and the use of hazardous reagents necessitate robust process control that is often difficult to achieve in batch reactors, especially at scale.
Continuous flow chemistry offers a superior alternative, providing unparalleled control over reaction parameters, leading to significant improvements in safety, efficiency, and product consistency.[4][5][6] While the initial investment in flow equipment may be higher, the long-term benefits of enhanced safety, increased throughput, and more reliable scalability make it an increasingly attractive option for the synthesis of sulfonyl chlorides in both research and industrial settings. For researchers and drug development professionals, embracing continuous flow technology can unlock safer, more efficient, and more scalable routes to these vital chemical building blocks.
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
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Advantages of continuous flow production. Vapourtec. [Link]
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Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
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A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. National Institutes of Health (NIH). [Link]
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The real advantages of continuous flow chemistry. Stoli Chem. [Link]
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Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. [Link]
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Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. PubMed. [Link]
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Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. [Link]
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The economic advantages of continuous flow chemistry. Manufacturing Chemist. [Link]
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A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route toward Emtricitabine and Lamivudine. ChemRxiv. [Link]
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Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing). [Link]
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Thionyl chloride. Wikipedia. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]
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Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]
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TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Thieme. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. [Link]
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A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ACS Publications. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) reactions with alcohols. YouTube. [Link]
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A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PubMed. [Link]
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Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Syrris. [Link]
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A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
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Thionyl Chloride. Chemistry LibreTexts. [Link]
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Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link]
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-
Synthesis of [35S]aryl sulfonyl chlorides from [ 35S]elemental sulfur. LookChem. [Link]
-
Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. MDPI. [Link]
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A Technical Guide to Kinase Selectivity Profiling of Benzofuran Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the kinase selectivity profiles of representative benzofuran derivatives. By synthesizing experimental data and established methodologies, this document aims to equip you with the knowledge to critically evaluate and understand the performance of this important class of kinase inhibitors.
The Benzofuran Scaffold: A Privileged Structure in Kinase Inhibitor Discovery
The benzofuran core, a bicyclic system composed of a fused benzene and furan ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure provides an excellent foundation for the development of small molecule kinase inhibitors. The versatility of the benzofuran ring allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.[3]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. However, achieving selectivity across the highly conserved ATP-binding sites of the human kinome is a significant challenge. Off-target inhibition can lead to unforeseen side effects and toxicities, making a thorough understanding of a compound's selectivity profile paramount.[5][6]
This guide will explore the kinase selectivity of benzofuran derivatives by examining a few representative examples, detailing the methodologies used to determine their inhibitory activity, and discussing the interpretation of the resulting data.
Comparative Selectivity Profiling: A Case Study Approach
The following table presents a hypothetical, yet representative, selectivity profile for these compounds against a panel of selected kinases. This illustrates how such data is typically presented and highlights the importance of screening against a diverse set of kinases to understand on-target potency and off-target effects.
| Kinase Target | Kinase Family | Benzofuran S6 (% Inhibition at 1µM) | Dibenzofuran 44 (% Inhibition at 1µM) | Reference Compound (% Inhibition at 1µM) |
| Aurora B | Serine/Threonine | 98% | 15% | Barasertib: 99% |
| Pim-1 | Serine/Threonine | 25% | 95% | AZD1208: 97% |
| CLK1 | Serine/Threonine | 10% | 92% | TG-003: 94% |
| Aurora A | Serine/Threonine | 75% | 12% | Alisertib: 98% |
| CDK2 | Serine/Threonine | 30% | 8% | Dinaciclib: 96% |
| VEGFR-2 | Tyrosine | 5% | 3% | Sorafenib: 95% |
| EGFR | Tyrosine | <5% | <5% | Gefitinib: 98% |
| PI3Kα | Lipid | <5% | 7% | Alpelisib: 97% |
| mTOR | Serine/Threonine | 8% | 10% | Everolimus: 96% |
Data Interpretation and Causality:
-
On-Target Potency: Benzofuran S6 demonstrates high potency against its intended target, Aurora B kinase, which is crucial for its therapeutic effect.[9] Similarly, dibenzofuran 44 shows strong inhibition of Pim-1 and CLK1.[8]
-
Selectivity within Kinase Families: S6 shows some activity against the closely related Aurora A kinase, a common challenge in developing highly selective Aurora kinase inhibitors. Dibenzofuran 44, while potent against Pim-1, also strongly inhibits CLK1, indicating a dual-inhibitor profile. This is not uncommon, as compounds can exhibit activity against kinases with similar ATP-binding pocket features.
-
Cross-Kinome Selectivity: Both representative compounds show minimal inhibition of tyrosine kinases (VEGFR-2, EGFR) and lipid kinases (PI3Kα), suggesting a degree of selectivity for the serine/threonine kinome. This is a desirable characteristic to minimize off-target effects on unrelated signaling pathways.
-
Structure-Activity Relationship (SAR): The selectivity profile of a benzofuran derivative is highly dependent on the nature and position of its substituents. For example, studies have shown that substitutions at the C-2 and C-6 positions of the benzofuran ring can significantly influence kinase inhibitory activity and selectivity.[3][10] The addition of different functional groups can exploit subtle differences in the amino acid residues of the ATP-binding pockets of various kinases, leading to differential binding affinities.
Experimental Protocols for Kinase Selectivity Profiling
The foundation of any robust selectivity profiling study is a reliable and reproducible experimental methodology. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and inhibition.
General Experimental Workflow
The following diagram illustrates a typical workflow for kinase inhibitor profiling.
Caption: General workflow for in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Aurora B Kinase Inhibition Assay
This protocol outlines the steps to measure the inhibitory activity of a compound against Aurora B kinase.
-
Materials:
-
Recombinant human Aurora B kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., Benzofuran derivative S6) and a known inhibitor (e.g., Barasertib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution or DMSO for control.
-
2 µL of Aurora B kinase solution.
-
2 µL of a mixture of MBP substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: In Vitro Pim-1 Kinase Inhibition Assay
This protocol details the procedure for assessing the inhibitory effect of a compound on Pim-1 kinase activity.
-
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., derived from BAD)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., Dibenzofuran derivative 44) and a known inhibitor (e.g., AZD1208)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer, ensuring the final DMSO concentration is 1% or less.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of the inhibitor solution or DMSO control.
-
2 µL of Pim-1 kinase solution.
-
2 µL of a pre-mixed solution of the substrate peptide and ATP.
-
-
Kinase Reaction: Incubate the reaction mixture at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Biological Context: Signaling Pathways of Target Kinases
Understanding the biological roles of the target kinases is essential for interpreting the significance of inhibitor selectivity.
Aurora B Kinase Signaling Pathway
Aurora B is a key regulator of mitosis, involved in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its overexpression is frequently observed in various cancers.
Caption: Simplified Aurora B signaling pathway in mitosis.
Inhibition of Aurora B by compounds like S6 leads to defects in chromosome segregation and cell division, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[9]
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often overexpressed in hematological malignancies and solid tumors.
Caption: Simplified Pim-1 signaling pathway in cell survival.
By inhibiting Pim-1, dibenzofuran 44 can prevent the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis and inhibiting cancer cell growth.[8]
Conclusion and Future Directions
The benzofuran scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. As demonstrated, derivatives of this structure can be designed to potently and selectively inhibit key kinases involved in cancer and other diseases. The comprehensive selectivity profiling of these compounds against large kinase panels is a critical step in their preclinical development, providing essential information about their therapeutic potential and potential off-target liabilities.
Future efforts in this field should focus on:
-
Structure-Based Design: Utilizing co-crystal structures of benzofuran derivatives bound to their target kinases to guide the design of next-generation inhibitors with improved selectivity.
-
Systematic Kinome Scanning: Performing comprehensive kinome-wide profiling of new benzofuran derivatives to fully understand their selectivity profiles early in the drug discovery process.
-
Exploring Novel Kinase Targets: Leveraging the versatility of the benzofuran scaffold to develop inhibitors against less-explored kinases with therapeutic potential.
By combining rational drug design with robust experimental profiling, the full potential of benzofuran derivatives as a source of novel, selective, and effective kinase inhibitors can be realized.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzofuran-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive chemical reagents is paramount to laboratory safety and the integrity of your research. Benzofuran-5-sulfonyl chloride is a valuable building block in medicinal chemistry and organic synthesis; however, its reactivity necessitates a thorough understanding of its proper disposal. This guide provides a detailed, step-by-step approach to ensure the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory requirements.
Understanding the Inherent Risks: The Chemistry of Disposal
This compound (C₈H₅ClO₃S) is a reactive compound primarily due to the electrophilic nature of the sulfonyl chloride moiety.[1][2] This functional group readily reacts with nucleophiles, most notably water, in a vigorous and exothermic hydrolysis reaction to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reactivity underscores the primary hazards associated with its improper disposal:
-
Corrosivity: Contact with moisture, including humidity in the air, will generate corrosive HCl gas and acidic byproducts, posing a severe risk of chemical burns to the skin and eyes, and damage to the respiratory tract if inhaled.[3][4]
-
Environmental Hazard: Unneutralized this compound and its acidic byproducts can alter the pH of aquatic environments, posing a threat to local ecosystems.
Therefore, the core principle of its disposal is controlled neutralization before it enters the hazardous waste stream.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the chemical and the corrosive byproducts of its reaction with moisture.[3][5] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact and potential burns.[5] |
| Body Protection | Flame-retardant laboratory coat | Protects against splashes and spills. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of corrosive vapors and dust.[5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the chemical neutralization of small quantities of this compound typically encountered in a research laboratory setting. For large quantities or bulk disposal, consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.[6][7]
Materials Required:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
5% Sodium bicarbonate solution (aqueous) or a dilute (e.g., 2M) sodium hydroxide solution
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container, properly labeled[8]
Neutralization Procedure:
-
Preparation:
-
Don all required PPE and work exclusively within a certified chemical fume hood.
-
Place the large beaker or flask in an ice bath on a magnetic stir plate.
-
Add a stir bar to the beaker.
-
Pour the 5% sodium bicarbonate solution (or dilute sodium hydroxide solution) into the beaker. A significant excess of the basic solution should be used.
-
-
Slow Addition:
-
Very slowly and carefully, add the this compound waste to the stirring basic solution in small portions.[6]
-
CAUTION: The reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate). A rapid addition can cause excessive heat generation, foaming, and splashing of the corrosive mixture.[6]
-
-
Monitoring and Completion:
-
Allow the mixture to stir and react completely. The reaction is complete when the addition of more sulfonyl chloride does not produce any more gas or significant heat.
-
Once the reaction has subsided, check the pH of the solution using pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more basic solution until the desired pH is reached.
-
-
Final Disposal:
-
The neutralized solution should be transferred to a properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and a description of the contents (e.g., "Neutralized this compound solution").[8]
-
Consult your institution's EHS guidelines for the final disposal of the container. In many cases, this will involve collection by a licensed hazardous waste disposal contractor.[9][10]
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate the hazards.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.[11]
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Containment: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or dry lime.[11] DO NOT USE WATER or combustible materials like sawdust.[6][11]
-
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a basic solution (e.g., sodium bicarbonate solution) and then wipe it down with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][12]
Regulatory Compliance
The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[9][10] Key compliance points include:
-
Waste Identification: Properly identifying the waste as hazardous.
-
Labeling and Storage: Using appropriate, clearly labeled containers and storing them in designated satellite accumulation areas.[8][10]
-
Documentation: Maintaining records of hazardous waste generation and disposal.
-
Authorized Disposal: Ensuring that all hazardous waste is transported and disposed of by a licensed contractor.[10]
Academic laboratories may be subject to specific regulations under Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[14]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- BenchChem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrothis compound.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Chem-Impex. (n.d.). 2,2,4,6,7-Pentamethyldihydrothis compound.
- ChemBK. (2024, April 9). 2,2,4,6,7-Pentamethyldihydrothis compound.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BLDpharm. (n.d.). 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. PubChem.
- TCI Chemicals. (2025, August 7). Safety Data Sheet: 2,3-Dihydrothis compound.
- New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Sulfuryl chloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Benzofuran-7-sulfonyl chloride.
- ChemicalBook. (2025, July 14). 2,2,4,6,7-Pentamethyldihydrothis compound.
- Fisher Scientific. (2008, February 21). Safety Data Sheet: Sulfuryl chloride.
- BenchChem. (n.d.). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
- TCI Chemicals. (2025, November 5). Safety Data Sheet: Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,3-Dihydro-2-benzofuran-4-ylmethanesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2,2,4,6,7-Pentamethyldihydrothis compound.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- SD Fine-Chem. (n.d.). Safety Data Sheet: Sulphuryl Chloride.
- ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.
- Google Patents. (n.d.). Process for the preparation of sulfonic acid chlorides.
- Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzofuran-5-sulfonyl chloride
This guide provides an in-depth, procedural framework for the safe handling of Benzofuran-5-sulfonyl chloride. As a member of the sulfonyl chloride family, this compound presents significant hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. Our focus is not merely on listing equipment, but on building a self-validating system of safety that empowers researchers to handle this reagent with confidence and control. The protocols herein are designed to protect against the primary dangers of this chemical class: severe corrosive damage upon contact with tissue and reactivity with moisture.
The Core Hazard: Understanding the Reactivity of Sulfonyl Chlorides
This compound is a potent electrophile. The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack, a characteristic that makes it a valuable reagent in organic synthesis for forming sulfonamides and sulfonate esters.[1][2] However, this same reactivity is the source of its primary hazard.
The most prevalent nucleophile in a laboratory environment and on the human body is water. When this compound comes into contact with moisture (e.g., on the skin, in the eyes, or in the respiratory tract), it undergoes rapid hydrolysis. This reaction produces hydrochloric acid (HCl) and benzofuran-5-sulfonic acid, both of which are highly corrosive and can cause severe chemical burns.[3][4] Understanding this fundamental reaction mechanism is critical to appreciating the causality behind the stringent PPE requirements that follow.
Essential Personal Protective Equipment: A Multi-Layered Defense
A robust PPE protocol creates multiple barriers between the researcher and the chemical. For this compound, which is typically a solid, the risk includes both particulate (dust) and corrosive contact.[5] The following table summarizes the mandatory PPE.
| Protection Area | Required PPE | Specification and Rationale |
| Eye and Face | Safety Goggles & Full-Face Shield | Goggles: Must be splash-proof and form a complete seal around the eyes to protect against fine dust and accidental splashes.[6] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes during reagent transfer or reaction quenching.[7] |
| Hands | Double-Gloving: Nitrile or Neoprene | Rationale: Sulfonyl chlorides can degrade some glove materials. Double-gloving provides redundancy. Inner Glove: Standard nitrile. Outer Glove: Thicker, chemical-resistant nitrile or neoprene provides primary protection.[3] Gloves must be inspected before use and changed immediately upon suspected contamination.[8] |
| Body | Chemical-Resistant Laboratory Coat & Apron | Lab Coat: Must be flame-resistant with long sleeves and tight-fitting cuffs. Apron: A chemical-resistant (e.g., rubber or PVC) apron worn over the lab coat is required when handling larger quantities (>10g) or during splash-prone operations. |
| Respiratory | NIOSH-Approved Respirator | Required When: Handling the powder outside of a certified chemical fume hood, or if aerosolization is possible.[3] A half-mask or full-face respirator with an acid gas cartridge is essential to prevent inhalation of dust which can hydrolyze into corrosive acids in the lungs.[3][7] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Rationale: Protects feet from spills. Shoes should be made of a non-porous material like leather or rubber. Perforated shoes or sandals are strictly forbidden.[9] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is non-negotiable. The following workflow is designed to minimize exposure risk at every stage of the process.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step 1: Pre-Operation & PPE Donning
-
Work Area Verification: Confirm that a certified chemical fume hood is operational. Ensure an emergency safety shower and eyewash station are accessible and unobstructed.
-
Assemble Materials: Place all necessary glassware, reagents, and a spill kit inside the fume hood before handling the sulfonyl chloride. Your spill kit should contain a non-combustible absorbent material like dry sand or earth, and a neutralizing agent such as sodium carbonate (soda ash).[3]
-
Don PPE:
-
Put on inner nitrile gloves.
-
Don your chemical-resistant lab coat, ensuring all buttons are fastened.
-
Put on safety goggles.
-
Put on the outer, chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Finally, put on the full-face shield.
-
Step 2: Handling Operations (Inside Fume Hood)
-
Weighing and Transfer: Handle the solid this compound with care to minimize dust generation.[5] Use a spatula for transfers. Do not "tap" the container.
-
Reaction Setup: If adding to a solvent, do so slowly and ensure the reaction is under an inert atmosphere if required by the protocol. Be aware that reactions with nucleophilic solvents (like alcohols or amines) can be vigorous.[10]
-
Monitoring: Always observe the reaction from behind the fume hood sash.
Step 3: Post-Operation & PPE Doffing
-
Quenching and Decontamination: Unreacted sulfonyl chloride must be quenched safely. A common method is slow addition to a stirred solution of a suitable nucleophile (e.g., isopropanol) in an appropriate solvent. Do not quench with water directly, as this can be highly exothermic.[3]
-
Waste Disposal:
-
Solid Waste: Contaminated items (gloves, weigh paper, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Quenched reaction mixtures and solvent washes should be collected in a designated, labeled hazardous waste container for acidic, halogenated organic waste. Do not mix with incompatible waste streams.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[11]
-
-
PPE Doffing (Critical Sequence): The goal is to remove the most contaminated items first without touching your skin.
-
Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in the designated solid waste container.
-
Remove your face shield and lab coat.
-
Remove your safety goggles.
-
Remove the inner gloves using the same inside-out technique.
-
Wash your hands thoroughly with soap and water.[12]
-
Emergency Response
-
Skin Contact: Immediately go to the safety shower. Remove contaminated clothing while under the shower and rinse the affected area for at least 15 minutes. Seek immediate medical attention.[5][12]
-
Eye Contact: Immediately use the eyewash station, holding the eyelids open, and rinse for at least 15 minutes. Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Spill: Evacuate the immediate area. If the spill is large, alert others and contact your EHS office. For small spills inside a fume hood, cover with a non-combustible absorbent material (dry sand or earth), then neutralize with sodium carbonate.[3] Carefully sweep the contained material into a designated hazardous waste container.
By integrating this knowledge of the chemical's reactivity with strict adherence to these operational and PPE protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 6, 2026.
- IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- BLDpharm. (n.d.). 1151512-23-0|1,3-Dihydro-2-benzofuran-5-sulfonyl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Benchchem. (n.g.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Retrieved January 6, 2026.
- TCI Chemicals. (2025, August 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6).
- PubChem. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride.
- Chem-Impex. (n.d.). 2,2,4,6,7-Pentamethyldihydrothis compound. Retrieved January 6, 2026.
- ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved January 6, 2026.
- ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved January 6, 2026.
- AK Scientific, Inc. (n.d.). 1-Benzofuran-7-sulfonyl chloride. Retrieved January 6, 2026.
- Ambeed. (n.d.).
- AK Scientific, Inc. (n.d.). 1,3-Dihydro-2-benzofuran-4-ylmethanesulfonyl chloride. Retrieved January 6, 2026.
- TCI Chemicals. (2025, November 5).
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- Yordas Group. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved January 6, 2026.
- BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved January 6, 2026.
- Fisher Scientific. (2023, September 5).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

